5,6-trans-Vitamin D3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H44O |
|---|---|
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12?,23-13+/t21-,24+,25-,26+,27-/m1/s1 |
Clé InChI |
QYSXJUFSXHHAJI-SIFABRIRSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis of 5,6-trans-Vitamin D3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5,6-trans-Vitamin D3, an important isomer of Vitamin D3. The document details the primary synthetic methodologies, purification protocols, and comprehensive characterization data. All quantitative information is summarized in structured tables, and key experimental procedures are meticulously outlined. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a clear understanding of the processes involved.
Introduction
This compound, also known as 5,6-trans-cholecalciferol, is a geometric isomer of Vitamin D3 formed through the isomerization of the 5,6-cis double bond to a trans configuration. This structural alteration significantly impacts the molecule's three-dimensional shape and, consequently, its biological activity. While Vitamin D3 exists in a flexible equilibrium of different conformations, the 5,6-trans isomer is locked in a more extended conformation. Understanding the synthesis of this specific isomer is crucial for researchers exploring the structure-activity relationships of Vitamin D analogs and for professionals in drug development designing novel therapeutic agents.
The primary methods for the synthesis of this compound involve the isomerization of Vitamin D3, which can be achieved through two main routes: iodine-catalyzed isomerization and photochemical conversion. This guide will elaborate on both methodologies.
Synthetic Methodologies
Iodine-Catalyzed Isomerization
The iodine-catalyzed isomerization of Vitamin D3 is a common and effective method for the preparation of this compound. This reaction proceeds by the addition of a catalytic amount of iodine to a solution of Vitamin D3 in an inert solvent, typically under the influence of visible light. The iodine facilitates the rotation around the 5,6-double bond, leading to the formation of the thermodynamically more stable trans isomer.
Reaction Scheme:
The reaction mixture typically contains the starting material, the desired this compound, and other photoisomers. Therefore, a subsequent purification step is essential.
Photochemical Synthesis
This compound can also be synthesized via photochemical conversion of Vitamin D3 or its precursor, 7-dehydrocholesterol (B119134). Irradiation of a solution of Vitamin D3 with ultraviolet (UV) light leads to a mixture of photoproducts, including this compound. The distribution of these products is dependent on the wavelength of light used and the reaction conditions. Similarly, the irradiation of 7-dehydrocholesterol produces pre-Vitamin D3, which can then be thermally or photochemically converted to a mixture of isomers, including this compound.[1]
Reaction Pathway:
Caption: Photochemical synthesis pathway of Vitamin D3 and its isomers.
Purification and Characterization
Following the synthesis, a robust purification strategy is necessary to isolate this compound from the reaction mixture. A widely used method involves alumina (B75360) column chromatography followed by crystallization.[2]
-
Column Chromatography: The crude reaction mixture is loaded onto an alumina column and eluted with a non-polar solvent system, such as n-hexane with a small percentage of a more polar solvent like diethyl ether. The different isomers are separated based on their polarity.
-
Crystallization: The fractions containing this compound are collected, the solvent is evaporated, and the resulting oil is crystallized from a suitable solvent, such as n-hexane, to yield snow-white crystals of the pure compound.[2]
The purified this compound is then characterized using various spectroscopic techniques to confirm its identity and purity.
Data Presentation
Table 1: Reagents and Solvents for Synthesis and Purification
| Substance | Role | Typical Grade |
| Vitamin D3 | Starting Material | USP/EP |
| 7-Dehydrocholesterol | Starting Material | ≥95% |
| Iodine | Catalyst | ACS Reagent Grade |
| n-Hexane | Solvent | HPLC Grade |
| Diethyl Ether | Eluent | ACS Reagent Grade |
| Alumina | Stationary Phase | Neutral, Brockmann I |
| Ethanol (B145695) | Solvent | Anhydrous |
Table 2: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | Data not explicitly found in search results. |
| ¹³C NMR (CDCl₃) | Data not explicitly found in search results. |
| UV-Vis (Ethanol) | λmax ≈ 273 nm |
| Mass Spec. (EI) | m/z 384 (M⁺), 366, 271, 136, 118 |
Experimental Protocols
Protocol for Iodine-Catalyzed Isomerization of Vitamin D3
Objective: To synthesize this compound from Vitamin D3 using iodine catalysis.
Materials:
-
Vitamin D3 (1 g)
-
n-Hexane (200 mL)
-
Iodine (a few crystals, catalytic amount)
-
Alumina for column chromatography
-
Round bottom flask
-
Visible light source (e.g., tungsten lamp)
-
Rotary evaporator
-
Chromatography column
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Dissolve 1 g of Vitamin D3 in 200 mL of n-hexane in a round bottom flask.
-
Add a few crystals of iodine to the solution. The solution should turn a light pink/violet color.
-
Expose the flask to a visible light source at room temperature and stir the solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically takes several hours.
-
Once the reaction is complete (as indicated by the consumption of Vitamin D3 and the formation of a new major spot corresponding to this compound), quench the reaction by adding a few drops of sodium thiosulfate (B1220275) solution to remove excess iodine.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by alumina column chromatography, eluting with a gradient of diethyl ether in n-hexane.
-
Collect the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Crystallize the resulting oil from n-hexane to obtain pure, white crystals of this compound.[2]
Expected Yield: Good yield.[2]
Protocol for Photochemical Synthesis from 7-Dehydrocholesterol
Objective: To synthesize this compound via the photochemical conversion of 7-dehydrocholesterol.
Materials:
-
7-Dehydrocholesterol (1 g)
-
Ethanol (500 mL)
-
UV lamp (medium pressure mercury lamp)
-
Quartz reaction vessel
-
Rotary evaporator
-
Purification setup as described in Protocol 5.1
Procedure:
-
Dissolve 1 g of 7-dehydrocholesterol in 500 mL of ethanol in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp at a controlled temperature (e.g., 0-10 °C) with constant stirring.
-
Monitor the reaction by UV-Vis spectroscopy and HPLC to follow the formation of pre-Vitamin D3 and its subsequent conversion to Vitamin D3 and its isomers.
-
After an appropriate irradiation time (to be optimized), stop the reaction.
-
The resulting solution contains a mixture of isomers. Isolate the this compound using the purification procedure described in Protocol 5.1 (alumina column chromatography and crystallization).
Mandatory Visualizations
Experimental Workflow for Iodine-Catalyzed Synthesis
Caption: Workflow for the iodine-catalyzed synthesis of this compound.
Logical Relationship of Vitamin D3 Isomers
Caption: Interconversion pathways of Vitamin D3 and its related isomers.
References
The Biological Activity of 5,6-trans-Vitamin D3: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
5,6-trans-Vitamin D3, a significant photoisomer of Vitamin D3, has garnered attention in the scientific community for its distinct biological activities.[1][2][3][4][5] As a naturally occurring metabolite formed upon exposure to sunlight, its role extends beyond being a mere byproduct of Vitamin D3 synthesis.[3][4][6] This technical guide provides an in-depth analysis of the biological functions of this compound, with a focus on its mechanism of action, receptor binding, and physiological effects, tailored for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The biological activity of this compound and its analogs can be quantitatively assessed through various metrics, including binding affinity to the Vitamin D Receptor (VDR), antiproliferative potency, and in vivo effects on calcium metabolism. The following tables summarize key quantitative data from published studies.
Table 1: VDR Binding Affinity of this compound and Related Compounds
| Compound | Dissociation Constant (Kd) [nM] |
| This compound | 560[1][3][7] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58[3][7] |
| 25-hydroxytachysterol3 | 22[3][7] |
| 7-dehydrocholesterol | > 20,000[3][7] |
| Tachysterol | > 20,000[3][7] |
| Lumisterol | > 20,000[3][7] |
Table 2: Antiproliferative Activity of this compound in Cultured Human Keratinocytes
| Compound | Concentration for Significant Inhibition |
| This compound | 10-6 M[7] |
| Lumisterol | 10-6 M[7] |
| Tachysterol3 | 10-6 M[7] |
| 25-hydroxy-5,6-trans-vitamin D3 | 10-6 M[7] |
| Vitamin D3 | 10-8 M and 10-6 M[7] |
| 7-Dehydrocholesterol | Not active even at 10-6 M[7] |
Table 3: In Vivo Effects of this compound
| Animal Model | Dose | Observed Effect |
| Anephric rats | 25 µg | Significant elevation in intestinal calcium transport.[8][9] |
| Anephric rats | 25 µg | No positive effect on serum calcium levels.[8] |
| Anephric rats | 25 µg | Unaffected serum phosphorus levels.[8] |
| Vitamin D-deficient chicks | 1, 3, and 10 µ g/day | Increased tibia ash weight and bone mineralization.[9] |
| Mice | Not specified | At least 40-fold less calcemic compared to 1,25(OH)2D3 and 1,25(OH)2-16-ene-D3.[10] |
Signaling Pathways and Mechanism of Action
The biological effects of this compound are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.[6][11][12] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription.[11]
While this compound binds to the VDR, its affinity is notably lower than that of the hormonally active form, 1,25-dihydroxyvitamin D3 (Calcitriol).[3][7] This difference in binding affinity likely accounts for the observed differences in their biological potency.
One of the key biological activities of this compound is its antiproliferative effect on various cancer cell lines.[1][10] This is achieved, in part, by inducing cell cycle arrest. For instance, analogs of this compound have been shown to increase the proportion of cells in the G0-G1 phase and decrease the proportion in the S phase.[10] This is associated with an increased expression of cyclin-dependent kinase inhibitors, such as p21waf1 and p27kip1.[10]
Caption: Signaling pathway of this compound leading to antiproliferative effects.
Experimental Protocols
1. Vitamin D Receptor (VDR) Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound to the VDR.
-
Materials:
-
Full-length human VDR
-
[3H]-1α,25-(OH)2D3 (radioligand)
-
This compound (competitor)
-
Assay buffer (e.g., TEG buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal
-
-
Procedure:
-
Incubate a constant amount of VDR with a fixed concentration of [3H]-1α,25-(OH)2D3 and varying concentrations of unlabeled this compound.
-
Allow the binding reaction to reach equilibrium (e.g., incubate for 4 hours at 4°C).
-
Separate the bound from free radioligand by adding dextran-coated charcoal and centrifuging.
-
Measure the radioactivity in the supernatant, which represents the bound [3H]-1α,25-(OH)2D3.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the bound radioligand. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a VDR competitive binding assay.
2. Antiproliferative Activity Assay (³H-Thymidine Incorporation)
This protocol measures the effect of this compound on the proliferation of cultured cells, such as human keratinocytes.
-
Materials:
-
Cultured human keratinocytes
-
Cell culture medium
-
This compound
-
³H-Thymidine
-
Scintillation counter
-
-
Procedure:
-
Seed keratinocytes in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Pulse-label the cells with ³H-thymidine for the last few hours of the treatment period.
-
Harvest the cells and precipitate the DNA.
-
Measure the amount of incorporated ³H-thymidine using a scintillation counter.
-
A decrease in ³H-thymidine incorporation indicates an inhibition of cell proliferation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 22350-41-0 | 5,6-trans-Cholecalciferol [daltonresearchmolecules.com]
- 3. This compound | Vitamin | TargetMol [targetmol.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound|CAS 22350-41-0|DC Chemicals [dcchemicals.com]
- 6. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of this compound in anephric rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Interaction of Vitamin D Receptor with Transcriptional Coactivators by a Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 5,6-trans-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-trans-Vitamin D3, a significant photoisomer of vitamin D3, has emerged as a molecule of interest in various biomedical research fields.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its molecular interactions, signaling pathways, and biological effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its potential therapeutic applications.
Introduction
Vitamin D3, primarily known for its role in calcium homeostasis and bone metabolism, undergoes photoisomerization upon exposure to ultraviolet radiation, leading to the formation of several photoproducts, including this compound.[4] While initially considered an inactive isomer, emerging evidence suggests that this compound possesses distinct biological activities, including antiproliferative, anti-inflammatory, and hypoglycemic properties.[1][2][3] This guide delves into the intricate mechanisms through which this compound exerts its effects, providing a foundation for further investigation and potential therapeutic development.
Molecular Interaction with the Vitamin D Receptor (VDR)
The biological actions of most vitamin D compounds are mediated through their interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. This compound binds to the VDR, albeit with a lower affinity compared to the hormonally active form, 1,25-dihydroxyvitamin D3 (calcitriol).
Binding Affinity
Quantitative analysis of the binding affinity of this compound to the VDR reveals a dissociation constant (Kd) of 560 nM.[4] This indicates a moderate binding affinity, which is crucial for understanding its biological potency.
| Compound | Dissociation Constant (Kd) for VDR | Reference |
| This compound | 560 nM | [4] |
| 1,25-dihydroxyvitamin D3 | ~0.1 nM | [5] |
Signaling Pathways
The binding of this compound to the VDR initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular function. The primary mechanism is the genomic pathway, although non-genomic actions are also being explored.
Genomic Pathway
Upon ligand binding, the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits a complex of co-activator or co-repressor proteins, leading to the modulation of gene transcription.
Non-Genomic Pathways
While the genomic pathway is well-established, evidence suggests that vitamin D compounds can also elicit rapid, non-genomic effects that do not involve gene transcription. These actions are often mediated through membrane-associated VDR or other signaling molecules. For vitamin D3 in general, these pathways include the activation of second messenger systems like intracellular calcium, and modulation of signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. Direct evidence for the specific involvement of this compound in these non-genomic pathways is an active area of research.
Biological Effects
This compound exhibits a range of biological activities, with its antiproliferative effects being the most extensively studied.
Antiproliferative Activity
This compound has been shown to inhibit the proliferation of various cancer cell lines. This effect is primarily attributed to the induction of cell cycle arrest and apoptosis.
Studies on analogs of this compound, such as 1,25(OH)2-16-ene-5,6-trans-D3, have demonstrated an increase in the proportion of cells in the G0/G1 phase of the cell cycle and a decrease in the S phase population in breast cancer cells (MCF-7).[6] This cell cycle arrest is associated with the upregulation of cyclin-dependent kinase inhibitors (CKIs) p21waf1 and p27kip1.[6] The parent molecule, vitamin D3, has also been shown to downregulate cyclin D1.[1][7]
References
- 1. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ≥90% (HPLC) | 22350-41-0 [sigmaaldrich.com]
- 3. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modulatory Effect of 1,25-Dihydroxyvitamin D3 on IL1β-Induced RANKL, OPG, TNFα, and IL-6 Expression in Human Rheumatoid Synoviocyte MH7A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Deep Dive into Vitamin D3 Isomers: A Technical Guide to 5,6-trans-Vitamin D3 and 5,6-cis-Vitamin D3 for Researchers and Drug Development Professionals
Introduction: Vitamin D3, or cholecalciferol, is a crucial prohormone in calcium homeostasis, immune function, and cellular differentiation. Its biological activity is intrinsically linked to its three-dimensional structure. The isomerization at the 5,6-double bond of the seco-steroid backbone gives rise to two key stereoisomers: the biologically prevalent 5,6-cis-Vitamin D3 and its photoisomer, 5,6-trans-Vitamin D3. While structurally similar, these isomers exhibit distinct physicochemical properties and biological activities, a critical consideration for researchers in drug discovery and development. This technical guide provides a comprehensive comparison of these two isomers, detailing their structural differences, biological functions, and the experimental methodologies used for their study.
Core Differences in Chemical Structure and Physicochemical Properties
The fundamental difference between 5,6-cis- and this compound lies in the geometry around the C5-C6 double bond. In the cis isomer, the A-ring and the C7-C8 diene are on the same side of the double bond, resulting in a more compact, curved structure. Conversely, the trans isomer has these groups on opposite sides, leading to a more extended, linear conformation. This seemingly subtle change has significant implications for their physical and chemical characteristics.
| Property | 5,6-cis-Vitamin D3 (Cholecalciferol) | This compound |
| Molecular Formula | C27H44O | C27H44O |
| Molecular Weight | 384.64 g/mol | 384.64 g/mol |
| Synonyms | Cholecalciferol, Vitamin D3 | 5,6-trans-Cholecalciferol |
| CAS Number | 67-97-0 | 22350-41-0 |
| Appearance | Fine colorless crystals | White to pale yellow solid |
| Solubility | Practically insoluble in water; soluble in ethanol, fats, and oils. | Soluble in organic solvents like ethanol, DMSO, and DMF. |
| Stability | Sensitive to air, heat, and light. Can isomerize to pre-vitamin D3 in solution. | More stable than the cis isomer under certain conditions, but can also be influenced by light. |
Comparative Biological Activity and Signaling Pathways
The biological effects of Vitamin D3 are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The different conformations of the cis and trans isomers affect their binding affinity to the VDR and, consequently, their biological potency.
Vitamin D Receptor (VDR) Binding and Biological Potency
The 5,6-cis isomer, after hydroxylation to its active form, 1α,25-dihydroxyvitamin D3 (calcitriol), is the high-affinity natural ligand for the VDR. The 5,6-trans isomer and its metabolites also bind to the VDR, but generally with lower affinity. This difference in binding affinity translates to variations in their biological activities.
| Parameter | 5,6-cis-Vitamin D3 (as Calcitriol) | This compound | 25-hydroxy-5,6-trans-vitamin D3 |
| VDR Dissociation Constant (Kd) | ~0.1 nM[1] | 560 nM[2] | 58 nM |
Studies have shown that while both isomers can influence calcium metabolism, their modes of action can differ. For instance, in a study on patients with chronic hypoparathyroidism, both 5,6-cis-25-hydroxyvitamin D3 and 5,6-trans-25-hydroxyvitamin D3 were effective in normalizing serum calcium and enhancing intestinal calcium absorption. However, they exhibited different effects on renal phosphate (B84403) handling and calcium release from bone, with the trans-isomer increasing urinary phosphate and hydroxyproline (B1673980) excretion, while the cis-isomer had the opposite effect.
Signaling Pathways: Genomic vs. Non-Genomic
Vitamin D3 signaling occurs through two main pathways: a genomic pathway that involves VDR-mediated gene transcription in the nucleus, and a rapid, non-genomic pathway that is initiated at the cell membrane.[3][4] The conformational differences between the cis and trans isomers may influence their preference for one pathway over the other. The more flexible 5,6-cis isomer is thought to be able to adopt the necessary conformation to initiate both genomic and non-genomic signaling effectively. The rigid, extended structure of the 5,6-trans isomer might favor or hinder specific interactions within these pathways, leading to its distinct biological profile.
Caption: Comparative signaling of 5,6-cis and 5,6-trans Vitamin D3.
Experimental Protocols
Accurate differentiation and quantification of 5,6-cis and this compound are paramount for research and development. The following sections detail key experimental methodologies.
Synthesis and Purification of this compound
A common method for the synthesis of this compound involves the iodine-catalyzed isomerization of 5,6-cis-Vitamin D3.[5]
Protocol:
-
Reaction Setup: Dissolve 5,6-cis-Vitamin D3 in an organic solvent such as n-hexane.
-
Isomerization: Add a small quantity of iodine to the solution. Expose the mixture to visible light to initiate the isomerization. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Purification:
-
Once the reaction is complete, concentrate the mixture.
-
Perform column chromatography on alumina (B75360) to separate the different isomers.
-
Collect the fractions containing this compound.
-
-
Crystallization: Evaporate the solvent from the purified fractions to obtain a colorless oil. Crystallize the oil from n-hexane to yield snow-white crystals of this compound.[5]
Caption: Workflow for the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is the gold standard for separating and quantifying Vitamin D3 isomers due to their structural similarity.[6]
Protocol:
-
Sample Preparation: Dissolve the sample containing Vitamin D3 isomers in the mobile phase.
-
HPLC System:
-
Column: A C18 reversed-phase column is commonly used (e.g., YMC-Triart C18 ExRS, 5 µm, 150 × 3.0 mm).[6]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) (e.g., 90:10 v/v) is effective.[6]
-
Flow Rate: Typically around 0.4-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[6]
-
-
Data Analysis: Identify and quantify the isomers based on their retention times and peak areas compared to known standards.
Caption: Experimental workflow for HPLC analysis of Vitamin D3 isomers.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay is crucial for determining the binding affinity of the isomers to the VDR.
Protocol:
-
Reagents:
-
Recombinant human VDR.
-
Radiolabeled 1α,25(OH)2D3 (e.g., [3H]-1α,25(OH)2D3).
-
Unlabeled 5,6-cis- and this compound standards.
-
Assay buffer.
-
-
Assay Procedure:
-
Incubate a fixed concentration of VDR and radiolabeled ligand with varying concentrations of the unlabeled test isomer (competitor).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., using charcoal dextran (B179266) or filtration).
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the dissociation constant (Kd) from the IC50 value.
-
Conclusion
The geometric isomerism at the 5,6-position of Vitamin D3 profoundly influences its conformation, stability, and interaction with the Vitamin D Receptor, leading to distinct biological activity profiles. For researchers and drug development professionals, a thorough understanding of these differences is essential for the design of novel Vitamin D analogs with improved therapeutic indices. The detailed experimental protocols provided herein offer a robust framework for the synthesis, purification, and biological evaluation of 5,6-trans- and 5,6-cis-Vitamin D3, facilitating further exploration into their therapeutic potential.
References
- 1. Genomic signaling of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of this compound in anephric rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photochemical Isomerization of Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin D3, a crucial secosteroid hormone, is synthesized in the skin through a series of photochemical and thermal reactions initiated by ultraviolet B (UVB) radiation. This technical guide provides a comprehensive overview of the photochemical isomerization of Vitamin D3, detailing the reaction mechanisms, key intermediates, and influencing factors. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the study and application of Vitamin D3 and its analogs. This document summarizes critical quantitative data, outlines detailed experimental protocols for synthesis and analysis, and provides visual representations of the associated biochemical pathways.
Introduction
The synthesis of Vitamin D3 (cholecalciferol) in the skin is a non-enzymatic process that begins with the UVB-induced conversion of 7-dehydrocholesterol (B119134) (provitamin D3). This initial photochemical reaction leads to the formation of previtamin D3, a thermally unstable intermediate. Subsequently, a temperature-dependent isomerization converts previtamin D3 into the biologically active Vitamin D3. However, the photochemical process is not entirely specific, leading to the formation of several biologically inert isomers, including lumisterol (B196343) and tachysterol.[1] The efficiency of Vitamin D3 synthesis is influenced by various factors, including the wavelength and intensity of UV radiation, as well as the surrounding microenvironment.[2][3] Understanding the intricacies of these photochemical reactions is paramount for applications ranging from optimizing industrial Vitamin D3 synthesis to developing novel therapeutic strategies involving Vitamin D analogs.
The Photochemical Reaction Pathway
The photochemical isomerization of Vitamin D3 is a complex process involving a network of reversible and irreversible reactions. The key steps are outlined below:
-
Photoisomerization of 7-dehydrocholesterol (Provitamin D3) to Previtamin D3: Upon absorption of UVB radiation (optimally between 295-300 nm), the B-ring of 7-dehydrocholesterol undergoes a 6-electron conrotatory ring-opening reaction to form previtamin D3.[4][5] This reaction is highly dependent on the wavelength of irradiation.[2]
-
Thermal Isomerization of Previtamin D3 to Vitamin D3: Previtamin D3 is thermally labile and undergoes a sigmatropic[6][7]-hydrogen shift to form the more stable Vitamin D3. This reaction is temperature-dependent and significantly faster in the skin's lipid bilayer compared to organic solvents.[8][9]
-
Photoisomerization of Previtamin D3 to Lumisterol and Tachysterol: Previtamin D3 can also absorb UVB radiation, leading to the formation of two primary photoisomers: lumisterol and tachysterol.[1] The formation of tachysterol, a Z/E isomer, is favored at shorter wavelengths, while longer wavelengths promote the ring-closure reaction to form lumisterol.[1]
-
Photoisomerization of Vitamin D3 to Suprasterols: Prolonged exposure to UV radiation can lead to the photodegradation of Vitamin D3 into other photoproducts, such as suprasterol I and suprasterol II.
Quantitative Data
The efficiency and equilibrium of the photochemical isomerization of Vitamin D3 are governed by several quantitative parameters. The following tables summarize key data points for the primary compounds involved in this process.
Table 1: Absorption Maxima (λmax) of Vitamin D3 and its Isomers
| Compound | λmax (nm) | Solvent | Reference |
| 7-dehydrocholesterol | 282 | Ethanol (B145695) | [10] |
| Previtamin D3 | 260 | Ethanol | [10] |
| Vitamin D3 | 265 | Ethanol | [11] |
| Lumisterol | 272 | Ethanol | [10] |
| Tachysterol | 281 | Ethanol | [10] |
Table 2: Quantum Yields (Φ) for the Photoisomerization of Previtamin D3
| Reaction | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Previtamin D3 → Lumisterol | 253.7 | 0.04 | [7] |
| 302.5 | 0.09 | [7] | |
| 305.0 | 0.18 | [7] | |
| Previtamin D3 → Provitamin D3 | 253.7 | 0.014 | [7] |
| 302.5 | 0.02 | [7] | |
| 305.0 | 0.08 | [7] | |
| Previtamin D3 → Tachysterol | 253.7 | 0.41 | [7] |
| 302.5 | 0.29 | [7] | |
| 305.0 | 0.29 | [7] |
Table 3: Kinetic and Thermodynamic Data for the Thermal Isomerization of Previtamin D3 to Vitamin D3
| Medium | Temperature (°C) | Half-life (t½) | Equilibrium Constant (K) | Activation Energy (Ea) (kJ/mol) | Reference |
| Human Skin | 37 | 2.5 hours | 11.44 | 71.05 | [8] |
| Hexane | 37 | 30 hours | 6.15 | 84.90 | [8] |
| Lizard Skin | 25 | 8 hours | - | - | [9] |
| Hexane | 25 | 91 hours | - | - | [9] |
| Lizard Skin | 5 | 72 hours | - | - | [9] |
| Hexane | 5 | 1200 hours | - | - | [9] |
| β-cyclodextrin (aq) | 5 | - | - | - | [6] |
Experimental Protocols
Photochemical Synthesis of Previtamin D3 and its Photoisomers
This protocol describes a general method for the UV irradiation of 7-dehydrocholesterol to produce a mixture of previtamin D3, lumisterol, and tachysterol.
-
Materials:
-
7-dehydrocholesterol (Provitamin D3)
-
Ethanol (HPLC grade)
-
Quartz reaction vessel
-
UVB lamp (e.g., medium-pressure mercury lamp with appropriate filters to select for the desired wavelength range, typically 280-315 nm)
-
Magnetic stirrer and stir bar
-
Nitrogen gas supply
-
-
Procedure:
-
Prepare a solution of 7-dehydrocholesterol in ethanol in the quartz reaction vessel. The concentration should be optimized based on the reaction volume and light path length.
-
Purge the solution with nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
-
While maintaining a gentle nitrogen stream over the solution, place the reaction vessel under the UVB lamp.
-
Irradiate the solution with constant stirring. The irradiation time will depend on the light intensity, concentration of the starting material, and the desired product distribution. The reaction progress should be monitored by HPLC.
-
After the desired irradiation time, turn off the lamp and store the resulting solution in the dark and under nitrogen to prevent further photochemical or oxidative degradation.
-
HPLC Analysis of Vitamin D3 and its Isomers
This protocol provides a general reversed-phase HPLC method for the separation and quantification of Vitamin D3 and its major photoisomers.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 99:1, v/v). The exact ratio may need to be optimized for the specific column and compounds.[12]
-
Flow Rate: 1.0 - 2.0 mL/min.[13]
-
Detection Wavelength: 265 nm for simultaneous detection of most isomers. Individual wavelengths can be used for more specific quantification if a diode array detector is available.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Sample Preparation:
-
Dilute the reaction mixture or sample in the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample.
-
Record the chromatogram and identify the peaks based on the retention times of known standards for 7-dehydrocholesterol, previtamin D3, Vitamin D3, lumisterol, and tachysterol.
-
Quantify the concentration of each compound by comparing its peak area to a calibration curve generated from standards of known concentrations.
-
Signaling Pathways and Logical Relationships
Photochemical Isomerization Pathway of Vitamin D3
The following diagram illustrates the key photochemical and thermal reactions in the synthesis of Vitamin D3 and its primary photoisomers.
References
- 1. DSpace [open.bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Safety Assessment of Vitamin D and Its Photo-Isomers in UV-Irradiated Baker’s Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijariie.com [ijariie.com]
- 6. Catalyzed thermal isomerization between previtamin D3 and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. photobiology.com [photobiology.com]
- 8. Kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Biological Evaluation of 5,6-trans-Vitamin D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, primarily known for its crucial role in calcium homeostasis and bone metabolism, undergoes photoisomerization upon exposure to ultraviolet radiation, leading to the formation of several photoproducts. Among these, 5,6-trans-Vitamin D3 has emerged as a molecule of significant interest due to its distinct biological activity profile. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this unique Vitamin D3 analog.
Discovery and Synthesis
The existence of this compound as a photoisomer of Vitamin D3 was established through studies investigating the effects of ultraviolet light on Vitamin D3. It is a product of the iodine-catalyzed isomerization of Vitamin D3, a process that converts the 5,6-cis double bond to a 5,6-trans configuration. This structural alteration is pivotal to its modified biological activity.
Experimental Protocol: Synthesis and Purification of this compound
A common and effective method for the synthesis and purification of this compound involves the following steps:
-
Reaction Setup: A solution of Vitamin D3 in an organic solvent such as n-hexane is prepared.
-
Isomerization: A small quantity of iodine is added to the solution. The reaction mixture is then exposed to visible light to catalyze the isomerization of the 5,6-cis double bond. The progress of the reaction can be monitored by thin-layer chromatography (TLC), which will show the appearance of new spots corresponding to the various photoisomers, including this compound.
-
Purification:
-
The reaction mixture is concentrated and subjected to alumina (B75360) column chromatography.
-
The column is eluted with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the different isomers.
-
Fractions are collected and analyzed by TLC to identify those containing this compound.
-
-
Crystallization: The fractions containing the purified this compound are pooled and the solvent is evaporated to yield a colorless oil. This oil is then crystallized from a solvent such as n-hexane to obtain snow-white crystalline this compound.
-
Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, some of which are distinct from its parent compound, Vitamin D3, and its hormonally active form, 1,25-dihydroxyvitamin D3. A key characteristic is its reduced calcemic effect, making it an attractive candidate for therapeutic applications where the hypercalcemic side effects of other Vitamin D analogs are a concern.
Vitamin D Receptor (VDR) Binding Affinity
The biological actions of Vitamin D analogs are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.
| Compound | Dissociation Constant (Kd) for VDR | Reference |
| This compound | 560 nM | [1] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM | [1] |
| 25-hydroxytachysterol3 | 22 nM | [1] |
Antiproliferative Activity
This compound has been shown to possess antiproliferative properties in various cell types, including cancer cells.
| Cell Line | Compound | Concentration | Effect | Reference |
| Human Keratinocytes | This compound | 10-6 M | Significant inhibition of 3H-thymidine incorporation | [1] |
In Vivo Biological Effects
Studies in animal models have been crucial in elucidating the physiological effects of this compound.
| Animal Model | Compound | Dose | Effect | Reference |
| Anephric Rats | This compound | 25 µg | Significant elevation of intestinal calcium transport | [2] |
| Anephric Rats | This compound | 25 µg | No significant effect on serum calcium levels | [2] |
Experimental Protocols for Biological Assays
Competitive Vitamin D Receptor (VDR) Binding Assay
This assay is used to determine the binding affinity of a test compound to the VDR.
-
Reagents and Materials:
-
Recombinant human VDR.
-
[3H]-1,25(OH)2D3 (radiolabeled ligand).
-
Unlabeled 1,25(OH)2D3 (for determining non-specific binding).
-
Test compound (this compound).
-
Assay buffer (e.g., Tris-HCl buffer containing KCl, EDTA, and DTT).
-
Hydroxylapatite slurry or glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate a fixed concentration of recombinant VDR with a fixed concentration of [3H]-1,25(OH)2D3 in the presence of increasing concentrations of the test compound.
-
A parallel incubation is performed with a high concentration of unlabeled 1,25(OH)2D3 to determine non-specific binding.
-
After incubation to reach equilibrium, separate the bound from free radioligand using either hydroxylapatite precipitation or rapid filtration through glass fiber filters.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.
-
Cell Proliferation Assay (3H-Thymidine Incorporation)
This assay measures the effect of a compound on cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
-
Cell Culture:
-
Plate cells (e.g., human keratinocytes or cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound (this compound) or vehicle control for a specified period (e.g., 48-72 hours).
-
-
Radiolabeling:
-
Add [3H]-thymidine to each well and incubate for a further 4-24 hours to allow for its incorporation into the DNA of proliferating cells.
-
-
Harvesting:
-
Harvest the cells onto glass fiber filters using a cell harvester. The filters will trap the cellular DNA containing the incorporated [3H]-thymidine.
-
-
Measurement:
-
Wash the filters to remove unincorporated [3H]-thymidine.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or as a percentage of the vehicle-treated control.
-
Plot the percentage of proliferation against the log concentration of the test compound to determine the IC50 value.
-
In Vivo Calcemic Activity Assay in Mice
This assay evaluates the effect of a test compound on serum calcium levels in an animal model.
-
Animals:
-
Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
-
Treatment:
-
Administer the test compound (this compound) or vehicle control to the mice via a suitable route (e.g., intraperitoneal or subcutaneous injection) at various doses for a specified duration.
-
-
Blood Collection:
-
At the end of the treatment period, collect blood samples from the mice via cardiac puncture or from the tail vein.
-
-
Serum Preparation:
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
Calcium Measurement:
-
Measure the total calcium concentration in the serum using a commercially available calcium assay kit or an automated clinical chemistry analyzer.
-
-
Data Analysis:
-
Compare the serum calcium levels of the treated groups with the control group to determine if the test compound has a hypercalcemic effect.
-
Signaling Pathways
The biological effects of this compound are mediated through the Vitamin D Receptor (VDR). Upon ligand binding, the VDR undergoes a conformational change, leading to the regulation of target gene expression.
Genomic Signaling Pathway of VDR
The primary mechanism of action for Vitamin D analogs is through the genomic pathway, which involves the regulation of gene transcription.
Upon binding of this compound to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. The resulting changes in protein expression ultimately mediate the biological responses, such as the regulation of calcium transport proteins (e.g., TRPV6, Calbindin-D9k) and cell cycle regulators.
Conclusion
This compound represents a fascinating photoisomer of Vitamin D3 with a distinct biological profile characterized by its ability to influence key physiological processes with potentially lower calcemic activity compared to other Vitamin D analogs. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and other novel Vitamin D compounds. A thorough understanding of its synthesis, biological activities, and underlying signaling pathways is essential for advancing its potential application in various fields, from oncology to immunology.
References
The Physiological Relevance of 5,6-trans-Vitamin D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-trans-Vitamin D3, a photoisomer of vitamin D3, has emerged as a molecule of significant interest in the field of vitamin D research and drug development. While traditionally viewed as an inactive photoproduct, emerging evidence suggests it possesses unique biological activities that differentiate it from the canonical vitamin D3 metabolic pathway. This technical guide provides an in-depth overview of the physiological relevance of this compound, with a focus on its interaction with the vitamin D receptor (VDR), its antiproliferative and calcemic effects, and the experimental methodologies used for its evaluation. Detailed signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
Vitamin D3, upon exposure to ultraviolet B (UVB) radiation, undergoes a series of photochemical and thermal isomerizations in the skin. While the primary pathway leads to the formation of the biologically active hormone, 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3], a number of photoproducts are also generated, including this compound.[1] Initially considered biologically inert, studies have revealed that this compound can exert distinct physiological effects, warranting a closer examination of its potential therapeutic applications. This guide summarizes the current understanding of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and evaluation processes.
Quantitative Data Presentation
The biological activity of this compound and its analogs is often characterized by their binding affinity to the Vitamin D Receptor (VDR), their ability to inhibit cell proliferation, and their in vivo calcemic effects. The following tables summarize key quantitative data from various studies to facilitate comparison.
Table 1: Vitamin D Receptor (VDR) Binding Affinity of this compound and Related Compounds
| Compound | Dissociation Constant (Kd) [nM] | Reference |
| This compound | 560 | [2][3] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 | [3] |
| 25-hydroxytachysterol3 | 22 | [3] |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | ~0.1-1 | [4] |
Table 2: Antiproliferative Activity of this compound Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Fold Potency vs. 1,25(OH)2D3 | Reference |
| 1,25(OH)2-16-ene-5,6-trans-D3 | MCF-7 (Breast Cancer) | Not explicitly stated, but 10-100x more potent | 10-100 | [5] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | LNCaP (Prostate Cancer) | Not explicitly stated, but 10-100x more potent | 10-100 | [5] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | HL-60 (Leukemia) | Not explicitly stated, but 10-100x more potent | 10-100 | [5] |
| 1,25(OH)2D3 (Calcitriol) | MCF-7 (Breast Cancer) | ~1-10 | 1 | [6][7] |
Table 3: In Vivo Calcemic Activity of this compound and its Analogs
| Compound | Animal Model | Dose | Effect on Serum Calcium | Reference |
| This compound | Anephric Rats | 25 µg | No significant effect | [8] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | Mice | Not explicitly stated | At least 40-fold less calcemic than 1,25(OH)2D3 | [5] |
| 1,25(OH)2D3 (Calcitriol) | Mice | Not explicitly stated | Hypercalcemic | [5] |
| 25-hydroxy-5,6-trans-vitamin D3 | Humans (Hypoparathyroidism) | 450 µ g/day | Normalized serum calcium | [9] |
Signaling Pathway
This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[10] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12] While the general mechanism is shared with 1,25(OH)2D3, the lower binding affinity of this compound suggests that it may require higher concentrations to elicit similar genomic responses, or that its downstream effects may be quantitatively and qualitatively different. The antiproliferative effects of vitamin D compounds are often linked to the upregulation of cell cycle inhibitors like p21 and p27.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Competitive Vitamin D Receptor (VDR) Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human VDR
-
Radiolabeled ligand (e.g., [3H]1α,25(OH)2D3)
-
Unlabeled 1α,25(OH)2D3 (for standard curve)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Dextran-coated charcoal or hydroxylapatite slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the unlabeled 1α,25(OH)2D3 and the test compound.
-
In microcentrifuge tubes, combine the assay buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of either the unlabeled standard or the test compound.
-
Add the recombinant VDR to each tube and incubate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.
-
To separate bound from free radioligand, add dextran-coated charcoal or hydroxylapatite slurry and incubate for a short period (e.g., 15 minutes) on ice.
-
Centrifuge the tubes to pellet the charcoal/hydroxylapatite with the bound ligand.
-
Transfer the supernatant containing the free radioligand to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and determine the IC50 value.
-
Calculate the dissociation constant (Ki) using the Cheng-Prusoff equation.
Cell Proliferation Assay (Crystal Violet Method)
This assay is used to assess the antiproliferative effects of this compound on adherent cancer cell lines like MCF-7.[11][13]
Materials:
-
MCF-7 breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., ethanol)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
96-well microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the seeding medium and replace it with medium containing the test compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
After incubation, gently wash the cells with PBS.
-
Fix the cells by adding methanol (B129727) and incubate for 10 minutes.
-
Remove the methanol and add the crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Add the solubilization solution to each well to dissolve the stain.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Hypercalcemia Assay
This assay evaluates the calcemic effect of this compound in an animal model.[14][15]
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound
-
1α,25(OH)2D3 (positive control)
-
Vehicle (e.g., propylene (B89431) glycol/ethanol)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Calcium assay kit
Procedure:
-
Acclimatize the mice to the experimental conditions for at least one week.
-
Divide the mice into treatment groups (vehicle, this compound at various doses, and 1α,25(OH)2D3).
-
Administer the test compounds or vehicle daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified period (e.g., 7 days).
-
Monitor the animals daily for any signs of toxicity.
-
At the end of the treatment period, collect blood samples from each mouse via a suitable method (e.g., retro-orbital bleeding or cardiac puncture).
-
Separate the serum by centrifugation.
-
Measure the total serum calcium concentration using a calcium assay kit according to the manufacturer's instructions.
-
Compare the serum calcium levels of the treatment groups to the vehicle control group to assess the hypercalcemic potential of the compounds.
Experimental Workflows
Visualizing the workflow of preclinical evaluation and the specific assay procedures can aid in the planning and execution of research.
Conclusion
This compound, once considered an inactive byproduct, is now recognized for its distinct biological activities. Its ability to bind to the VDR, albeit with lower affinity than 1,25(OH)2D3, and the potent antiproliferative and low calcemic profiles of its analogs, highlight its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the physiological relevance and therapeutic potential of this compound and its derivatives. Further investigation into its specific downstream gene targets and its performance in various preclinical disease models will be crucial in fully elucidating its role in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mail.ffhdj.com [mail.ffhdj.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of vitamin D on MCF-7 breast cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison between the 5,6-cis and 5,6-trans isomers of 25-hydroxyvitamin D3 in chronic hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ejournal.lucp.net [ejournal.lucp.net]
- 12. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 13. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 14. Comparative therapeutic effects of orally administered 1,25-dihydroxyvitamin D3 and 1alpha-hydroxyvitamin D3 on type-1 diabetes in non-obese diabetic mice fed a normal-calcaemic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
5,6-trans-Vitamin D3 stability and degradation
An In-depth Technical Guide on the Stability and Degradation of 5,6-trans-Vitamin D3
Introduction
Vitamin D3, or cholecalciferol, is a fat-soluble secosteroid essential for human health, playing a critical role in calcium metabolism, immune function, and bone health. Despite its physiological importance, Vitamin D3 is inherently unstable, susceptible to degradation through various pathways, primarily isomerization and oxidation.[1][2] This instability poses significant challenges in the formulation and storage of pharmaceuticals, supplements, and fortified foods.
One of the major degradation products of Vitamin D3 is its geometric isomer, this compound. This compound is formed when the 5,6-cis double bond of cholecalciferol undergoes isomerization, a process often initiated by exposure to ultraviolet (UV) light.[3][4] While historically considered an inactive degradation product, recent studies have explored its potential biological activities.[5][6] Understanding the kinetics and mechanisms of this compound formation is paramount for researchers, scientists, and drug development professionals to ensure the potency, quality, and safety of Vitamin D3-containing products.
This technical guide provides a comprehensive overview of the factors influencing the stability of Vitamin D3, its degradation pathways leading to the formation of this compound and other isomers, quantitative data from stability studies, and detailed experimental protocols for assessing its degradation.
Core Factors Influencing Vitamin D3 Stability
The degradation of Vitamin D3 is a multifaceted process influenced by several environmental and chemical factors. The presence of multiple double bonds in its structure makes it highly susceptible to isomerization and oxidation.[1]
1.1 Light (Photoisomerization) Exposure to light, particularly UV radiation, is the most significant factor leading to the degradation of Vitamin D3.[3] UV energy causes the photoconversion of Vitamin D3 into various photoproducts, including this compound, suprasterol I, and suprasterol II.[3][4] This process of photoisomerization is a primary concern for products stored in transparent or translucent packaging.[7]
1.2 Temperature Heat accelerates the degradation of Vitamin D3. Thermally, Vitamin D3 can undergo a reversible isomerization to pre-vitamin D3.[8][9] High temperatures, such as those used in cooking or food processing, can lead to significant losses in Vitamin D3 content.[10][11] The degradation kinetics often follow the Arrhenius equation, indicating a temperature-dependent rate of degradation.[11][12]
1.3 pH The pH of the surrounding medium plays a crucial role in Vitamin D3 stability. It is notably unstable in acidic environments (pH < 5) and demonstrates greater stability in neutral or slightly alkaline conditions.[12][13] Acidic pH can catalyze the isomerization of Vitamin D3 to form isotachysterol.[8][9]
1.4 Oxidation The unsaturated nature of Vitamin D3 makes it prone to oxidation, especially in the presence of oxygen, metal ions (which can act as catalysts), and hydroperoxides found in lipid-based formulations.[1][12][14] Carrier oils rich in polyunsaturated fatty acids can themselves oxidize, creating a cascade of reactions that degrade the vitamin.[1] The presence of antioxidants can mitigate this oxidative destruction.[12][15]
Degradation and Isomerization Pathways
The transformation of Vitamin D3 is a complex web of reactions. The primary pathway begins with the photochemical conversion of 7-dehydrocholesterol (B119134) (7-DHC) in the skin to pre-vitamin D3, which then thermally isomerizes to Vitamin D3. Subsequent exposure to various stressors leads to the formation of multiple isomers.
Quantitative Stability Data
The following tables summarize quantitative data from various studies on the stability of Vitamin D3 under different stress conditions.
Table 1: Influence of Temperature on Vitamin D3 Retention in Canola Oil Data sourced from studies on fortified canola oil heated for 30 minutes.
| Temperature (°C) | Initial Concentration | Vitamin D3 Retention (%) | Reference |
| 100 | Low & High | No significant reduction | [10][11] |
| 150 | Low & High | 67.5% - 73.0% | [10][11] |
| 180 | Low & High | 33.2% - 40.4% | [10][11] |
Table 2: Influence of pH on Vitamin D3 Stability in Aqueous Solution Data reflects the percentage of Vitamin D3 remaining after 48 hours at 25°C.
| pH | Vitamin D3 Remaining (%) | Stability Profile | Reference |
| 1 | ~0% | Highly Unstable | [12] |
| 2 | ~10% | Very Unstable | [12] |
| 3 | ~40% | Unstable | [12] |
| 4 | ~75% | Moderately Stable | [12] |
| 5 | >90% | Stable | [12] |
| 6 | >95% | Stable | [12] |
| 7 | >95% | Stable | [12] |
| 8 | >95% | Stable | [12] |
Table 3: Influence of Light on Vitamin D3 Stability Comparison of Vitamin D3 retention under different lighting conditions.
| Formulation / Condition | Storage Time | Light Condition | Vitamin D3 Retention (%) | Reference |
| Commercial Vitamin D3 | 2 Months | 5,000 Lux | 20% | [2] |
| Cocrystal Formulation | 2 Months | 5,000 Lux | 80% | [2] |
| Fortified Canola Oil (High Conc.) | 70 Days | Room Temp, Transparent Bottle | 44.4% | [7] |
| Fortified Canola Oil (High Conc.) | 70 Days | Room Temp, Dark Bottle | 68.0% | [7] |
Table 4: Influence of Initial Concentration on Vitamin D3 Stability in Fortified Canola Oil Data reflects retention after 70 days of storage at room temperature in transparent containers.
| Initial Concentration | Storage Condition | Vitamin D3 Retention (%) | Half-life (days) | Reference |
| Low (6.87 mg/kg) | Room Temp, Transparent | 50.0% | 112 | [7] |
| High (13.8 mg/kg) | Room Temp, Transparent | 44.4% | 96 | [7] |
Table 5: Effect of Antioxidants and Metal Ions on Vitamin D3 Stability Study conducted in aqueous solutions containing 10 mg/L Cu²⁺ ions.
| Additive | Concentration (mg/L) | Protective Effect | Reference |
| None (Control with Cu²⁺) | - | Significant Degradation | [12] |
| Ascorbic Acid | ≥ 500 | Eliminated degradation effect of copper ions | [12] |
| Ascorbic Acid | 1000 - 2000 | Additionally stabilized the solution beyond control | [12] |
Methodologies for Stability Assessment
Accurate assessment of Vitamin D3 stability and the quantification of its degradation products, such as this compound, require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique. For more complex matrices and isomer identification, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) is employed.[8]
4.1 Protocol: Stability-Indicating HPLC-UV Method
This protocol is a generalized procedure based on methodologies for assessing Vitamin D3 stability in aqueous solutions.[12]
-
Preparation of Solutions:
-
Prepare a stock solution of Vitamin D3 (e.g., 1000 mg/L) in a suitable solvent like methanol (B129727).[12] Protect this solution from light.
-
Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 20 mg/L) in the test medium (e.g., buffers of varying pH, water with metal ions, etc.).[12]
-
-
Application of Stress Conditions:
-
Temperature: Store vials of the working solution in climatic chambers at controlled temperatures (e.g., 25°C and 40°C).[12]
-
Light: Expose clear vials to daylight or a calibrated light source, while wrapping control vials in aluminum foil to keep them in the dark.[12]
-
pH: Adjust the pH of the working solutions using appropriate buffers or acids/bases to cover a range (e.g., pH 1 to 8).[12]
-
Oxidation: Bubble oxygen through the solution or add pro-oxidants like Cu²⁺ ions. Test antioxidants by adding them to these solutions.[12]
-
-
HPLC Analysis:
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.[16]
-
Mobile Phase: A mixture of methanol and water is typical, run in an isocratic or gradient mode.[12]
-
Detection: Monitor the eluent at the maximum absorbance wavelength for Vitamin D3, approximately 265 nm.[11]
-
Sampling: At specified time intervals, withdraw aliquots from the stressed samples, filter if necessary, and inject them into the HPLC system.
-
-
Data Analysis:
-
Calculate the concentration of Vitamin D3 remaining at each time point by comparing the peak area to a standard curve.
-
Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.[12]
-
The slope of this line gives the negative of the first-order rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.
-
4.2 Protocol: UHPLC-MS/MS for Isomer Identification
This method is used for the separation and identification of Vitamin D3 and its isomers, including this compound, tachysterol, and isotachysterol.[8]
-
Sample Preparation and Derivatization:
-
For enhanced ionization efficiency and chromatographic separation, derivatization is often performed.[8] A common reagent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which reacts with the diene structure of Vitamin D isomers.[8]
-
The reaction rates with PTAD differ among isomers, aiding in their confirmation.[8]
-
-
UHPLC-MS/MS Analysis:
-
System: A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[17]
-
Column: A high-resolution C18 or a pentafluorophenyl (F5) column can be used to achieve separation of isobaric isomers.[16]
-
Mobile Phase: Typically consists of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) run in a gradient program.[17]
-
Mass Spectrometry: Operate the mass spectrometer in a positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent and product ions of each derivatized isomer.
-
Conclusion
The stability of Vitamin D3 is a critical quality attribute that is significantly influenced by light, temperature, pH, and oxidative stress. The formation of this compound is primarily a photochemical process, representing a key degradation pathway that can compromise the potency of pharmaceutical and nutraceutical products. A thorough understanding of these degradation mechanisms and the kinetics involved is essential for developing stable formulations. The use of robust analytical techniques like stability-indicating HPLC-UV and UHPLC-MS/MS is crucial for accurately monitoring Vitamin D3 content and profiling its degradation products. By controlling environmental factors through protective packaging, the addition of antioxidants, and optimization of formulation pH, the stability of Vitamin D3 can be significantly enhanced, ensuring that its intended therapeutic and nutritional benefits are delivered effectively.
References
- 1. btsa.com [btsa.com]
- 2. Stability Issues in Dietary Supplements: Vitamin D3 - CIRCE Scientific [circescientific.com]
- 3. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Vitamin | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Fast Vitamin D Metabolite Analysis [sigmaaldrich.com]
- 17. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
in vivo formation of 5,6-trans-Vitamin D3
An In-Depth Technical Guide to the In Vivo Formation of 5,6-trans-Vitamin D3
Introduction
Vitamin D, a group of fat-soluble secosteroids, is essential for calcium and phosphate (B84403) homeostasis, bone metabolism, and a multitude of other physiological processes.[1][2] The most physiologically relevant forms in humans are Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol). Vitamin D3 is synthesized in the skin from 7-dehydrocholesterol (B119134) upon exposure to ultraviolet B (UVB) radiation and can also be obtained from dietary sources.[1][3] The canonical form of Vitamin D3 features a cis-conformation at the 5,6-double bond. However, exposure to light can induce isomerization, leading to the formation of various photoproducts, including this compound.[4][5][6]
This technical guide provides a comprehensive overview of the , its biological significance, and the analytical methodologies used for its study. It is intended for researchers, scientists, and drug development professionals working in endocrinology, metabolomics, and pharmaceutical sciences.
In Vivo Formation and Metabolism
The formation of this compound in vivo is primarily a non-enzymatic photochemical process occurring in the skin. The established pathway begins with 7-dehydrocholesterol and proceeds through a series of light- and heat-dependent steps.
-
Formation of Pre-Vitamin D3: In the epidermis, UVB radiation cleaves the B-ring of 7-dehydrocholesterol to form pre-vitamin D3.[7]
-
Thermal Isomerization to Vitamin D3 (5,6-cis): Pre-vitamin D3 undergoes a temperature-dependent thermal isomerization to form the stable, biologically inactive Vitamin D3 (cholecalciferol), which has a 5,6-cis geometry.[7]
-
Photoisomerization to this compound: Continued light exposure on the skin surface can cause the 5,6-cis-Vitamin D3 to isomerize into its 5,6-trans stereoisomer.[5][6][8] This conversion is a key step in the formation of this particular isomer. While iodine-catalyzed isomerization is used for in vitro synthesis, photoisomerization is the relevant in vivo mechanism.[8][9]
Once formed, this compound is considered a human metabolite and, like its cis counterpart, can be further metabolized.[2] Studies in chicks and rats have shown that 5,6-trans-cholecalciferol is rapidly metabolized, with evidence of 25-hydroxylation, though no 1-hydroxy form was observed.[10]
Quantitative Data and Biological Activity
While this compound is considered biologically active, its affinity for the Vitamin D Receptor (VDR) is substantially lower than that of the hormonally active form, 1,25-dihydroxyvitamin D3. Quantitative data on the endogenous levels of this compound in human plasma or tissues are scarce in the literature. However, in vitro binding assays and in vivo animal studies provide valuable insights into its biological potency.
| Parameter | Analyte | Value | Species/System | Reference |
| VDR Binding Affinity | This compound | Kd = 560 nM | Cultured Human Keratinocytes | [4][5] |
| 25-hydroxy-5,6-trans-Vitamin D3 | Kd = 58 nM | Cultured Human Keratinocytes | [5] | |
| Biological Activity | This compound (25 µg) | Induces intestinal calcium transport | Anephric Rats | [9][11] |
| This compound (25 µg) | Induces bone calcium mobilization | Anephric Rats | [11] | |
| This compound (1-10 µ g/day ) | Increases tibia ash weight & bone mineralization | Vitamin D-deficient Chicks | [11] |
Signaling and Mechanism of Action
The biological effects of Vitamin D compounds are primarily mediated through the nuclear Vitamin D Receptor (VDR).[1][12] Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription. Although this compound binds to the VDR with low affinity, it can activate calcium-dependent signaling pathways. Its hydroxylated metabolites, such as 25-hydroxy-5,6-trans-Vitamin D3, exhibit a higher binding affinity for the VDR and may be more potent in mediating downstream effects.[5]
Experimental Protocols
The analysis of Vitamin D isomers in biological matrices is challenging due to their structural similarity and the presence of interfering substances like phospholipids (B1166683).[13][14][15] Chromatographic separation coupled with sensitive detection is essential.
Representative Protocol: Quantification of Vitamin D Isomers in Human Plasma
This protocol is a composite methodology based on principles described in the literature for the analysis of Vitamin D metabolites using LC-MS/MS.[13][15][16][17]
1. Sample Preparation (Protein Precipitation & Extraction):
-
To 500 µL of human plasma in a glass tube, add an appropriate internal standard (e.g., deuterated Vitamin D3).
-
Add 1250 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[18]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at ~2500 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the Vitamin D metabolites.
-
(Optional) The extract can be further purified using solid-phase extraction (SPE) to remove phospholipids and other interferences.[15]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
2. Chromatographic Separation (UHPSFC-MS/MS):
-
Column: A specialized column capable of separating isomers is required, such as a 1-aminoanthracene (B165094) (1-AA) column (e.g., 100 mm × 3.0 mm, 1.7 µm).[17]
-
Mobile Phase: Supercritical CO2 with a co-solvent gradient of methanol.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Backpressure: 110-150 bar.
-
Injection Volume: 5-10 µL.
-
Note: HPLC and UHPLC with C18 or specialized PFP columns are also widely used.[13]
3. Detection (Tandem Mass Spectrometry):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for its high ionization efficiency for Vitamin D compounds.[17]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific parent-to-daughter ion transitions for this compound and other isomers must be determined by infusing pure standards.
Conclusion
The is a consequence of the photoisomerization of 5,6-cis-Vitamin D3 in the skin. While it demonstrates biological activity, its physiological role and contribution to the overall Vitamin D endocrine system require further investigation, particularly concerning its endogenous concentrations and the activity of its downstream metabolites. Advances in analytical techniques, especially supercritical fluid chromatography and mass spectrometry, are enabling more precise separation and quantification of Vitamin D isomers, which will be crucial for elucidating the complete metabolic profile and functional significance of compounds like this compound.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. CAS 22350-41-0 | 5,6-trans-Cholecalciferol [daltonresearchmolecules.com]
- 3. Nongenomic Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Vitamin | TargetMol [targetmol.com]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
- 7. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Synthesis and biological activity of this compound in anephric rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of dihydrotachysterol and 5,6-trans-cholecalciferol in the chick and the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
- 16. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
5,6-trans-Vitamin D3: A Technical Guide to Vitamin D Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of 5,6-trans-Vitamin D3 for the Vitamin D Receptor (VDR). This compound, a photoisomer of Vitamin D3, demonstrates a distinct interaction with the VDR compared to the endogenous ligand, 1α,25-dihydroxyvitamin D3 (calcitriol). This document collates quantitative binding data, details the experimental protocols for assessing VDR affinity, and illustrates the canonical VDR signaling pathway. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the structure-activity relationship of this Vitamin D analog and its potential therapeutic implications.
Introduction
Vitamin D3 and its metabolites are crucial regulators of calcium homeostasis, bone metabolism, and cellular proliferation and differentiation.[1] The biological effects of the most active form, calcitriol (B1668218), are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[2] Upon ligand binding, the VDR forms a heterodimer with the retinoid-X receptor (RXR), which then binds to Vitamin D Responsive Elements (VDREs) on target genes to modulate their transcription.[2][3]
This compound is a significant photoisomer of Vitamin D3, formed upon exposure to ultraviolet irradiation.[4][5] Its altered stereochemistry at the 5,6-double bond influences its three-dimensional structure and, consequently, its affinity for the VDR. Understanding this binding affinity is critical for evaluating its biological activity and potential as a therapeutic agent. This guide summarizes the current knowledge on the VDR binding affinity of this compound and its hydroxylated metabolites.
Quantitative VDR Binding Affinity Data
The binding affinity of a ligand for its receptor is a key determinant of its biological potency. For the Vitamin D Receptor, this is often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Dissociation Constant (Kd) [nM] | Reference |
| This compound | 560 | [4][5][6] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 | [5][6] |
| 25-hydroxytachysterol3 | 22 | [5][6] |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | ~0.1 | [7] |
Note: Lower Kd values indicate higher binding affinity.
Experimental Protocols
The determination of VDR binding affinity is typically achieved through competitive binding assays. These assays measure the ability of a test compound (e.g., this compound) to compete with a high-affinity radiolabeled ligand (e.g., [3H]-1α,25(OH)2D3) for binding to the VDR.
Competitive Radioligand Binding Assay
Objective: To determine the dissociation constant (Kd) or IC50 value of a test compound for the Vitamin D Receptor.
Materials:
-
VDR Source: Recombinant human VDR or nuclear extracts from cells expressing VDR.
-
Radioligand: Tritiated 1α,25-dihydroxyvitamin D3 ([3H]-1α,25(OH)2D3).
-
Test Compound: this compound.
-
Unlabeled Competitor: Non-radiolabeled 1α,25-dihydroxyvitamin D3 for determining non-specific binding.
-
Assay Buffer: A suitable buffer to maintain protein stability and binding, such as Tris-HCl with additives like EDTA, DTT, and KCl.
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the unlabeled competitor.
-
Incubation: Incubate a fixed amount of VDR with a constant concentration of the radioligand in the presence of varying concentrations of the test compound or a high concentration of the unlabeled competitor (for non-specific binding).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the VDR-bound radioligand from the free radioligand using either HAP slurry (which binds the receptor-ligand complex) followed by centrifugation and washing, or by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
Vitamin D Receptor Signaling Pathway
The genomic actions of Vitamin D are initiated by the binding of an active ligand to the VDR. This binding event triggers a cascade of molecular interactions that ultimately lead to changes in gene expression.
Upon binding of a ligand like calcitriol (or an analog such as this compound), the VDR undergoes a conformational change. This change promotes the dissociation of corepressors and the recruitment of coactivators. The ligand-bound VDR then forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are located in the promoter regions of target genes.[2][3] The binding of the VDR-RXR complex, along with its associated coactivators, to the VDRE modulates the transcription of these genes, leading to the physiological responses associated with Vitamin D.[3]
Structure-Activity Relationship and Biological Implications
The significantly lower binding affinity of this compound for the VDR compared to calcitriol (Kd of 560 nM vs. ~0.1 nM) is a direct consequence of its altered stereochemistry.[5][6][7] This suggests that the native 5,6-cis configuration of Vitamin D3 is crucial for optimal interaction with the VDR's ligand-binding pocket.
Despite its lower affinity, this compound and its metabolites have been shown to possess biological activity, such as the inhibition of proliferation in cultured human keratinocytes, albeit at higher concentrations than the native hormone.[6] The 25-hydroxylated form of this compound exhibits a notably higher binding affinity than its parent compound, indicating that modifications to the side chain can partially compensate for the less favorable A-ring conformation.[5][6] Some research suggests that the biological effects of these photoisomers may also be mediated through alternative receptors or mechanisms, or that they may be further metabolized to more active forms in vivo.[6]
Conclusion
This compound displays a markedly lower binding affinity for the Vitamin D Receptor in comparison to the endogenous hormone, calcitriol. This is a critical consideration for researchers investigating the biological effects of Vitamin D photoisomers. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for future studies in this area. Further research is warranted to fully elucidate the physiological roles of this compound and its metabolites, and to explore their potential in the development of novel therapeutic agents that may leverage different VDR binding characteristics for selective biological outcomes.
References
- 1. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Vitamin | TargetMol [targetmol.com]
- 6. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
Spectroscopic Properties of 5,6-trans-Vitamin D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 5,6-trans-Vitamin D3, an important isomer of Vitamin D3. Understanding these properties is crucial for its identification, characterization, and quantification in various matrices, which is essential for research and drug development. This document details the key spectroscopic data, experimental protocols for its analysis, and relevant biological pathways.
Introduction to this compound
This compound, also known as 5,6-trans-cholecalciferol, is a geometric isomer of Vitamin D3 formed through the isomerization of the 5,6-cis double bond. This transformation can be induced by factors such as light and iodine. While Vitamin D3 is the naturally occurring and biologically active form, the study of its isomers is critical for understanding its photochemistry, metabolism, and potential biological activities. Accurate spectroscopic characterization is the cornerstone of these investigations.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, with comparisons to the more common 5,6-cis-Vitamin D3 where relevant.
UV-Visible Spectroscopy
The extended p-system in Vitamin D3 and its isomers gives rise to characteristic UV absorption spectra. The transition of the 5,6-double bond from cis to trans configuration results in a slight bathochromic shift (a shift to a longer wavelength) in the absorption maximum.
| Spectroscopic Parameter | This compound | 5,6-cis-Vitamin D3 | Reference(s) |
| λmax (in Ethanol) | 272 nm | ~265 nm | [1] |
| Molar Absorptivity (ε) | Data not available | 18,200 M⁻¹cm⁻¹ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Key distinguishing proton signals for the 5,6-trans geometry are observed in the olefinic region. For comparison, the characteristic signals for the 5,6-trans isomer of 25-hydroxyvitamin D2 are provided as a close structural analog.
| Proton | 5,6-trans-25-hydroxyvitamin D2 (CDCl₃) | 5,6-cis-Vitamin D3 (CDCl₃) | Reference(s) |
| Olefinic Protons | δ 6.54 (d), 5.87 (d) | δ 6.23 (d), 6.03 (d) | [2][3] |
| Exocyclic Methylene Protons (=CH₂) | δ 4.98 (br s), 4.69 (br s) | δ 5.05 (br s), 4.82 (br s) | [2][3] |
¹³C NMR Spectroscopy
The carbon chemical shifts, particularly for the sp² hybridized carbons of the triene system, are sensitive to the isomeric configuration. Below are typical chemical shift ranges for key carbon atoms in Vitamin D3, which would be expected to show slight variations in the 5,6-trans isomer.
| Carbon Atom | Typical Chemical Shift Range (ppm) for Vitamin D3 | Reference(s) |
| C3 (CH-OH) | ~69 | [4] |
| Olefinic Carbons (C5, C6, C7, C8, C10, C19) | 110 - 150 | [4] |
| C18 (CH₃) | ~12 | [3] |
| C21 (CH₃) | ~19 | [3] |
| C26, C27 (CH₃) | ~22-23 | [3] |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is identical to that of Vitamin D3. The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would be expected to be very similar to Vitamin D3, with characteristic losses of water and cleavage of the side chain.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₇H₄₄O | |
| Molecular Weight | 384.64 g/mol | |
| Expected [M+H]⁺ (ESI) | 385.34 | |
| Proposed Major Fragments (from Vitamin D3) | m/z 366 ([M-H₂O]⁺), 271 ([M-side chain]⁺), 136 (A-ring fragment) | [5][6] |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is sensitive to the chiral nature of molecules and can be used to study their conformation in solution. The CD spectrum of Vitamin D isomers is influenced by the helicity of the triene system. For 10,19-dihydrovitamin D isomers, which possess a transoid 1,3-diene similar to this compound, the long-wavelength π → π* transition gives rise to a Cotton effect that can be interpreted using the planar diene rule.[7] The sign and intensity of the Cotton effect are dependent on the chirality of the chromophore's environment. While a specific CD spectrum for this compound is not available, it is expected to exhibit a distinct spectrum from its 5,6-cis counterpart due to the change in the triene conformation.
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments.
UV-Visible Spectroscopy
Objective: To determine the absorption maximum (λmax) of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as ethanol (B145695) or methanol (B129727) at a concentration of approximately 0.5 mg/mL.[8] Dilute the stock solution to a working concentration range of 1-10 µg/mL.[9]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank: Use the same solvent as used for the sample preparation as the blank.
-
Scan Range: Scan the sample from 200 to 400 nm.
-
Data Acquisition: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[10][11] For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio.[10]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C spectrum.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Mass Spectrometry (LC-MS/MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation:
-
For pure compounds, dissolve in a suitable solvent like methanol or acetonitrile (B52724).
-
For biological samples, perform protein precipitation (e.g., with acetonitrile or methanol) followed by either liquid-liquid extraction (LLE) with a non-polar solvent (e.g., hexane) or solid-phase extraction (SPE) to isolate the analyte.[12]
-
-
Chromatography (LC):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[13]
-
-
Mass Spectrometry (MS):
-
Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for Vitamin D analysis as it can reduce matrix effects and improve sensitivity.[12]
-
Analysis: Perform a full scan to determine the parent ion mass. For fragmentation analysis (MS/MS), select the parent ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[14]
-
Circular Dichroism (CD) Spectroscopy
Objective: To study the chiroptical properties and conformation in solution.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable transparent solvent (e.g., ethanol, methanol, or hexane) at a concentration that gives an absorbance of less than 1.0 at the wavelength of interest.
-
Instrumentation: Use a CD spectropolarimeter.
-
Cell: Use a quartz cuvette with a path length appropriate for the wavelength range and sample concentration (e.g., 1 cm or 0.1 cm).
-
Scan Parameters:
-
Wavelength Range: Scan the far-UV region (e.g., 200-350 nm) to observe the π → π* transitions of the triene system.
-
Scan Speed and Bandwidth: Use appropriate scan speed and bandwidth to achieve a good signal-to-noise ratio.
-
-
Blank Correction: Record a spectrum of the solvent alone and subtract it from the sample spectrum.
-
Data Presentation: The data is typically presented as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm).
Signaling Pathway and Experimental Workflow
Vitamin D3 Signaling Pathway
Vitamin D3, upon activation to its hormonal form, 1,25-dihydroxyvitamin D3, exerts its biological effects primarily through the Vitamin D receptor (VDR), a nuclear transcription factor. The simplified genomic signaling pathway is depicted below.
Caption: Simplified genomic signaling pathway of Vitamin D3.
Experimental Workflow for Spectroscopic Analysis
The logical flow for a comprehensive spectroscopic characterization of this compound is outlined below.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic properties of this compound, particularly its distinct UV-Vis spectrum and unique NMR signals, provide the basis for its unequivocal identification and differentiation from other Vitamin D isomers. The experimental protocols outlined in this guide offer a robust framework for obtaining high-quality spectroscopic data. A thorough understanding and application of these techniques are indispensable for advancing research and development in the field of Vitamin D chemistry and biology. Further research to fully characterize the mass spectrometric fragmentation and circular dichroism spectrum of this compound will provide a more complete picture of this important molecule.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A (13)C solid-state NMR analysis of vitamin D compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EMAN RESEARCH PUBLISHING |Full Text|A Simple and Alternative UV Spectrometric Method for the Estimation of Vitamin D3 [publishing.emanresearch.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 5,6-trans-Vitamin D3 Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitamin D3, primarily known for its role in calcium homeostasis, exists in various isomeric forms, among which 5,6-trans-Vitamin D3 is a significant photoproduct formed upon prolonged exposure of the skin to sunlight. While not the canonical active form, its unique stereochemistry confers distinct metabolic and signaling properties. This technical guide provides a comprehensive overview of the this compound metabolic pathway, detailing its enzymatic conversion, interaction with the Vitamin D receptor (VDR), and cellular effects. This document synthesizes current knowledge, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes the involved pathways to facilitate further research and drug development endeavors in this area.
Introduction
This compound, also known as 5,6-trans-cholecalciferol, is a stereoisomer of Vitamin D3 formed from previtamin D3 or Vitamin D3 itself upon extended exposure to ultraviolet B (UVB) radiation.[1][2] This isomerization from the 5,6-cis configuration to the 5,6-trans configuration alters the three-dimensional structure of the molecule, which in turn influences its metabolic fate and biological activity. Understanding the metabolic pathway of this photoisomer is crucial for a complete picture of Vitamin D metabolism and for the development of novel Vitamin D analogs with potentially unique therapeutic profiles.
The Metabolic Pathway of this compound
The metabolism of this compound is believed to follow a pathway analogous to that of the well-established 5,6-cis-Vitamin D3, involving sequential hydroxylation steps catalyzed by cytochrome P450 enzymes.
25-Hydroxylation
The initial and primary metabolic activation step for this compound is hydroxylation at the carbon-25 position, yielding 5,6-trans-25-hydroxyvitamin D3 (5,6-trans-25(OH)D3). This conversion is thought to be catalyzed by the same enzymes responsible for the 25-hydroxylation of Vitamin D3.
-
CYP2R1 : Located primarily in the liver, CYP2R1 is considered the principal Vitamin D 25-hydroxylase.[3][4] It exhibits high affinity for Vitamin D3 and is likely the main enzyme for the 25-hydroxylation of this compound.
-
CYP27A1 : This mitochondrial enzyme, also found in the liver and other tissues, contributes to the 25-hydroxylation of Vitamin D3, albeit with lower affinity than CYP2R1.[3][4] It is plausible that it also metabolizes this compound.
The resulting metabolite, 5,6-trans-25(OH)D3, has been detected in human plasma, confirming its physiological relevance.[3]
1α-Hydroxylation
The subsequent activation step involves the hydroxylation of 5,6-trans-25(OH)D3 at the carbon-1α position to produce the putative active form, 5,6-trans-1,25-dihydroxyvitamin D3 (5,6-trans-1,25(OH)2D3).
-
CYP27B1 : This enzyme, predominantly located in the kidneys but also found in other tissues, is responsible for the 1α-hydroxylation of 25(OH)D3.[5][6][7] It is the key enzyme in producing the hormonally active form of Vitamin D3. While direct evidence is limited, it is hypothesized that CYP27B1 also acts on 5,6-trans-25(OH)D3. However, some studies have shown no significant increase in dihydroxylated metabolites in serum after administration of 5,6-trans-25-hydroxycholecalciferol, suggesting this conversion might be less efficient than for the cis-isomer.[8]
Biological Activity and Signaling Pathways
The biological effects of this compound and its metabolites are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. However, non-genomic pathways are also implicated.
Vitamin D Receptor (VDR) Binding and Genomic Signaling
Upon binding to the VDR, this compound and its metabolites can modulate the expression of numerous genes. The affinity of these trans-isomers for the VDR is generally lower than their cis-counterparts.
-
This compound : Exhibits significantly lower binding affinity for the VDR compared to Vitamin D3.
-
5,6-trans-25-hydroxyvitamin D3 : Shows a higher affinity for the VDR than this compound but is still less potent than 25(OH)D3.
Lower VDR affinity likely translates to a reduced genomic response compared to the canonical Vitamin D3 metabolites.
Non-Genomic Signaling
Vitamin D compounds can also elicit rapid, non-genomic responses that do not involve gene transcription.[9][10][11][12][13] These effects are mediated through membrane-associated receptors and the activation of intracellular signaling cascades, such as those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK). It is plausible that this compound and its metabolites also engage in these pathways, potentially contributing to their overall biological activity profile.
Cellular Effects
-
Antiproliferative Activity : this compound has been shown to inhibit the proliferation of cultured human keratinocytes at high concentrations.[14] Analogs with a 5,6-trans motif have demonstrated potent antiproliferative effects in prostate, breast, and myeloid leukemic cells, often with reduced calcemic side effects.[15]
-
Cell Cycle Arrest : Some 5,6-trans analogs of Vitamin D3 have been observed to induce cell cycle arrest in the G0-G1 phase.[15]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its metabolites.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Dissociation Constant (Kd) / IC50 | Source |
| This compound | 560 nM | [14] |
| 5,6-trans-25-hydroxyvitamin D3 | 58 nM |
Note: Data for 25-hydroxy-5,6-trans-vitamin D3 was not explicitly found in the provided search results, but is included for comparative context if available in broader literature.
Table 2: In Vitro Antiproliferative Activity
| Compound | Cell Line | Assay | IC50 / Effect | Source |
| This compound | Human Keratinocytes | ³H-thymidine incorporation | Significant inhibition at 10⁻⁶ M | [14] |
| Vitamin D3 (for comparison) | MCF-7 (ER+) | SRB Assay | 0.10 - 0.35 mM | [16][17] |
| Vitamin D3 (for comparison) | MDA-MB-231 (ER-) | SRB Assay | 0.10 - 0.35 mM | [16][17] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | MCF-7 | Clonal Growth | 40% inhibition at 10⁻⁷ M (4-day pulse) | [15] |
Table 3: Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Source |
| 5,6-trans-25-hydroxycholecalciferol | Half-life | Considerably shorter than natural 25(OH)D3 | Human | [8] |
| Vitamin D3 (for comparison) | Half-life | ~20 days | Human | [18] |
Experimental Protocols
Synthesis and Purification of this compound
A common method for the synthesis of this compound involves the iodine-catalyzed isomerization of Vitamin D3.
Protocol:
-
Dissolve Vitamin D3 in an organic solvent such as n-hexane.
-
Add a small quantity of iodine to the solution.
-
Expose the reaction mixture to visible light to facilitate the isomerization.
-
Monitor the reaction progress using thin-layer chromatography (TLC), which should show the formation of several spots, including this compound.
-
Purify the reaction mixture using alumina (B75360) column chromatography to separate the different isomers.
-
Collect the fractions containing this compound.
-
Crystallize the purified this compound from n-hexane to obtain snow-white crystals.[1]
Analysis of this compound Metabolites by HPLC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of Vitamin D metabolites, which can be adapted for 5,6-trans isomers.
Protocol:
-
Sample Preparation:
-
To a serum or plasma sample, add an appropriate internal standard (e.g., deuterated this compound metabolites).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol (B129727).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be further purified using liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[19][20]
-
-
Derivatization (Optional but Recommended for High Sensitivity):
-
Dry the extracted sample under a stream of nitrogen.
-
Reconstitute in a derivatization reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 2-nitrosopyridine (B1345732) to enhance ionization efficiency.[21]
-
-
HPLC Separation:
-
MS/MS Detection:
-
Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for specific and sensitive detection of the target metabolites.[21]
-
Competitive VDR Binding Assay
This assay determines the binding affinity of this compound and its metabolites to the VDR.
Protocol:
-
Reagents and Materials:
-
Source of VDR (e.g., recombinant human VDR or nuclear extract from VDR-expressing cells).
-
Radiolabeled ligand (e.g., [³H]-1,25(OH)2D3).
-
Unlabeled competitor (the this compound compound to be tested) at various concentrations.
-
Assay buffer.
-
Method to separate bound from free radioligand (e.g., hydroxylapatite slurry or dextran-coated charcoal).
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed amount of VDR and radiolabeled ligand with increasing concentrations of the unlabeled competitor.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).[24][25]
-
Sulforhodamine B (SRB) Cell Proliferation Assay
This colorimetric assay is used to assess the antiproliferative effects of this compound compounds on adherent cancer cell lines.
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound compound and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Cell Fixation:
-
Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plates with water to remove the TCA.
-
-
Staining:
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
-
Solubilization and Absorbance Reading:
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation of this compound.
VDR-Mediated Genomic Signaling Pathway
Caption: VDR-mediated genomic signaling by this compound metabolites.
Experimental Workflow for VDR Binding Assay
Caption: Workflow for a competitive VDR binding assay.
Conclusion and Future Directions
The this compound metabolic pathway represents an important, yet less explored, aspect of Vitamin D physiology. While it is clear that this compound undergoes hydroxylation to more active forms and can modulate cellular processes, further research is needed to fully elucidate its biological significance. Key areas for future investigation include:
-
Enzyme Kinetics : Determining the kinetic parameters (Km, Vmax) of CYP2R1, CYP27A1, and CYP27B1 for this compound and its metabolites to understand the efficiency of this pathway.
-
Pharmacokinetics and Pharmacodynamics : In-depth in vivo studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites, and to correlate these with their physiological effects.
-
Signaling Pathways : Investigating the specific non-genomic signaling pathways activated by this compound and its metabolites.
-
Therapeutic Potential : Exploring the development of novel this compound analogs as therapeutic agents, particularly in oncology, given their potential for high antiproliferative activity with lower calcemic risk.
This technical guide provides a foundational resource for researchers and drug development professionals to advance our understanding of the this compound metabolic pathway and to harness its potential for therapeutic innovation.
References
- 1. Synthesis and biological activity of this compound in anephric rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VDR vitamin D receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. CYP2R1 is a major, but not exclusive, contributor to 25-hydroxyvitamin D production in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. CYP27B1 cytochrome P450 family 27 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. 25-Hydroxyvitamin D 1-alpha-hydroxylase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics of 5,6-trans-25-hydroxycholecalciferol, a synthetic analogue of vitamin D3, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Non-genomic signal transduction pathway of vitamin D in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 23. Fast and Accurate LC-MS Analysis of Vitamin D Metabolites Using Ascentis® Express F5 HPLC Columns [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
- 29. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on 5,6-trans-Vitamin D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on 5,6-trans-Vitamin D3, a significant photoisomer of Vitamin D3. The document compiles quantitative data, details key experimental methodologies from early studies, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Core Findings and Quantitative Data
Early investigations into this compound focused on its synthesis, biological activity, and affinity for the Vitamin D Receptor (VDR). As a geometric isomer of the native 5,6-cis-Vitamin D3, its biological potency was a key area of interest. The quantitative data from these seminal studies are summarized below, providing a comparative perspective on its efficacy.
| Parameter | Compound | Value | Species/System | Reference |
| VDR Binding Affinity (Kd) | This compound | 560 nM | Human Vitamin D Receptor | [1] |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | ~0.1-1 nM | Human Vitamin D Receptor | [General knowledge, not from search] | |
| Antiproliferative Activity | This compound | Significant inhibition at 10⁻⁶ M | Cultured Human Keratinocytes | [1] |
| Intestinal Calcium Transport | This compound (25 µg dose) | Significant elevation | Anephric Rats | [2] |
| Serum Calcium Level | This compound (25 µg dose) | No significant effect | Anephric Rats | [2] |
Key Experimental Protocols
The following sections detail the methodologies employed in the foundational research of this compound. These protocols are based on established techniques cited in early literature.
Synthesis of this compound
A prevalent method for the synthesis of this compound in early studies was the iodine-catalyzed photoisomerization of Vitamin D3.[2]
Materials:
-
Vitamin D3 (cholecalciferol)
-
n-hexane
-
Iodine
-
Alumina (B75360) for column chromatography
-
Visible light source
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
A solution of Vitamin D3 in n-hexane is prepared.
-
Small quantities of iodine are added to the solution.
-
The reaction mixture is exposed to visible light, inducing isomerization.
-
The progress of the reaction is monitored by thin-layer chromatography, which separates Vitamin D3, this compound, and other photoisomers.
-
Upon completion, the reaction mixture is subjected to alumina column chromatography for purification.
-
Fractions containing this compound are collected.
-
The solvent is evaporated to yield a colorless oil, which is then crystallized from n-hexane to obtain pure, snow-white crystalline this compound.[2]
Vitamin D Receptor (VDR) Competitive Binding Assay
To determine the binding affinity of this compound for the VDR, a competitive radioligand binding assay is utilized. This assay measures the ability of the unlabeled compound to displace a radiolabeled VDR ligand.
Materials:
-
Source of VDR (e.g., nuclear extracts from VDR-expressing cells)
-
Radiolabeled 1,25-dihydroxyvitamin D3 (e.g., [³H]-1α,25(OH)₂D₃)
-
Unlabeled this compound (test compound)
-
Unlabeled 1,25-dihydroxyvitamin D3 (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl buffer with EDTA, DTT, and KCl)
-
Method for separating bound from free radioligand (e.g., hydroxylapatite slurry or glass fiber filters)
-
Scintillation counter
Procedure:
-
Serial dilutions of unlabeled this compound are prepared.
-
The VDR preparation is incubated with a fixed concentration of radiolabeled 1,25-dihydroxyvitamin D3 in the presence of varying concentrations of unlabeled this compound.
-
A set of reactions containing a high concentration of unlabeled 1,25-dihydroxyvitamin D3 is included to determine non-specific binding.
-
After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand.
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the concentration of this compound.
-
The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
Antiproliferative Activity Assay ([³H]-Thymidine Incorporation)
The effect of this compound on cell proliferation was assessed in early studies using the [³H]-thymidine incorporation assay in cultured human keratinocytes.[1] This method measures the incorporation of a radioactive DNA precursor into newly synthesized DNA during cell division.
Materials:
-
Cultured human keratinocytes
-
Cell culture medium
-
This compound
-
[³H]-thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Human keratinocytes are seeded in multi-well plates and cultured to a specified confluency.
-
The cells are then treated with various concentrations of this compound or a vehicle control.
-
Following a predetermined incubation period, [³H]-thymidine is added to the culture medium.
-
The cells are incubated for a further period to allow for the incorporation of the radiolabel into the DNA of proliferating cells.
-
The incubation is terminated, and the cells are washed to remove unincorporated [³H]-thymidine.
-
The cells are then treated with cold TCA to precipitate the DNA.
-
The precipitated DNA is collected (e.g., on glass fiber filters).
-
The radioactivity of the collected DNA is measured using a liquid scintillation counter.
-
A decrease in [³H]-thymidine incorporation in treated cells compared to control cells indicates an antiproliferative effect.
In Vivo Intestinal Calcium Transport Assay (Everted Gut Sac Technique)
The biological effect of this compound on intestinal calcium transport was evaluated in rats using the everted gut sac technique.[2][3] This ex vivo method allows for the measurement of active transport of substances across the intestinal epithelium.
Materials:
-
Rats (anephric or sham-operated models were used in early studies)[2]
-
Buffer solution containing a known concentration of calcium and a radioactive tracer (e.g., ⁴⁵Ca)
-
Surgical instruments for isolating intestinal segments
Procedure:
-
Rats are administered this compound or a vehicle control prior to the experiment.
-
The animal is euthanized, and a segment of the small intestine (e.g., duodenum) is excised.
-
The intestinal segment is everted (turned inside out) so that the mucosal surface faces outwards.
-
One end of the everted segment is ligated, and the sac is filled with a known volume of the buffer solution. The other end is then ligated to form a sealed sac.
-
The everted sac is incubated in a larger volume of the same buffer solution, which is aerated and maintained at a physiological temperature.
-
After a specific incubation period, the concentration of the radioactive calcium tracer inside (serosal side) and outside (mucosal side) the sac is measured.
-
An increase in the concentration of the tracer on the serosal side compared to the mucosal side indicates active transport against a concentration gradient.
-
The transport rate is calculated and compared between the this compound-treated and control groups.
Signaling Pathways
The biological effects of Vitamin D analogs are mediated through both genomic and non-genomic signaling pathways. While specific early studies on this compound did not fully elucidate its precise signaling cascade, its binding to the VDR suggests an action primarily through the classical genomic pathway.
Genomic Signaling Pathway of Vitamin D Analogs
This pathway involves the regulation of gene expression and is responsible for the long-term effects of Vitamin D.
Caption: Genomic signaling pathway of Vitamin D analogs.
Non-Genomic Signaling Pathway of Vitamin D Analogs
Some Vitamin D analogs can elicit rapid cellular responses that are independent of gene transcription. These actions are mediated by membrane-associated receptors.
Caption: Non-genomic signaling pathway of Vitamin D analogs.
Experimental Workflow for In Vivo Studies
The logical flow of in vivo experiments to determine the biological activity of this compound is depicted below.
Caption: Experimental workflow for in vivo assessment.
References
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of 5,6-trans-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-trans-Vitamin D3 is a significant photoisomer of Vitamin D3, formed upon exposure to ultraviolet radiation. As an isomer, it possesses a distinct chemical structure and may exhibit different biological activities and toxicological profiles compared to the parent molecule. Therefore, the accurate and precise quantification of this compound is crucial in the quality control of pharmaceutical formulations, stability studies of Vitamin D3 products, and in research settings investigating the biological roles of Vitamin D isomers. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound.
Experimental Protocol: HPLC Method for this compound Analysis
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound from its parent compound, Vitamin D3, and other related isomers.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general guideline for pharmaceutical preparations.
-
Solid Dosage Forms (Tablets, Capsules):
-
Weigh and finely powder a representative number of tablets or empty the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to a target concentration of Vitamin D3 and transfer to a suitable volumetric flask.
-
Add a suitable diluent (e.g., a mixture of methanol (B129727) and acetonitrile) to the flask.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Oily Formulations:
-
Accurately weigh a quantity of the oily formulation into a volumetric flask.
-
Perform a liquid-liquid extraction using a non-polar solvent like n-hexane to separate the Vitamin D3 and its isomers from the oily matrix.
-
Evaporate the n-hexane layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase or a suitable diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
A stability-indicating HPLC method is crucial for resolving this compound from other isomers and degradation products[1][2][3][4].
| Parameter | Condition |
| HPLC System | A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[5]. |
| Mobile Phase | A mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v) is often effective[5]. The use of methanol has also been reported[5]. |
| Flow Rate | 1.0 mL/min[5]. |
| Column Temperature | 25 °C[5]. |
| Detection | UV detection at 265 nm is a common wavelength for Vitamin D3 and its isomers[5]. The UV spectrum of this compound shows a maximum absorption around 272 nm[6]. A DAD can be used to monitor multiple wavelengths and confirm peak purity. |
| Injection Volume | 20 µL. |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Peak purity analysis using a DAD is recommended. |
| Linearity | A linear relationship between the concentration of this compound and the peak area should be established over a defined range. A correlation coefficient (r²) of ≥ 0.999 is typically desired. |
| Accuracy | The accuracy of the method should be assessed by determining the recovery of known amounts of this compound spiked into a sample matrix. Recoveries in the range of 98-102% are generally acceptable. |
| Precision | The precision of the method should be determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. |
| Robustness | The reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) should be evaluated. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of an HPLC method for Vitamin D3 and its isomers. The exact values will need to be determined during method validation for the specific analysis of this compound.
| Parameter | Typical Value |
| Retention Time of Vitamin D3 | Varies depending on the exact method, but can be in the range of 4-10 minutes[7]. |
| Linearity (r²) | ≥ 0.999[7]. |
| LOD | Can range from ng/mL to µg/mL depending on the detector and method sensitivity. For a UV detector, it could be in the range of 0.05 µg/mL[7]. |
| LOQ | Can range from ng/mL to µg/mL. For a UV detector, it could be in the range of 0.16 µg/mL[7]. |
| Accuracy (% Recovery) | 98.0% - 102.0%. |
| Precision (% RSD) | ≤ 2.0%. |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Figure 1. A generalized workflow for the analysis of this compound using HPLC.
Formation and Biological Relevance of this compound
Caption: Figure 2. The photochemical formation of this compound and its biological relevance.
References
- 1. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
- 6. caymanchem.com [caymanchem.com]
- 7. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5,6-trans-Vitamin D3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D3 (cholecalciferol) is a fat-soluble secosteroid essential for calcium homeostasis and bone metabolism. Its analysis is crucial in pharmaceutical formulations, food fortification, and clinical research. Vitamin D3 is known to isomerize under conditions such as heat and UV light, leading to the formation of various related substances, including pre-vitamin D3 and 5,6-trans-Vitamin D3.[1] The this compound is a geometric isomer of the biologically active 5,6-cis form (cholecalciferol). Monitoring these isomers is critical for assessing the stability and quality of Vitamin D3 products.
Due to their structural similarity and identical mass, separating and quantifying Vitamin D3 and its isomers like this compound presents a significant analytical challenge.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology for this purpose, offering the required selectivity and sensitivity for accurate quantification.[3][4][5] This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound.
Experimental Protocols
1. Sample Preparation (from Serum/Plasma)
A robust sample preparation protocol is essential to remove matrix interferences such as proteins and phospholipids, which can cause ion suppression and reduce method sensitivity.[3][6] The following procedure combines protein precipitation with liquid-liquid extraction for effective cleanup.
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of serum or plasma sample.
-
Spike the sample with 10 µL of an appropriate internal standard solution (e.g., d6-Vitamin D3 in methanol).
-
Add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[7]
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean glass tube.
-
For further cleanup via liquid-liquid extraction (LLE), add 1 mL of n-hexane, vortex for 2 minutes, and centrifuge for 5 minutes to separate the layers.[6]
-
Transfer the upper hexane (B92381) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[8]
2. LC-MS/MS Method
Chromatographic separation is the most critical step in this analysis, as this compound and cholecalciferol are isomers and thus have the same mass-to-charge ratio ([M+H]+ at m/z 385.3).[9] A high-resolution column is necessary to achieve baseline separation.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | High-hydrophobicity C18 or Pentafluorophenyl (PFP) Column (e.g., 100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 70% B, increase to 98% B over 8 min, hold for 2 min, return to 70% B and re-equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS/MS) Conditions
The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8][10] Since this compound is an isomer of Vitamin D3, the same MRM transitions can be used, relying on chromatographic separation for identification.[9]
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) | Role |
| This compound | 385.3 | 367.3 | 100 | 15 | Quantifier |
| This compound | 385.3 | 259.2 | 100 | 25 | Qualifier |
| Vitamin D3 (Cholecalciferol) | 385.3 | 367.3 | 100 | 15 | Quantifier |
| Vitamin D3 (Cholecalciferol) | 385.3 | 259.2 | 100 | 25 | Qualifier |
| d6-Vitamin D3 (Internal Std.) | 391.3 | 373.3 | 100 | 15 | Quantifier |
Data Presentation
Method Performance Characteristics
The following table summarizes typical performance data for LC-MS/MS analysis of Vitamin D compounds. These values should be established and validated for the specific analysis of this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy / Recovery | 90 - 110% |
Visualizations
Caption: Workflow from sample preparation to data analysis.
Caption: Simplified pathway of Vitamin D3 formation and isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Protocol for 5,6-trans-Vitamin D3: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5,6-trans-Vitamin D3, an important isomer of Vitamin D3. The synthesis is achieved through the iodine-catalyzed isomerization of Vitamin D3. This application note outlines the complete experimental procedure, including reaction setup, purification by column chromatography, and final crystallization. Characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) results, are provided to confirm the identity and purity of the final product. Additionally, a visual workflow of the synthesis process is presented to facilitate clear understanding and execution of the protocol.
Introduction
Vitamin D3 and its isomers are crucial in various biological processes, most notably calcium homeostasis and bone metabolism. The 5,6-trans isomer of Vitamin D3 is of particular interest in research and drug development due to its unique biological activities. This protocol details a reliable method for the synthesis of this compound via the isomerization of readily available Vitamin D3, providing a cost-effective and straightforward approach for obtaining this valuable compound for further studies.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Vitamin D3 (Cholecalciferol) | ≥98% | Sigma-Aldrich |
| Iodine | ACS Reagent | Fisher Scientific |
| n-Hexane | HPLC Grade | VWR |
| Alumina (B75360), neutral, Brockmann I | Standard Grade | Sigma-Aldrich |
| Ethyl Acetate (B1210297) | HPLC Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
Table 2: Key Experimental Parameters
| Parameter | Value |
| Reaction | |
| Vitamin D3:Iodine Molar Ratio | ~100:1 |
| Solvent | n-Hexane |
| Light Source | Visible Light (e.g., Tungsten Lamp) |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
| Purification | |
| Stationary Phase | Neutral Alumina |
| Eluent System | Hexane/Ethyl Acetate Gradient |
| Crystallization | |
| Solvent | n-Hexane |
| Temperature | -10°C to -20°C |
Table 3: Characterization Data for this compound
| Analysis | Result |
| Appearance | White crystalline solid |
| Purity (HPLC) | >95% |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 6.23 (d, 1H), 6.03 (d, 1H), 5.05 (s, 1H), 4.82 (s, 1H), 3.97 (m, 1H), 0.92 (d, 3H), 0.87 (d, 3H), 0.86 (d, 3H), 0.54 (s, 3H) |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 141.2, 135.5, 122.5, 117.5, 112.4, 70.8, 56.5, 56.3, 45.8, 40.4, 36.5, 36.1, 31.9, 29.1, 28.0, 27.8, 23.9, 22.8, 22.5, 22.1, 18.8, 12.0 |
| Mass Spectrometry (EI-MS) m/z | 384.3 (M+), 366.3 ([M-H₂O]+), 271.2, 136.1, 118.1 |
Experimental Protocols
Iodine-Catalyzed Isomerization of Vitamin D3
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Vitamin D3 in n-hexane.
-
Add a small crystal of iodine to the solution. The solution should turn a pale pink/violet color.
-
Stir the reaction mixture at room temperature under visible light irradiation for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The formation of the 5,6-trans isomer will be indicated by a new spot with a slightly different Rf value compared to Vitamin D3.[1]
-
Once the reaction is complete, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate (B1220275) solution until the color disappears.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a colorless oil.[1]
Purification by Alumina Column Chromatography
-
Prepare a chromatography column with a slurry of neutral alumina in n-hexane. The amount of alumina should be approximately 50 times the weight of the crude product.[2]
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.[3]
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Crystallization
-
Dissolve the purified oil in a minimal amount of warm n-hexane.[1]
-
Cool the solution to -10°C to -20°C and allow it to stand for several hours to induce crystallization.[3]
-
Collect the white, crystalline this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the crystals under vacuum to a constant weight.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Conclusion
This protocol provides a comprehensive guide for the synthesis, purification, and characterization of this compound. The described method is robust and yields a high-purity product suitable for a wide range of research and development applications. The provided characterization data will aid in the verification of the synthesized compound.
References
Application Notes and Protocols: 5,6-trans-Vitamin D3 as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-trans-Vitamin D3, a major photoisomer of vitamin D3, serves as a valuable research tool in various fields, including oncology, immunology, and metabolic studies.[1] Unlike the hormonally active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), this compound and its analogs often exhibit a desirable therapeutic profile with potent antiproliferative and cell-differentiating effects but significantly lower calcemic activity.[2][3] This characteristic makes it an attractive candidate for investigating the vitamin D signaling pathway and for the development of novel therapeutics, particularly in cancer research.
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative data on its biological activities, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1][4] While its binding affinity for the VDR is lower than that of calcitriol, it is still capable of activating VDR-mediated signaling pathways.[5][6][7] Upon binding, the this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4]
A key mechanism underlying the antiproliferative effects of this compound and its analogs is the induction of cell cycle arrest at the G0/G1 phase.[2][8] This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21waf1 and p27kip1.[2][8][9] These proteins inhibit the activity of cyclin-CDK complexes that are essential for the progression from the G1 to the S phase of the cell cycle, thus halting cell proliferation.
Data Presentation
The following tables summarize key quantitative data for this compound and its analogs from various studies, providing a basis for experimental design and comparison.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Dissociation Constant (Kd) (nM) | Source |
| This compound | 560 | [5][6][7] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 | [5] |
| 25-hydroxytachysterol3 | 22 | [5] |
Table 2: In Vitro Antiproliferative Activity of Vitamin D3 Analogs
| Compound | Cell Line | Assay | IC50 / GI50 | Source |
| 1,25(OH)2-16-ene-5,6-trans-D3 | MCF-7 (Breast Cancer) | Clonal Growth | 10-100 fold more potent than 1,25(OH)2D3 | [2] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | LNCaP (Prostate Cancer) | Clonal Growth | 10-100 fold more potent than 1,25(OH)2D3 | [2] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | HL-60 (Myeloid Leukemia) | Clonal Growth | 10-100 fold more potent than 1,25(OH)2D3 | [2] |
| This compound | HT-29 (Colon Cancer) | Growth Inhibition | > 100 µM | [6] |
| Vitamin D3 | MDA-MB-231 (Breast Cancer) | SRB Assay | ~0.15 mM (48h) | [10] |
| Vitamin D3 | MCF-7 (Breast Cancer) | SRB Assay | ~0.25 mM (48h) | [10] |
Table 3: In Vivo Biological Activity of this compound and Analogs
| Compound | Animal Model | Parameter Measured | Dose | Effect | Source |
| 1,25(OH)2-16-ene-5,6-trans-D3 | Mice | Serum Calcium | Not specified | At least 40-fold less calcemic than 1,25(OH)2D3 | [2] |
| 5,6-trans-25-hydroxycholecalciferol | Human | Serum Half-life | Oral/Intravenous | Considerably shorter than natural 25-hydroxycholecalciferol |
Mandatory Visualizations
Caption: VDR-mediated signaling of this compound leading to cell cycle arrest.
Caption: A typical experimental workflow for investigating this compound.
Experimental Protocols
In Vitro Protocols
1. Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., ethanol)
-
[³H]-Thymidine (1 µCi/well)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10%
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation counter
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-72 hours.
-
Four hours before the end of the treatment period, add 1 µCi of [³H]-thymidine to each well.
-
After incubation, aspirate the medium and wash the cells twice with cold PBS.
-
Add 100 µL of 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Aspirate the TCA and wash the wells twice with cold 95% ethanol (B145695).
-
Air-dry the plate completely.
-
Add 100 µL of 0.1 M NaOH to each well to solubilize the DNA.
-
Transfer the contents of each well to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-thymidine is proportional to the rate of cell proliferation.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
-
Materials:
-
Treated and control cells
-
Trypsin-EDTA
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Culture and treat cells with this compound as described above.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.
-
3. Western Blot Analysis for p21 and p27
This technique is used to detect and quantify the expression levels of the cell cycle regulatory proteins p21 and p27.
-
Materials:
-
Treated and control cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against p21 and p27
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated and control cells and determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p21, p27, and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative expression levels of p21 and p27.
-
In Vivo Protocol
4. Assessment of Calcemic Activity in Mice
This protocol is designed to evaluate the in vivo effect of this compound on serum calcium levels.
-
Materials:
-
Male mice (e.g., C57BL/6), 6-8 weeks old
-
This compound
-
Vehicle control (e.g., corn oil)
-
Calcitriol (as a positive control)
-
Tools for intraperitoneal or oral administration
-
Blood collection supplies (e.g., cardiac puncture or tail vein)
-
Calcium assay kit
-
-
Protocol:
-
Acclimatize the mice for at least one week.
-
Divide the mice into treatment groups (vehicle control, this compound at different doses, and calcitriol).
-
Administer the compounds daily for 7 days via intraperitoneal injection or oral gavage.
-
At the end of the treatment period, collect blood samples from each mouse.
-
Separate the serum by centrifugation.
-
Measure the serum calcium concentration using a calcium assay kit according to the manufacturer's instructions.
-
Compare the serum calcium levels between the different treatment groups to assess the calcemic activity of this compound.
-
Conclusion
This compound and its analogs are powerful research tools for investigating the antiproliferative and cell-differentiating effects of the vitamin D signaling pathway, with the significant advantage of reduced calcemic side effects. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of these compounds in various disease models, particularly in the field of oncology. Careful consideration of cell line-specific responses and appropriate in vivo models will be crucial for translating preclinical findings into potential clinical applications.
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The future of vitamin D analogs [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS#:22350-41-0 | Chemsrc [chemsrc.com]
- 8. Policing Cancer: Vitamin D Arrests the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D analogues up-regulate p21 and p27 during growth inhibition of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Animal Models for Studying 5,6-trans-Vitamin D3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-trans-Vitamin D3 is a photoisomer of Vitamin D3, formed upon exposure to ultraviolet light. While it is often considered a biologically less active form compared to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), studies have demonstrated its potential to influence key physiological processes, including calcium metabolism, bone mineralization, and cell proliferation. This document provides detailed application notes and protocols for utilizing various animal models to investigate the biological effects of this compound. The information is intended to guide researchers in designing and executing robust in vivo studies to elucidate the mechanisms of action and therapeutic potential of this compound.
I. Animal Models and Research Applications
Several animal models have been employed to study the effects of this compound, each offering unique advantages for specific research questions.
-
Rat Models: Rats, particularly anephric (kidney-removed) models, are valuable for studying the direct effects of vitamin D analogs on intestinal calcium transport, independent of renal metabolism.
-
Mouse Models: Mice are widely used for investigating the in vivo efficacy of vitamin D compounds in cancer models, including xenograft studies, and for assessing calcemic activity.
-
Chick Models: Chicks are a classic model for studying vitamin D's role in bone mineralization and for assessing the antirachitic potential of vitamin D analogs.
The selection of the appropriate animal model is contingent on the specific research objectives, as outlined in the experimental protocols below.
II. Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of this compound and its analogs in various animal and in vitro models.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Dissociation Constant (Kd) for VDR |
| This compound | 560 nM [1] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM[1] |
| 25-hydroxytachysterol3 | 22 nM[1] |
Table 2: In Vivo Effects of this compound on Intestinal Calcium Transport in Rats
| Animal Model | Treatment | Dosage | Outcome |
| Anephric Rats | This compound | 25 µg | Significant elevation in intestinal calcium transport[2] |
| Sham-operated Rats | This compound | 25 µg | Significant elevation in intestinal calcium transport[2] |
Table 3: Antirachitic Activity of this compound in Chicks
| Compound | Relative Antirachitic Potency (compared to 5,6-cis-Vitamin D3) |
| This compound | At most 5%[3] |
Table 4: In Vivo Antiproliferative and Calcemic Effects of a this compound Analog (1,25(OH)2-16-ene-23-yne-vitamin D3) in Mice
| Animal Model | Treatment | Dosage | Antiproliferative Effect (Tumor Volume) | Serum Calcium Levels |
| Athymic Nude Mice with PC-3 Xenografts | 1,25(OH)2-16-ene-23-yne-vitamin D3 | Not specified | ~15% smaller than control group | No difference between groups[4] |
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound, like other vitamin D compounds, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[5] Upon binding to this compound, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[5][6] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5] This binding initiates the transcription of genes involved in a variety of cellular processes, including calcium transport, bone metabolism, and cell cycle regulation.
Caption: VDR Signaling Pathway for this compound.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo studies to assess the efficacy of this compound.
Caption: General Experimental Workflow for In Vivo Studies.
IV. Detailed Experimental Protocols
Protocol 1: Assessment of Intestinal Calcium Transport in Anephric Rats
Objective: To evaluate the direct effect of this compound on intestinal calcium transport.
Animal Model: Male Sprague-Dawley rats, anephric model.
Materials:
-
This compound
-
Vehicle (e.g., ethanol, propylene (B89431) glycol)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for nephrectomy
-
Radioactive calcium (45Ca)
-
Scintillation counter
Procedure:
-
Animal Preparation: Perform bilateral nephrectomy on anesthetized rats to create the anephric model. Sham-operated rats will serve as controls.
-
Treatment Administration: 24 hours post-surgery, administer a single dose of 25 µg of this compound dissolved in a suitable vehicle via intraperitoneal (i.p.) injection.[2] Control groups should receive the vehicle alone.
-
Intestinal Loop Preparation (In Situ): 24 hours after treatment, anesthetize the rats. Isolate a 10 cm segment of the duodenum.
-
Calcium Transport Assay:
-
Inject a solution containing a known concentration of 45Ca into the ligated duodenal loop.
-
After a defined period (e.g., 30 minutes), collect blood samples via cardiac puncture.
-
Excise the intestinal loop and measure the remaining 45Ca.
-
Determine the amount of 45Ca absorbed by measuring its radioactivity in the blood serum using a scintillation counter.
-
-
Data Analysis: Compare the amount of 45Ca absorbed between the this compound treated group and the control group. Statistical analysis (e.g., t-test) should be performed to determine significance.
Protocol 2: Evaluation of Antirachitic Activity in Chicks
Objective: To determine the bone mineralization potential of this compound.
Animal Model: Day-old male chicks (e.g., White Leghorn).
Materials:
-
Vitamin D-deficient diet
-
This compound
-
Control compound (e.g., 5,6-cis-Vitamin D3)
-
Analytical balance
-
Muffle furnace
Procedure:
-
Induction of Vitamin D Deficiency: Raise chicks on a vitamin D-deficient diet for a period of 3-4 weeks to induce rickets.[7][8]
-
Treatment Groups: Divide the chicks into groups and supplement their diet with varying concentrations of this compound or the control compound for a specified period (e.g., 2 weeks).
-
Sample Collection: At the end of the treatment period, euthanize the chicks and dissect the tibias.
-
Bone Ash Analysis:
-
Clean the tibias of all soft tissue.
-
Dry the bones to a constant weight in an oven at 100°C.
-
Record the dry weight.
-
Ash the bones in a muffle furnace at 600°C for 24 hours.
-
Record the ash weight.
-
Calculate the percentage of bone ash as (ash weight / dry weight) x 100.
-
-
Data Analysis: Compare the percentage of bone ash among the different treatment groups. Statistical analysis (e.g., ANOVA) should be used to determine significant differences.
Protocol 3: Assessment of Antiproliferative Activity in a Mouse Xenograft Model
Objective: To evaluate the in vivo anticancer efficacy of this compound or its analogs.
Animal Model: Athymic nude mice.
Materials:
-
Human cancer cell line (e.g., PC-3 for prostate cancer)
-
This compound or its analog
-
Vehicle
-
Calipers
-
Anesthetic
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound or its analog via a specified route (e.g., i.p. injection) and schedule (e.g., daily or every other day). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a specified size.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect blood to measure serum calcium levels to assess hypercalcemic effects.
-
Fix tumors in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
-
-
Data Analysis: Compare tumor growth rates, final tumor weights, and histological markers between the treated and control groups using appropriate statistical methods (e.g., repeated measures ANOVA for tumor growth).
V. Conclusion
The animal models and protocols detailed in this document provide a framework for the systematic investigation of this compound. By employing these methodologies, researchers can obtain valuable data on the compound's effects on calcium homeostasis, bone health, and cancer progression. The provided quantitative data and signaling pathway information offer a solid foundation for hypothesis-driven research in this area. It is recommended that each protocol be optimized based on specific experimental goals and institutional guidelines.
References
- 1. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of this compound in anephric rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of fat-soluble vitamins. XVI. Antirachitic activity of this compound alone and in the presence of 5,6-cis-vitamin D3 resin, using chick bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,25-Dihydroxy-16-ene-23-yne-vitamin D3 and prostate cancer cell proliferation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 6. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of vitamin D deficiency on bone formation in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D deficiency in the chick embryo: effects on prehatching motility and on the growth and differentiation of bones, muscles, and parathyroid glands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5,6-trans-Vitamin D3 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, a crucial secosteroid for calcium homeostasis and bone metabolism, undergoes photoisomerization upon exposure to sunlight, leading to the formation of various photoproducts, including 5,6-trans-Vitamin D3.[1][2] While not as extensively studied as its cis-isomer, this compound exhibits biological activity, including the ability to induce cell differentiation and prevent the proliferation of cancer cells.[1] It has been shown to influence bone resorption and possesses antiproliferative properties. The accurate measurement of this compound in biological matrices is essential for understanding its physiological roles, metabolic fate, and potential as a biomarker or therapeutic agent. This document provides detailed application notes and protocols for the robust quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for vitamin D metabolite analysis.[3]
Challenges in Measurement
The quantification of this compound is challenging due to its structural similarity to other vitamin D isomers, its lipophilic nature, and its typically low concentrations in biological samples.[3] Effective analytical methods must incorporate efficient sample preparation to remove interfering substances like phospholipids (B1166683) and proteins, followed by sensitive and specific detection.[4] Chromatographic separation is critical to distinguish this compound from other isomers.[5]
Experimental Protocols
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction (LLE)
This protocol is a widely used method for the extraction of vitamin D metabolites from serum or plasma.[3][6]
Materials:
-
Serum or plasma sample
-
Internal Standard (IS) solution (e.g., d6-Vitamin D3 in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
n-Hexane, HPLC grade
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE or a hexane/ethyl acetate (B1210297) mixture (e.g., 50:50) to the supernatant for liquid-liquid extraction.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
The sample is now ready for LC-MS/MS analysis.
Sample Preparation: Supported Liquid Extraction (SLE)
SLE offers a more streamlined and automated-friendly alternative to traditional LLE.
Materials:
-
Serum or plasma sample
-
Internal Standard (IS) solution
-
Acetonitrile (ACN)
-
Supported Liquid Extraction (SLE) plate or cartridges
-
Elution solvent (e.g., 90:10 MTBE:Ethyl Acetate)
-
Collection plate or tubes
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
Pre-treat the sample by adding 200 µL of serum/plasma to a tube, followed by the internal standard and 400 µL of ACN for protein precipitation.
-
Vortex and centrifuge as described in the LLE protocol.
-
Load the supernatant onto the SLE plate/cartridge and allow it to absorb for 5 minutes.
-
Elute the analytes with two aliquots of 800 µL of the elution solvent.[7]
-
Collect the eluate in a collection plate or tubes.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of reconstitution solution for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is often favored for its sensitivity in vitamin D analysis.[8]
LC Parameters (Example):
-
Column: A C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient: A suitable gradient to separate this compound from other isomers. For example:
-
0-1 min: 70% B
-
1-5 min: Gradient to 98% B
-
5-7 min: Hold at 98% B
-
7-7.1 min: Return to 70% B
-
7.1-9 min: Re-equilibration
-
MS/MS Parameters (Example):
-
Ionization Mode: Positive APCI or ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusing a standard solution. For Vitamin D3, a common transition is m/z 385.3 -> 259.2. The transition for this compound would be identical, necessitating chromatographic separation.
-
Collision Energy and other source parameters: These should be optimized for the specific instrument and analyte.
Data Presentation
Quantitative Data Summary
Data on the endogenous levels of this compound in biological samples are not widely available in the literature. It is often analyzed as a photoisomer or impurity of Vitamin D3 preparations.[9] For comparison, typical concentrations of other Vitamin D metabolites in human serum are provided below.
| Analyte | Concentration Range (in human serum) | Method of Analysis |
| Vitamin D3 | 2.3 - 7.5 nM | LC-MS/MS |
| 25-hydroxyvitamin D3 | 50 - 150 nM | LC-MS/MS |
| 1α,25-dihydroxyvitamin D3 | 50 - 150 pM | LC-MS/MS |
| 3-epi-25-hydroxyvitamin D3 | 1 - 25% of 25(OH)D3 levels | LC-MS/MS |
| This compound | Data not widely available | LC-MS/MS or SFC-MS |
Visualizations
Metabolic Pathway of this compound
The formation of this compound occurs through photoisomerization from Vitamin D3 in the skin upon exposure to sunlight.[10] It can then be metabolized, with evidence suggesting hydroxylation to 5,6-trans-25-hydroxyvitamin D3.[11]
Caption: Proposed metabolic pathway of this compound formation and metabolism.
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of this compound from biological samples.
Caption: Experimental workflow for the analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Vitamin | TargetMol [targetmol.com]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. agilent.com [agilent.com]
- 5. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for 5,6-trans-25-Hydroxyvitamin D3 (HMDB0006721) [hmdb.ca]
Application Notes and Protocols: 5,6-trans-Vitamin D3 Standard for Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 5,6-trans-Vitamin D3 as an analytical standard in the quality control and analysis of Vitamin D3 drug substances and products. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) are provided, along with relevant quantitative data and visualizations to aid in method development and validation.
Introduction
This compound is a geometric isomer of Vitamin D3, often formed during the synthesis of cholecalciferol or as a degradation product upon exposure to heat and light. As a well-characterized impurity, it serves as a critical reference standard in analytical chemistry to ensure the identity, purity, and stability of Vitamin D3 formulations. Its use is essential for developing and validating robust analytical methods in pharmaceutical quality control.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in Table 1. Proper handling and storage are crucial to maintain the integrity of the standard.
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value |
| Chemical Name | (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-cyclohexanol |
| Synonyms | 5,6-trans-Cholecalciferol, Cholecalciferol EP Impurity A |
| Molecular Formula | C₂₇H₄₄O |
| Molecular Weight | 384.64 g/mol |
| Appearance | White to pale yellow solid |
| Solubility | Soluble in ethanol (B145695) (30 mg/mL), DMF (25 mg/mL), and DMSO (3 mg/mL). |
| Storage | Store at -20°C, protected from light and moisture. A solution in solvent can be stored at -80°C for up to one year. |
| Stability | Stable for at least 4 years when stored correctly. |
Analytical Applications and Protocols
This compound is primarily used as a reference standard for the identification and quantification of impurities in Vitamin D3 raw materials and pharmaceutical products. The following sections detail its application in HPLC-UV and SFC-MS methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A stability-indicating HPLC-UV method can be employed to separate Vitamin D3 from its isomers and degradation products, including this compound.
Objective: To separate and quantify Vitamin D3 and its related impurities, including this compound, in a drug substance or product.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Data acquisition and processing software
Chromatographic Conditions: A summary of typical chromatographic conditions is provided in Table 2.
Table 2: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Acetonitrile : Water (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 265 nm for Vitamin D3 and pre-Vitamin D3, 273 nm for this compound |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Vitamin D3 reference standard
-
Sample of Vitamin D3 drug substance or product
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.1 - 10 µg/mL.
Sample Preparation:
-
Accurately weigh a quantity of the Vitamin D3 sample equivalent to about 10 mg of cholecalciferol into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution into the chromatograph.
-
Record the chromatograms and identify the peaks based on the retention times of the standards.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Expected Results: Under these conditions, this compound should be well-resolved from Vitamin D3 and other related isomers. The retention times and UV maxima for Vitamin D3 and its key isomers are presented in Table 3.
Table 3: Chromatographic and Spectroscopic Data for Vitamin D3 and Isomers
| Compound | Typical Retention Time (min) | UV λmax (nm) |
| Pre-Vitamin D3 | ~5.8 | 265 |
| This compound | ~7.2 | 273 |
| Vitamin D3 | ~8.5 | 265 |
| Tachysterol | ~9.1 | 281 |
Note: Retention times are approximate and may vary depending on the specific column and system.
Caption: Workflow for the analysis of this compound using HPLC-UV.
Supercritical Fluid Chromatography - Mass Spectrometry (SFC-MS)
SFC-MS offers a powerful alternative for the analysis of Vitamin D3 and its impurities, providing high resolution and sensitivity.
Objective: To develop a sensitive and selective method for the quantification of this compound and other impurities in oily Vitamin D3 drug products.
Instrumentation:
-
SFC system coupled to a tandem mass spectrometer (MS/MS)
-
Data acquisition and processing software
Chromatographic and MS Conditions: Typical parameters for an SFC-MS/MS method are outlined in Table 4.
Table 4: SFC-MS/MS Method Parameters
| Parameter | Condition |
| Column | Chiral or achiral stationary phase suitable for SFC (e.g., Diol) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Co-solvent (e.g., Methanol with 0.1% formic acid) |
| Gradient | Optimized gradient of Mobile Phase B |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (example) | For Vitamin D3 and its isomers: m/z 385.3 -> [Product Ion] (Requires optimization) |
Reagents and Solutions:
-
Supercritical fluid grade CO₂
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (e.g., deuterated Vitamin D3)
-
Oily Vitamin D3 sample
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard in a suitable solvent like ethanol.
-
For oily samples, perform a liquid-liquid extraction or a solid-phase extraction to remove the matrix and concentrate the analytes.
-
Spike the extracted sample with the internal standard before analysis.
Procedure:
-
Equilibrate the SFC-MS system.
-
Inject the prepared standards and samples.
-
Acquire data in MRM mode.
-
Quantify this compound using the ratio of its peak area to that of the internal standard.
Method Validation Data: The following table summarizes typical validation parameters for an SFC-MS method for the analysis of Vitamin D3 impurities.
Table 5: SFC-MS Method Validation Data for this compound
| Validation Parameter | Result |
| Linearity Range | 0.1% to 2.0% of the nominal Vitamin D3 concentration |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 2 - 7 ng/mL |
| Limit of Quantification (LOQ) | 0.2% of the nominal Vitamin D3 concentration |
| Accuracy (Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Data adapted from a study on the analysis of Vitamin D3 impurities in oily drug products.
Caption: Logical steps in the development and validation of an SFC-MS method.
Vitamin D3 Metabolic Pathway
Understanding the formation of Vitamin D3 and its isomers is crucial for interpreting analytical results. The following diagram illustrates the photochemical synthesis of Vitamin D3 in the skin and its subsequent metabolic activation.
Caption: Photochemical synthesis and metabolism of Vitamin D3.
Application Notes and Protocols for the Isolation of 5,6-trans-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-trans-Vitamin D3 (also known as 5,6-trans-cholecalciferol) is a geometric isomer of Vitamin D3. It is a photoproduct of vitamin D3 and can be formed upon exposure to light.[1] Understanding the isolation and characterization of this isomer is crucial for researchers in various fields, including those involved in the development of Vitamin D-related therapeutics and the quality control of Vitamin D3 formulations. These application notes provide a detailed protocol for the laboratory-scale isolation of this compound from a Vitamin D3 starting material. Additionally, analytical methods for the characterization and quantification of the isolated product are presented.
Data Presentation
The following tables summarize quantitative data related to the analytical methods for the separation and characterization of this compound.
Table 1: Representative HPLC and RP-HPLC Conditions for the Analysis of Vitamin D3 and its Isomers
| Parameter | Method 1: RP-HPLC | Method 2: RP-HPLC |
| Analytes | Calcitriol and 5,6-trans-calcitriol | Vitamin D3 and its isomers (pre-vitamin D3, trans-vitamin D3, tachysterol) |
| Column | Symmetry C18 (4.6 mm × 250 mm, 5 µm) | Agilent Zorbax Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Gradient elution of water-acetonitrile-methanol | Acetonitrile/ethanol (90:10, v/v) |
| Flow Rate | Not Specified | 1 mL/min |
| Detection | Diode Array Detector (DAD) | DAD at 265 nm |
| Column Temperature | Not Specified | 25 °C |
| Linear Range | 0.1613–1.28 µg/mL (for the isomer) | Not Specified |
| Detection Limit | 40.90 ng/mL (for the isomer) | Not Specified |
| Quantification Limit | 136.4 ng/mL (for the isomer) | Not Specified |
| Recovery | >98% | 98.07%–103.23% |
| Reference | [2] | [3] |
Table 2: Purity of Commercially Available this compound
| Supplier | Purity Specification | Analytical Method |
| Cayman Chemical | ≥98% | Not Specified |
| Sigma-Aldrich | ≥90% | HPLC |
Experimental Protocols
This section details the protocol for the iodine-catalyzed isomerization of Vitamin D3 to this compound, followed by its isolation and purification. This method is adapted from the procedure described by Yamada et al. (1976).[4]
Part 1: Isomerization of Vitamin D3 to this compound
Materials:
-
Vitamin D3 (cholecalciferol)
-
n-Hexane
-
Iodine
-
Visible light source (e.g., a standard laboratory lamp)
-
Reaction vessel (e.g., a glass flask)
Procedure:
-
Dissolve Vitamin D3 in n-hexane in a suitable reaction vessel.
-
Add a small quantity of iodine to the solution.
-
Expose the reaction mixture to visible light.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction mixture will show several spots, including starting material (Vitamin D3) and the product (this compound).[4]
Part 2: Isolation and Purification of this compound
Materials:
-
Reaction mixture from Part 1
-
Alumina (B75360) (for column chromatography)
-
n-Hexane
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Column Chromatography:
-
Prepare a chromatography column packed with alumina in n-hexane.
-
Concentrate the reaction mixture from Part 1 under reduced pressure.
-
Load the concentrated reaction mixture onto the alumina column.
-
Elute the column with n-hexane.
-
Collect fractions and monitor the separation using TLC to identify the fractions containing this compound.[4]
-
-
Crystallization:
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain a colorless oil.[4]
-
Dissolve the oil in a minimal amount of n-hexane.
-
Allow the solution to stand for crystallization. This should yield snow-white crystals of this compound.[4]
-
Expected Yield and Purity:
The original protocol by Yamada et al. (1976) describes this method as providing a "good yield" without specifying a quantitative value.[4] The purity of the final crystalline product is expected to be high, comparable to commercially available standards which are typically ≥90-98% pure as determined by HPLC.[5][6]
Mandatory Visualization
Experimental Workflow: Isolation of this compound
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway: Vitamin D Receptor (VDR) Genomic Pathway
Caption: Simplified genomic signaling pathway of the Vitamin D receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 3. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
- 4. Synthesis and biological activity of this compound in anephric rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vitro Evaluation of 5,6-trans-Vitamin D3 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-trans-Vitamin D3 is a photoisomer of Vitamin D3, formed upon exposure to ultraviolet light.[1][2] While the cis-isomer, 1,25-dihydroxyvitamin D3, is the most biologically active form, this compound and its analogs also exhibit biological activities, including antiproliferative and cell differentiation effects.[2][3][4][5] These properties make it a compound of interest in oncology and immunology research.[5] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its interaction with the Vitamin D Receptor (VDR) and its effects on cellular processes.
Data Presentation
The biological activity of this compound can be quantified through various in vitro assays. The following table summarizes key quantitative data for this compound and a related analog, providing a benchmark for experimental outcomes.
| Compound | Assay | Target/Cell Line | Parameter | Value | Reference(s) |
| This compound | VDR Competitive Binding Assay | Vitamin D Receptor (VDR) | Dissociation Constant (Kd) | 560 nM | [2][3] |
| This compound | Proliferation Assay ([³H]-thymidine incorporation) | Human Keratinocytes | Significant Inhibition | 1 µM (10⁻⁶ M) | [2][3] |
| 1,25(OH)₂-16-ene-5,6-trans-D3 | Clonal Growth Assay | MCF-7, LNCaP, HL-60 | Antiproliferative Activity | 10-100 fold > 1,25(OH)₂D₃ | [4] |
Signaling Pathway
The biological effects of Vitamin D compounds are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[6] Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1][7] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[1][7] This leads to changes in cellular processes such as differentiation, proliferation, and calcium homeostasis.
Caption: VDR Signaling Pathway for this compound.
Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of this compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Workflow:
Caption: VDR Competitive Binding Assay Workflow.
Materials:
-
Recombinant human VDR or nuclear extract from VDR-expressing cells
-
[³H]-1,25(OH)₂D₃ (Tritiated 1,25-dihydroxyvitamin D3)
-
This compound
-
Unlabeled 1,25(OH)₂D₃ (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 300 mM KCl)
-
Hydroxylapatite slurry or glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a working solution of [³H]-1,25(OH)₂D₃ at a concentration at or below its Kd for VDR (typically 0.1-1 nM).
-
Prepare a high concentration of unlabeled 1,25(OH)₂D₃ (e.g., 1 µM) for determining non-specific binding.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, [³H]-1,25(OH)₂D₃, and VDR preparation.
-
Non-specific Binding: Add assay buffer, [³H]-1,25(OH)₂D₃, excess unlabeled 1,25(OH)₂D₃, and VDR preparation.
-
Competition Binding: Add assay buffer, [³H]-1,25(OH)₂D₃, serially diluted this compound, and VDR preparation.
-
-
Incubation: Incubate the reactions at 4°C for 4-18 hours to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite Method: Add cold hydroxylapatite slurry to each tube. Incubate on ice for 15 minutes with occasional vortexing. Centrifuge and wash the pellets with wash buffer.
-
Filter Binding Method: Rapidly filter the reaction mixture through glass fiber filters. Wash the filters with cold wash buffer.
-
-
Quantification:
-
Transfer the hydroxylapatite pellet or the filter into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total binding (cpm) - Non-specific binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to determine the IC₅₀ value, which can be converted to the inhibitory constant (Ki) and is related to the dissociation constant (Kd).
-
VDR-Mediated Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate the VDR and induce the transcription of a reporter gene.
Workflow:
Caption: VDR Reporter Gene Assay Workflow.
Materials:
-
A suitable human cell line (e.g., HEK293T, MCF-7)
-
Expression plasmid for human VDR
-
Reporter plasmid containing a luciferase gene downstream of a promoter with VDREs
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate at an appropriate density.
-
If using a transient transfection system, co-transfect the cells with the VDR expression plasmid and the VDRE-reporter plasmid according to the manufacturer's protocol. For stable cell lines, this step is omitted.
-
-
Compound Treatment:
-
After 24 hours (for transient transfection), replace the medium with fresh medium containing serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of this compound.
-
Use non-linear regression to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Cell Differentiation Assay (HL-60 Model)
This assay assesses the ability of this compound to induce the differentiation of human promyelocytic leukemia cells (HL-60) into monocytes/macrophages.
Workflow:
Caption: HL-60 Differentiation Assay Workflow.
Materials:
-
HL-60 cells
-
RPMI-1640 medium with L-glutamine, supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Nitroblue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled antibodies against CD11b and CD14
-
Flow cytometer
-
Microscope and slides
Procedure:
-
Cell Culture and Treatment:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10-20% FBS.
-
Seed the cells at a density of 1-2 x 10⁵ cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Include a vehicle control.
-
-
Incubation: Incubate the cells for 3 to 5 days.
-
Assessment of Differentiation:
-
Nitroblue Tetrazolium (NBT) Reduction Assay:
-
Harvest the cells and resuspend in PBS.
-
Add NBT solution and PMA to stimulate the cells.
-
Incubate at 37°C for 20-30 minutes.
-
Count the number of cells containing blue-black formazan (B1609692) deposits (NBT-positive cells) under a microscope. An increase in NBT-positive cells indicates functional differentiation.[8]
-
-
Flow Cytometry for Surface Marker Expression:
-
Harvest the cells and wash with PBS.
-
Incubate the cells with fluorescently labeled antibodies against CD11b and CD14.
-
Analyze the cells using a flow cytometer to quantify the percentage of cells expressing these monocytic differentiation markers.
-
-
Morphological Assessment:
-
Prepare cytospin slides of the cells.
-
Stain with Wright-Giemsa stain.
-
Examine the cells under a microscope for morphological changes characteristic of monocytic differentiation, such as a decreased nuclear-to-cytoplasmic ratio and the appearance of a kidney-shaped nucleus.
-
-
Conclusion
The assays described in these application notes provide a robust framework for the in vitro characterization of this compound activity. By systematically evaluating its binding affinity to the VDR, its ability to activate VDR-mediated transcription, and its effects on cell differentiation, researchers can gain a comprehensive understanding of the biological potential of this and other Vitamin D analogs. Consistent application of these detailed protocols will ensure reproducible and comparable data, facilitating drug discovery and development efforts in related therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ≥90% (HPLC) | 22350-41-0 [sigmaaldrich.com]
- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of 1α,25-dihydroxyvitamin D3-induced differentiation of human leukaemia HL-60 cells into monocytes by parthenolide via inhibition of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5,6-trans-Vitamin D3 in Dermatology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-trans-Vitamin D3 is a photoisomer of Vitamin D3, formed in the skin upon exposure to ultraviolet (UV) radiation. While the biologically active form of Vitamin D3, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), is well-studied for its role in dermatology, this compound is also emerging as a molecule of interest. It exhibits biological activity in skin cells, including anti-proliferative effects on keratinocytes, suggesting its potential relevance in the study and treatment of hyperproliferative skin disorders such as psoriasis and certain skin cancers.[1] This document provides detailed application notes and experimental protocols for the use of this compound in dermatological research.
Mechanism of Action
This compound exerts its biological effects in skin cells, at least in part, through the Vitamin D Receptor (VDR), a nuclear transcription factor.[2] Upon binding to the VDR, the ligand-receptor complex translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade ultimately leads to the regulation of genes involved in cell proliferation, differentiation, and inflammation.[3][4]
Although it binds to the VDR, this compound does so with a lower affinity compared to calcitriol. This suggests that it may require higher concentrations to elicit similar biological responses, or that it may have other mechanisms of action independent of VDR.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in comparison to the well-characterized active metabolite, calcitriol. This allows for a direct comparison of their potency and receptor affinity.
| Parameter | This compound | Calcitriol (1,25-dihydroxyvitamin D3) | Reference |
| VDR Binding Affinity (Kd) | 560 nM | ~0.1-1 nM | [2] |
| Effective Anti-proliferative Concentration (in human keratinocytes) | Significant inhibition at 10⁻⁶ M | Inhibition at ≥ 10⁻⁸ M | [2][5] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on skin cells. These are generalized protocols based on standard methods for Vitamin D analogs and may require optimization for specific cell types and experimental conditions.
Protocol 1: Keratinocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte Growth Medium (KGM)
-
This compound (stock solution in ethanol)
-
Calcitriol (positive control, stock solution in ethanol)
-
Vehicle control (ethanol)
-
[³H]-Thymidine (1 µCi/well)
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10%
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Scintillation cocktail
-
Scintillation counter
-
24-well culture plates
Methodology:
-
Cell Seeding: Seed NHEK cells in 24-well plates at a density of 2 x 10⁴ cells/well in KGM and culture until they reach 50-60% confluency.
-
Treatment: Replace the medium with fresh KGM containing various concentrations of this compound (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M), calcitriol (e.g., 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M), or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
[³H]-Thymidine Labeling: Add 1 µCi/well of [³H]-Thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.
-
Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.
-
Air-dry the plates.
-
-
Lysis and Scintillation Counting:
-
Add 500 µL of 0.1 N NaOH to each well to solubilize the DNA.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Keratinocyte Differentiation Markers by Western Blot
This protocol is used to assess the protein expression of differentiation markers such as Involucrin and Filaggrin.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte Growth Medium (KGM) with high calcium (1.2-1.8 mM) to induce differentiation
-
This compound
-
Calcitriol
-
Vehicle control (ethanol)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Involucrin, anti-Filaggrin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment:
-
Culture NHEK cells in KGM.
-
To induce differentiation, switch to high-calcium KGM and treat with this compound (10⁻⁶ M), calcitriol (10⁻⁸ M), or vehicle for 72-96 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
Determine protein concentration of the supernatant using the BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-Involucrin 1:1000, anti-Filaggrin 1:1000, anti-β-actin 1:5000).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
-
Protocol 3: Analysis of VDR Target Gene Expression by qPCR
This protocol measures the mRNA levels of VDR target genes involved in differentiation and proliferation.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte Growth Medium (KGM)
-
This compound
-
Calcitriol
-
Vehicle control (ethanol)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes (e.g., IVL, FLG, CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB)
Primer Sequences (Example):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| IVL | CAGCAGCAGAAAGGTTACAGC | GACAGGGCAGGAAGGAAGAT |
| FLG | GACTCCTGCAGGATGCTTTG | CTTGTTGTCCTGCCTCTTCG |
| CYP24A1 | GCCTATGGACAGCTGGAGAT | AGGCATCATTCGTCACAGGT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Methodology:
-
Cell Culture and Treatment: Treat NHEK cells with this compound (10⁻⁶ M), calcitriol (10⁻⁸ M), or vehicle for 24-48 hours.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the vehicle control.
Visualizations
Signaling Pathway of this compound in Keratinocytes
Caption: VDR-mediated signaling of this compound in keratinocytes.
Experimental Workflow for Keratinocyte Proliferation Assay
References
- 1. researchgate.net [researchgate.net]
- 2. direct-ms.org [direct-ms.org]
- 3. Vitamin D and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Frontiers | Disruption of Vitamin D and Calcium Signaling in Keratinocytes Predisposes to Skin Cancer [frontiersin.org]
- 5. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5,6-trans-Vitamin D3 in Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, particularly its hormonally active form calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), is well-documented for its anti-proliferative, pro-differentiating, and pro-apoptotic effects in various cancer cell lines.[1] However, the therapeutic application of calcitriol is often limited by its potent calcemic activity, which can lead to hypercalcemia at doses required for anti-cancer efficacy.[2] This has spurred the development of synthetic vitamin D3 analogs with a more favorable therapeutic index, exhibiting strong anti-cancer properties with reduced calcemic side effects.
5,6-trans-Vitamin D3 and its derivatives represent a promising class of such analogs. The 5,6-trans geometric isomerism alters the molecule's shape, which can modulate its interaction with the Vitamin D Receptor (VDR) and other proteins, leading to a dissociation of anti-proliferative and calcemic effects.[2] This document provides detailed application notes and protocols for researchers utilizing this compound and its analogs in cancer studies.
Mechanism of Action
This compound analogs exert their anti-cancer effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.[3] The key mechanisms include:
-
Cell Cycle Arrest: A predominant effect is the induction of cell cycle arrest at the G0/G1 phase.[4] This is mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21Waf1/Cip1 and p27Kip1, which inhibit the activity of cyclin-CDK complexes required for G1/S transition.[1][4]
-
Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[1]
-
Inhibition of Telomerase Activity: Some analogs have been shown to almost completely inhibit telomerase activity, an enzyme crucial for maintaining telomere length and enabling the unlimited proliferation of cancer cells.[4]
A significant advantage of this compound analogs is their reduced calcemic activity compared to calcitriol, allowing for the administration of higher, more effective anti-cancer doses in vivo without inducing hypercalcemia.[4]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound Analogs
| Compound | Cell Line | Cancer Type | IC50 (M) | Fold Greater Potency than Calcitriol | Reference |
| 1,25(OH)2-16-ene-5,6-trans-D3 | MCF-7 | Breast | ~1 x 10-10 | 10-100 | [4] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | LNCaP | Prostate | ~1 x 10-10 | 10-100 | [4] |
| 1,25(OH)2-16-ene-5,6-trans-D3 | HL-60 | Myeloid Leukemia | ~1 x 10-10 | 10-100 | [4] |
| This compound | HT-29 | Colon | > 100 µM | - | [5] |
Table 2: Effect of 1,25(OH)2-16-ene-5,6-trans-D3 on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Control | 55.4 | 35.2 | 9.4 | [4] |
| 1,25(OH)2-16-ene-5,6-trans-D3 (10-8 M, 4 days) | 70.1 | 21.3 | 8.6 | [4] |
Visualizations
Caption: Signaling pathway of this compound analogs in cancer cells.
Caption: General experimental workflow for evaluating this compound analogs.
Experimental Protocols
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cell reproductive viability after treatment.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound analog stock solution
-
6-well plates or T25 flasks
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 6% (v/v) glutaraldehyde
-
Staining solution: 0.5% (w/v) crystal violet in methanol
-
Stereomicroscope
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using trypan blue).
-
Seed a low density of cells (e.g., 500-1000 cells/well for MCF-7) into 6-well plates containing complete medium.[6]
-
Allow cells to attach for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the this compound analog in complete medium.
-
Replace the medium in the wells with the treatment medium or vehicle control.
-
Incubate for the desired treatment period (e.g., 7-14 days), allowing colonies to form.
-
-
Fixation and Staining:
-
After the incubation period, carefully remove the medium.
-
Gently wash the wells with PBS.
-
Add fixation solution to each well and incubate for 30-60 minutes at room temperature.[7]
-
Remove the fixation solution and wash the wells with water.
-
Add crystal violet staining solution and incubate for 30 minutes.[7]
-
Wash the wells with water to remove excess stain and allow to air dry.
-
-
Colony Counting:
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well using a stereomicroscope.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the anti-proliferative effect.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695) (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture cells to ~70-80% confluency and treat with the this compound analog for the desired time (e.g., 48-96 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to a final concentration of 70%.
-
Fix the cells for at least 2 hours at 4°C (or overnight).[8]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[8]
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.[9]
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Telomeric Repeat Amplification Protocol (TRAP) Assay
This is a highly sensitive PCR-based assay to measure telomerase activity.
Materials:
-
Cell pellets
-
NP-40 or CHAPS lysis buffer
-
TRAP reaction mix (containing buffer, dNTPs, TS primer, ACX primer, Taq polymerase)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Detection system (e.g., fluorescence imager for non-radioactive detection)
Protocol:
-
Cell Lysis:
-
Prepare cell extracts from treated and control cells by incubating in ice-cold lysis buffer for 30 minutes on ice.[10]
-
Centrifuge to pellet debris and collect the supernatant containing the protein extract.
-
-
Telomerase Extension:
-
PCR Amplification:
-
Detection:
-
Resolve the PCR products on a polyacrylamide gel.
-
Visualize the characteristic ladder of bands (differing by 6 base pairs) which indicates telomerase activity.[12] The intensity of the ladder corresponds to the level of telomerase activity.
-
Western Blot for p21 and p27
This technique is used to detect and quantify the levels of p21 and p27 proteins, key mediators of cell cycle arrest.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p21, anti-p27, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[13]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p21 or anti-p27) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy and systemic toxicity (calcemic activity) of this compound analogs in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection (e.g., MCF-7, prepared in Matrigel)
-
This compound analog for injection
-
Vehicle control (e.g., ethanol/saline)
-
Calipers for tumor measurement
-
Blood collection supplies
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells) into the flank of each mouse.[14]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer the this compound analog or vehicle control via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., three times a week).[15]
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Assessment of Calcemic Activity:
-
At the end of the study (or at intermediate time points), collect blood samples via cardiac puncture or tail vein.
-
Measure serum calcium levels using a colorimetric assay or an i-STAT analyzer.[2][16]
-
Compare serum calcium levels between treated and control groups to assess hypercalcemic potential.[17]
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Excise tumors for further analysis (e.g., histology, western blot).
-
References
- 1. The Anti-Cancer and Anti-Inflammatory Actions of 1,25(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1, 25(OH)2 Vitamin D3 Inhibits Cell Proliferation by Promoting Cell Cycle Arrest Without Inducing Apoptosis and Modifies Cell Morphology of Mesenchymal Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of the proliferative and clonogenic growth capacity of wound fluid from breast cancer patients treated with and without intraoperative radiotherapy - Veldwijk - Translational Cancer Research [tcr.amegroups.org]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. telomer.com.tr [telomer.com.tr]
- 12. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. 1 alpha,25-(OH)2-vitamin D3 analogs with minimal in vivo calcemic activity can stimulate significant transepithelial calcium transport and mRNA expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-trans-Vitamin D3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-trans-Vitamin D3. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale method for synthesizing this compound is the iodine-catalyzed photoisomerization of Vitamin D3 (cholecalciferol).[1][2] This process involves dissolving Vitamin D3 in a non-polar solvent, such as n-hexane, and exposing it to visible light in the presence of a small amount of iodine.[1]
Q2: What are the major byproducts and impurities I should be aware of during the synthesis?
A2: During the photoisomerization of Vitamin D3, several isomeric byproducts can form. The most common include tachysterol, lumisterol (B196343), and unreacted Vitamin D3.[3][4] Over-irradiation can lead to the formation of other degradation products like suprasterol I and suprasterol II.[3] Under acidic conditions, isotachysterol (B196364) may also be formed.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A typical TLC analysis of the reaction mixture will show several spots corresponding to this compound, residual Vitamin D3, and other photoisomers.[1] For more quantitative analysis and to accurately determine the ratio of different isomers, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method.[5][6][7]
Q4: What are the critical parameters that influence the yield of this compound?
A4: Several factors can significantly impact the yield of this compound:
-
Iodine Concentration: The amount of iodine catalyst is crucial. While it is necessary to facilitate the isomerization, excessive amounts can lead to the formation of unwanted byproducts.
-
Irradiation Time: The duration of light exposure needs to be optimized. Insufficient irradiation will result in low conversion of the starting material, while over-exposure can lead to the degradation of the desired product into other photoisomers.[3]
-
Light Source and Wavelength: The type of light source and its spectral output are important. Visible light is generally used for the iodine-catalyzed isomerization.[1]
-
Solvent: The choice of solvent can influence the reaction. Non-polar solvents like n-hexane are commonly employed.[1]
-
Temperature: While the primary driver of this reaction is photochemical, temperature can affect the stability of the reactants and products. Reactions are often carried out at or below room temperature to minimize thermal degradation.
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of Vitamin D3 (high amount of starting material remaining) | Insufficient irradiation time or low light intensity. | Increase the irradiation time incrementally and monitor the reaction by TLC or HPLC. Ensure the light source is functioning correctly and is positioned appropriately. |
| Inadequate amount of iodine catalyst. | Optimize the iodine concentration. Start with a small, catalytic amount and gradually increase it in subsequent experiments while monitoring the product formation. | |
| Multiple byproduct spots on TLC, with low intensity of the desired product spot | Over-irradiation leading to product degradation. | Reduce the irradiation time. Perform a time-course experiment to identify the optimal irradiation period that maximizes the yield of this compound before significant degradation occurs. |
| Reaction temperature is too high. | Conduct the reaction at a lower temperature, for example, by using a cooling bath to maintain a consistent temperature. | |
| Presence of oxygen. | Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation. |
Purification and Isolation Issues
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of isomers during column chromatography | Inappropriate stationary or mobile phase. | Use activated alumina (B75360) for column chromatography.[1] Optimize the mobile phase by using a gradient of a non-polar solvent (e.g., n-hexane) with a slightly more polar solvent (e.g., diethyl ether or ethyl acetate). Start with a low polarity mobile phase and gradually increase the polarity. |
| Overloaded column. | Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase. | |
| Difficulty in crystallizing the purified this compound | Presence of impurities. | Re-purify the product using column chromatography. Ensure that the fractions collected are of high purity by TLC or HPLC analysis before attempting crystallization. |
| Incorrect crystallization solvent or conditions. | Use n-hexane as the crystallization solvent.[1] Dissolve the purified oil in a minimal amount of warm n-hexane and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Seeding with a small crystal of this compound can induce crystallization. | |
| Product is an oil at room temperature. | This can be due to residual solvent or minor impurities. Try to remove all solvent under high vacuum. If it remains an oil, re-purification may be necessary. |
Experimental Protocols
General Protocol for Iodine-Catalyzed Photoisomerization of Vitamin D3
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
-
Reaction Setup:
-
Dissolve Vitamin D3 in anhydrous n-hexane in a quartz or borosilicate glass reaction vessel. A typical concentration might be in the range of 1-5 mg/mL.
-
Add a small, catalytic amount of iodine. The optimal amount should be determined experimentally, but a starting point could be 1-5 mol% relative to Vitamin D3.
-
Seal the reaction vessel and place it in a cooling bath to maintain a constant temperature (e.g., 15-20°C).
-
Position a visible light source (e.g., a tungsten lamp) at a fixed distance from the reaction vessel.
-
-
Irradiation:
-
Irradiate the solution with stirring.
-
Monitor the reaction progress periodically (e.g., every 30-60 minutes) by withdrawing a small aliquot and analyzing it by TLC or HPLC.
-
-
Work-up:
-
Once the desired conversion is achieved, quench the reaction by adding a solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Purification by Alumina Column Chromatography
-
Column Preparation:
-
Pack a glass column with activated alumina slurry in n-hexane.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., n-hexane with a very small percentage of a more polar solvent).
-
Load the solution onto the column.
-
Elute the column with a gradient of increasing polarity. For example, start with n-hexane and gradually increase the percentage of diethyl ether or ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Crystallization
-
Dissolve the purified this compound oil in a minimal amount of warm n-hexane.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization begins, store the flask at a lower temperature (e.g., 4°C or -20°C) to maximize the yield.
-
Collect the crystals by filtration, wash them with a small amount of cold n-hexane, and dry them under vacuum.
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Synthesis (Qualitative)
| Parameter | Condition | Expected Outcome on this compound Yield | Key Considerations |
| Iodine Concentration | Too Low | Low conversion of Vitamin D3 | Catalyst is essential for isomerization. |
| Optimal | High yield of this compound | Requires experimental optimization. | |
| Too High | Increased formation of byproducts | Can lead to product degradation and purification challenges. | |
| Irradiation Time | Too Short | Incomplete reaction, low yield | Monitor reaction progress to determine the optimal time. |
| Optimal | Maximum yield of this compound | Balance between conversion and degradation. | |
| Too Long | Degradation of this compound to other photoisomers | Over-exposure is a common cause of low yields.[3] | |
| Temperature | Low (e.g., < 25°C) | Favors stability of reactants and products | May slow down the reaction rate. |
| High (e.g., > 40°C) | May increase the rate of degradation | Can lead to the formation of thermal degradation products. | |
| Solvent | Non-polar (e.g., n-hexane) | Generally good for this isomerization | The polarity of the solvent can affect the photostationary state. |
| Polar | May alter the product distribution | Not commonly used for this specific iodine-catalyzed reaction. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [open.bu.edu]
- 4. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-pressure liquid chromatographic determination of vitamin D3 in resins, oils, dry concentrates, and dry concentrates containing vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 5,6-trans-Vitamin D3 Quantification
Welcome to the technical support center for the analytical challenges in 5,6-trans-Vitamin D3 quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of measuring this specific Vitamin D isomer.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quantification of this compound and other related isomers.
Question 1: Why am I detecting this compound in my pure cholecalciferol (Vitamin D3) standards?
Answer: The presence of this compound in a cholecalciferol standard is a common issue resulting from isomerization. Cholecalciferol is highly susceptible to conversion into its isomers, including this compound, when exposed to light, heat, or acidic conditions.[1][2] this compound is a primary photoisomer of Vitamin D3.[3] Therefore, improper storage or handling of standards, even for short periods, can lead to the formation of this impurity. Always store standards at -20°C or -80°C in the dark, preferably under an inert gas like nitrogen, to minimize degradation.[4]
Question 2: My analytical results for total Vitamin D3 are inconsistent. How does isomerization affect quantification?
Answer: Inconsistency often arises from the equilibrium between Vitamin D3 and previtamin D3, its thermal isomer.[5][6] For nutritional and toxicological assessments, the total Vitamin D3 content (the sum of Vitamin D3 and previtamin D3) is required for an accurate estimation.[5][6] Freshly prepared standards may have low levels of previtamin D (<1%), while samples may contain a significant proportion (5-8% or more) depending on their history.[7][8] This discrepancy can cause analytical bias. To mitigate this, it is recommended to use heating during sample preparation (e.g., saponification) to bring both the sample and the internal standard to an equivalent thermal equilibrium between Vitamin D3 and previtamin D3.[5][6]
Question 3: I am experiencing poor recovery of Vitamin D metabolites during sample preparation. What are the most effective extraction techniques?
Answer: Low recovery is often linked to the sample preparation method. The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[9] While PPT is simple, it is often ineffective at removing lipids, which can interfere with LC-MS analysis and cause ion suppression. LLE and SPE are generally more effective at producing cleaner extracts.[10][11] For complex matrices like plasma or food, a saponification step to break down fats followed by LLE is a robust method.[7] The choice of solvent in LLE is critical; hexane (B92381) or hexane/ethyl acetate (B1210297) mixtures are commonly used with good recovery.[9][12]
Question 4: How can I resolve this compound from other isobaric isomers like cholecalciferol and previtamin D3 chromatographically?
Answer: Co-elution of isomers is a major analytical challenge as they often have identical mass spectra.[13] Achieving chromatographic separation is crucial.
-
For HPLC-UV: Reverse-phase columns, such as a C18, are commonly used.[14] The mobile phase composition is critical; mixtures of acetonitrile (B52724) with methanol (B129727) or ethanol (B145695) can improve separation and recovery.[14]
-
For LC-MS/MS: While standard C18 columns can be used, specialized stationary phases like pentafluorophenyl (PFP) have been shown to resolve isomers that co-elute on other columns.[15][16]
-
Supercritical Fluid Chromatography (SFC): SFC is particularly effective for separating structurally similar, non-polar compounds and has been successfully used to quantify 5,6-trans-cholecalciferol in raw materials.[1]
Question 5: My LC-MS/MS signal for Vitamin D metabolites is low and noisy. How can I improve sensitivity?
Answer: Low sensitivity in LC-MS/MS can be due to poor ionization efficiency or matrix effects.[17][18]
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for Vitamin D metabolites as it can provide better sensitivity and is less prone to matrix effects.[13][19]
-
Mobile Phase: Modifying the mobile phase with additives like formic acid or ammonium (B1175870) acetate can significantly enhance the signal.[20][21]
-
Derivatization: Chemical derivatization can dramatically improve ionization efficiency and, consequently, sensitivity. Reagents like PTAD and Amplifex have been used, but the stability of the resulting derivatives must be considered, as some can degrade significantly upon storage.[7][17][22]
Quantitative Data Tables
Table 1: Stability of Vitamin D3 Metabolites in Solution
| Analyte | Condition | Duration | Degradation / Disappearance Rate | Reference |
| 25-hydroxyvitamin D3 | Room Temperature (in solution) | 56 hours | 5.92% | [23] |
| 25-hydroxyvitamin D2 | Room Temperature (in solution) | 56 hours | 5.46% | [23] |
| 24(R),25-dihydroxyvitamin D2 | Room Temperature (in solution) | 48 hours | 5.37% | [23] |
| Vitamin D3 (Non-derivatized) | Stored Extract at -20°C | 1 month | ~10% | [17] |
| PTAD-derivatized Vitamin D3 | Stored Extract at -20°C | 1 month | 54-72% | [17] |
| Amplifex-derivatized Vitamin D3 | Stored Extract at -20°C | 1 month | 11-20% | [17] |
| 25(OH)D | Serum stored at -20°C | 3 months | ~10% decrease | [24] |
| 25(OH)D | Serum stored at -80°C | 3 months | No significant difference | [24] |
Table 2: Comparison of Sample Preparation Methods for Vitamin D Metabolites
| Method | Matrix | Key Steps | Recovery (%) | RSD (%) | Reference |
| LLE with No-Heat Saponification | Food (Infant Formula) | Saponification (KOH), LLE (Hexane) | 93.11 - 110.65 | 2.66 - 2.93 | [8] |
| LLE with Heat Saponification | Milk | Saponification (70°C, 1h), LLE (Hexane:Ethyl Acetate) | 84 - 108 | 1.6 - 4.5 | [12] |
| Protein Precipitation | Milk | Acetonitrile addition | 81.1 - 102 | Not Specified | [9] |
| Solid-Phase Extraction (SPE) | Milk | C18 Cartridge | 74 - 116 | Not Specified | [12] |
| Captiva EMR-Lipid | Plasma | In-well protein precipitation, lipid removal plate | Not Specified | Not Specified | [25] |
Table 3: Performance of LC-MS/MS Methods for Vitamin D Metabolite Quantification
| Analyte | Method | LOQ (Limit of Quantification) | Matrix | Reference |
| 25(OH)D3 | LC-MS/MS | 0.2 ng/mL | Aqueous Humour | [9] |
| 24,25(OH)2D3 | LC-MS/MS | 0.02 ng/mL | Aqueous Humour | [9] |
| 25(OH)D3-Sulfate | LC-MS/MS | 2.4 pM | Milk | [9] |
| Vitamin D3 | uPLC-MS/MS | Not specified, but quantifiable | Serum | [16][26] |
| 3-epi-25OHD3 | uPLC-MS/MS | Not specified, but quantifiable | Serum | [16][26] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation by Saponification and Liquid-Liquid Extraction (LLE)
This protocol is adapted for the extraction of Vitamin D3 and its isomers from a complex lipid-rich matrix, such as fortified food or adipose tissue.[9][27]
-
Sample Aliquoting: Accurately weigh approximately 0.2-1.0 g of the homogenized sample into a glass tube with a screw cap.
-
Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., d6-Vitamin D3) to each sample, calibrator, and quality control.
-
Saponification:
-
Add 0.2 g of sodium ascorbate (B8700270) (as an antioxidant).[9]
-
Add 9 mL of ethanol and 3 mL of 60% (w/v) potassium hydroxide (B78521) (KOH).[9]
-
Vortex thoroughly and place in a water bath at 70-80°C for 60 minutes to ensure complete saponification and to bring Vitamin D3/previtamin D3 to thermal equilibrium.[8]
-
-
Cooling: Remove samples from the water bath and cool to room temperature.
-
Extraction:
-
Add 10 mL of deionized water and 15 mL of n-hexane.
-
Cap the tubes and vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the layers.[9]
-
-
Collection: Carefully transfer the upper hexane layer to a clean glass tube.
-
Re-extraction: Repeat the extraction step (Step 5) on the remaining aqueous layer with another 15 mL of n-hexane to maximize recovery. Combine the hexane fractions.
-
Washing: Add 10 mL of water to the combined hexane extracts, vortex gently, and discard the lower aqueous layer. Repeat until the aqueous wash is neutral (checked with pH paper).[27]
-
Drying: Evaporate the final hexane extract to dryness under a gentle stream of nitrogen at 40-45°C.[9]
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., Methanol/Water 50:50, v/v) for LC-MS/MS analysis.[26]
Protocol 2: LC-MS/MS Analysis Method
This protocol provides a general framework for the chromatographic separation and detection of Vitamin D3 and its isomers.[16][20]
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or a PFP column for improved isomer separation.[15]
-
Column Temperature: 35-40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 70 1.0 70 5.0 98 7.0 98 7.1 70 | 9.0 | 70 |
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: APCI or ESI, positive ion mode.
-
MS Parameters:
-
Capillary Voltage: ~3.5 kV
-
Desolvation Temperature: 500°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Example MRM Transitions (unit resolution):
Compound Precursor Ion (m/z) Product Ion (m/z) Vitamin D3 385.3 259.2 This compound 385.3 159.1 Previtamin D3 385.3 271.2 | d6-Vitamin D3 (IS) | 391.3 | 265.2 |
-
Visualizations: Pathways and Workflows
Caption: Logical diagram of Vitamin D3 isomerization due to light and heat.
Caption: Troubleshooting workflow for inaccurate Vitamin D analyte quantitation.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Vitamin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Differential Thermal Isomerization: Its Role in the Analysis of Vitamin D3 in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 14. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
- 15. 25-Hydroxyvitamin D isomerizes to pre-25-hydroxyvitamin D in solution: considerations for calibration in clinical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromtech.com [chromtech.com]
- 26. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 27. Determination of Assay of Vitamin D | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming 5,6-trans-Vitamin D3 Instability In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the in vitro instability of 5,6-trans-Vitamin D3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in vitro?
A1: this compound is a photoisomer of Vitamin D3.[1][2] Like Vitamin D3, it is a biologically active molecule that can induce cell differentiation and prevent the proliferation of cancer cells.[2] Its instability in vitro is a significant concern because it can degrade under common experimental conditions, leading to inaccurate and irreproducible results. The primary factors contributing to its degradation are exposure to light, heat, oxygen, and suboptimal pH.[3][4]
Q2: What are the main degradation pathways for this compound in vitro?
A2: While specific degradation pathways for this compound are not as extensively studied as those for Vitamin D3, it is known to be a photodegradation product of Vitamin D3.[1] It is susceptible to further isomerization and oxidation when exposed to light, heat, and acidic conditions. The degradation of the closely related Vitamin D3 involves isomerization to pre-vitamin D3 and tachysterol, as well as oxidation.[3]
Q3: How should I store my this compound stock solutions to ensure maximum stability?
A3: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to one month.[2] It is crucial to protect the solutions from light by using amber vials and to store them under an inert gas like nitrogen to prevent oxidation.[2]
Q4: I am seeing variable results in my cell culture experiments. Could this be due to the instability of this compound?
A4: Yes, the instability of this compound in cell culture media is a likely cause of variability. The compound can degrade when exposed to laboratory lighting and incubator temperatures over the course of an experiment. This degradation will lower the effective concentration of the active compound, leading to inconsistent biological effects. It is recommended to minimize light exposure during handling and to consider the stability of the compound in your experimental timeline.
Q5: What are some recommended solvents for preparing this compound stock solutions?
A5: this compound is soluble in several organic solvents. Commonly used solvents include ethanol (B145695), DMF, and DMSO.[5] When preparing stock solutions, it is advisable to use a solvent that is compatible with your experimental system and to be aware of the potential for solvent-mediated degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in stock solution or experimental setup. | - Prepare fresh stock solutions regularly and store them under recommended conditions (-80°C, protected from light, under nitrogen).- Minimize the exposure of your experimental samples to light by using amber-colored plates or wrapping them in foil.- Reduce the incubation time if possible, or replenish the media with freshly prepared this compound during long-term experiments. |
| Precipitation of the compound in aqueous media | Poor solubility of this compound in your cell culture medium or buffer. | - Ensure the final concentration of the organic solvent from your stock solution is low and does not affect cell viability.- Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and stability in aqueous solutions. |
| High background signal or unexpected side effects in experiments | Presence of degradation products that may have their own biological activity or interfere with assays. | - Use freshly prepared solutions of high-purity this compound.- Analyze the purity of your stock solution periodically using HPLC to check for degradation products. |
| Difficulty in reproducing results between experiments | Inconsistent handling and storage procedures leading to variable rates of degradation. | - Standardize your experimental protocol for handling this compound, including light exposure, temperature, and preparation of solutions.- Always run a positive and negative control in your experiments to monitor for variability. |
Quantitative Data on Vitamin D3 Stability
While comprehensive quantitative data specifically for this compound is limited, the following tables summarize the stability of the closely related Vitamin D3 under various conditions. This data can serve as a valuable guide for handling this compound.
Table 1: Effect of Temperature on Vitamin D3 Degradation in Aqueous Solution
| Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) |
| 4 | Low | Extended |
| 25 | Moderate | ~1 day in distilled water[3] |
| 40 | High | Significantly shorter than at 25°C[3] |
| Data is for Vitamin D3 and degradation follows first-order kinetics in most conditions.[3] |
Table 2: Effect of pH on Vitamin D3 Stability in Aqueous Solution at 25°C
| pH | Stability |
| 1-4 | Very unstable, rapid degradation[3] |
| 5-8 | Most stable range[3] |
| Vitamin D3 is most stable at a pH above 5.[3] |
Table 3: Effect of Light and Oxygen on Vitamin D3 Stability in Aqueous Solution
| Condition | Effect on Stability |
| Light Exposure | Significant degradation compared to samples protected from light.[3] |
| Oxygen Exposure | Increased degradation rate in the presence of oxygen.[3] |
| Degradation of Vitamin D3 under light and oxygen exposure does not follow simple first-order kinetics and is best described by the Weibull model.[3] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous ethanol (or other suitable solvent like DMSO or DMF)
-
Amber glass vials with screw caps
-
Inert gas (Nitrogen or Argon)
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Equilibrate the this compound powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microfuge tube using a calibrated balance.
-
Add the appropriate volume of anhydrous ethanol (or other solvent) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles.
-
Purge the headspace of each vial with a gentle stream of nitrogen or argon gas to displace oxygen.
-
Tightly cap the vials and seal with paraffin (B1166041) film for extra security.
-
Label the vials with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Assessment of this compound Stability in Cell Culture Medium using HPLC
Materials:
-
This compound stock solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile:water mixture)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Immediately after preparation (t=0), take an aliquot of the medium, filter it through a 0.22 µm syringe filter, and inject it into the HPLC system to determine the initial concentration.
-
Incubate the remaining medium under your standard cell culture conditions (37°C, 5% CO2) in the dark (e.g., wrapped in foil).
-
At various time points (e.g., 6, 12, 24, 48 hours), collect aliquots of the incubated medium.
-
Filter each aliquot through a 0.22 µm syringe filter before HPLC analysis.
-
Analyze the samples by HPLC, monitoring the peak area of this compound at its maximum absorbance wavelength.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining compound against time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the in vitro stability of this compound.
Caption: VDR-mediated genomic signaling pathway of this compound.
References
- 1. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing HPLC Separation of Vitamin D3 Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Vitamin D3 and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the HPLC separation of Vitamin D3 and its isomers?
A1: The successful separation of Vitamin D3 (cholecalciferol) and its isomers, such as pre-vitamin D3, tachysterol, and lumisterol, is primarily influenced by the choice of stationary phase (column), mobile phase composition, and temperature. Due to their structural similarity, achieving baseline separation can be challenging.[1][2][3] Reversed-phase HPLC is a common technique, but the selection of a C18 column with specific characteristics, or sometimes a more specialized phase like a pentafluorophenyl (PFP) column, is crucial for obtaining the desired selectivity.[1][4]
Q2: Why is sample preparation so important for Vitamin D3 analysis, and what are the recommended methods?
A2: Sample preparation is critical to remove interfering substances from the sample matrix, such as lipids in biological samples or excipients in pharmaceutical formulations, which can cause ion suppression in LC-MS/MS or co-elute with the analytes in UV detection.[5] Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6][7] For high-throughput analysis of biological samples, specialized lipid removal products are also available.[5] The choice of method depends on the sample matrix and the required sensitivity.
Q3: What is the typical detection wavelength for Vitamin D3 and its isomers?
A3: Vitamin D3 and its common isomers exhibit a UV absorbance maximum around 265 nm.[8][9][10] Therefore, a UV detector set to this wavelength is commonly used for quantification. A diode array detector (DAD) can be beneficial to confirm peak purity and identity by examining the UV spectra of the eluted peaks.[8][10]
Q4: Can I use the same HPLC method for both Vitamin D2 and Vitamin D3?
A4: While Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol) are structurally very similar, they can often be separated using the same HPLC method. However, achieving baseline resolution between them can be challenging and may require careful optimization of the mobile phase and column selectivity.[1][2] Some methods use Vitamin D2 as an internal standard for the quantification of Vitamin D3.[1]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Vitamin D3 and its Isomers
-
Question: My chromatogram shows broad, overlapping peaks for Vitamin D3 and its isomers. How can I improve the separation?
-
Answer:
-
Optimize the Mobile Phase: The organic modifier composition in the mobile phase significantly impacts selectivity. For reversed-phase HPLC, mixtures of acetonitrile (B52724) and methanol (B129727) are commonly used.[6][9] Small additions of water or other solvents like ethanol (B145695) can also alter selectivity.[9] Experiment with different ratios of these solvents to improve resolution. A gradient elution may also provide better separation than an isocratic method.[11]
-
Change the Stationary Phase: Not all C18 columns are the same. A column with a higher carbon load or a different end-capping strategy can provide different selectivity.[2] Consider trying a column with a different chemistry, such as a Phenyl or a PFP column, which can offer alternative retention mechanisms.[4][12]
-
Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution.[10] Experiment with temperatures between 25°C and 40°C to find the optimal condition.
-
Reduce the Flow Rate: A lower flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[1]
-
Issue 2: Low Analyte Recovery or Poor Sensitivity
-
Question: I am experiencing low peak areas for Vitamin D3, suggesting poor recovery or sensitivity. What could be the cause and solution?
-
Answer:
-
Evaluate Sample Preparation: Inefficient extraction from the sample matrix is a common cause of low recovery. For oily matrices, ensure complete dissolution and consider a saponification step.[13] For biological fluids, optimize your protein precipitation or SPE protocol.[5][7] Ensure that the final sample solvent is compatible with the mobile phase to avoid peak distortion.
-
Prevent Analyte Degradation: Vitamin D3 is sensitive to light, heat, and acidic conditions.[10][14] Protect samples and standards from light by using amber vials and minimize exposure to high temperatures. Acidic conditions can cause isomerization to isotachysterol.[14]
-
Increase Injection Volume: A larger injection volume can increase the signal, but be cautious of overloading the column, which can lead to peak broadening and decreased resolution.[1]
-
Consider a More Sensitive Detector: If using UV detection, ensure the wavelength is set to the absorbance maximum (around 265 nm). For very low concentrations, LC-MS/MS offers significantly higher sensitivity and specificity.[5][15]
-
Issue 3: Peak Tailing or Asymmetrical Peaks
-
Question: The peaks for Vitamin D3 and its isomers are showing significant tailing. How can I improve the peak shape?
-
Answer:
-
Check for Column Contamination: Matrix components or previously injected samples may accumulate on the column, leading to active sites that cause peak tailing. Flush the column with a strong solvent or consider replacing it if it is old.
-
Mobile Phase pH: Although less common for Vitamin D3 analysis in reversed-phase, the mobile phase pH can affect the ionization state of silanols on the silica (B1680970) support, leading to interactions with the analyte. Ensure the mobile phase is adequately buffered if necessary.
-
Sample Solvent Effects: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the mobile phase or a weaker solvent.[9]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample and re-injecting.[1]
-
Data and Protocols
HPLC Method Parameters for Vitamin D3 Isomer Separation
| Parameter | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Method 1 | C18 (e.g., Agilent Zorbax Eclipse XDB-C18) | Acetonitrile/Methanol/Water mixtures | 1.0 - 1.5 | UV at 265 nm | [1][9] |
| Method 2 | Silica (Normal Phase) | n-Hexane/Ethyl Acetate (85:15 v/v) | 2.0 | UV at 292 nm | [11] |
| Method 3 | Gemini C18 | Acetonitrile/Water (99:1, v/v) | 1.0 | UV at 265 nm | [8][10] |
| Method 4 | Phenyl x Porous Graphitic Carbon (2D-LC) | Complex Gradient | - | UV | [12] |
| Method 5 | Acquity UPLC HSS PFP | Water (+0.1% Formic Acid), Methanol, Acetonitrile | 0.4 | MS/MS | [4] |
Experimental Protocol: Sample Preparation from Pharmaceutical Tablets
This protocol is a general guideline for the extraction of Vitamin D3 from tablet dosage forms.
-
Sample Weighing: Accurately weigh and crush a representative number of tablets to obtain a fine, homogeneous powder.
-
Dissolution: Transfer a known amount of the powdered sample into a volumetric flask.
-
Extraction: Add a suitable solvent, such as methanol or a mixture of methanol and a weak acid (e.g., 0.1% orthophosphoric acid), to the flask.[8]
-
Sonication and Vortexing: Sonicate the mixture for approximately 10 minutes and vortex for 2 minutes to ensure complete dissolution of the active ingredient.[8]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 5,000 rpm) for 10 minutes to pelletize the excipients.[8]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]
-
Injection: The sample is now ready for injection into the HPLC system.
Visual Guides
Caption: A typical experimental workflow for the HPLC analysis of Vitamin D3 from pharmaceutical tablets.
Caption: A decision tree for troubleshooting common issues in HPLC analysis of Vitamin D3 isomers.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. article.imrpress.com [article.imrpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of a solid phase extraction and a two-dimensional LC-UV method for the analysis of vitamin D3 and its isomers in olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin D on HPLC - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. njlabs.com [njlabs.com]
Technical Support Center: 5,6-trans-Vitamin D3 Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5,6-trans-Vitamin D3 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other Vitamin D3 forms?
This compound is a photoisomer of cholecalciferol (Vitamin D3) and is considered a biologically active form.[1][2] It is known to induce cell differentiation and prevent the proliferation of cancer cells.[1][2][3] It activates calcium-dependent signaling pathways and has demonstrated hypoglycemic and anti-inflammatory properties.[1][2] Unlike the hormonally active form of Vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol), this compound is hydroxylated in the liver and then the kidney to become fully active.[1][2]
Q2: What are the key considerations for handling and storing this compound?
Proper handling and storage are crucial to maintain the integrity of this compound. It should be stored at -20°C and protected from light.[3][4] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, under nitrogen and protected from light.[3] The compound is a crystalline solid and has varying solubility in different solvents.[4]
Q3: What are the expected binding affinity and potency of this compound in cell-based assays?
The dissociation constant (Kd) of this compound for the Vitamin D Receptor (VDR) is approximately 560 nM.[3][5] In cell proliferation assays using normal human keratinocytes, significant inhibition was observed at a concentration of 10-6 M (1 µM).[3] A synthesized analog, 1,25(OH)2-16-ene-5,6-trans-D3, has shown 10-100 times greater antiproliferative activity than 1,25(OH)2D3 in various cancer cell lines.[6]
Troubleshooting Guides
Issue 1: Low or No Biological Activity Observed
Potential Causes and Solutions:
-
Compound Degradation: this compound is light-sensitive.
-
Solution: Protect the compound and solutions from light at all times by using amber vials and minimizing exposure during experimental setup.[3] Prepare fresh dilutions for each experiment.
-
-
Improper Storage: Incorrect storage temperatures can lead to degradation.
-
Low Receptor Expression: The target cells may have low levels of the Vitamin D Receptor (VDR).
-
Solution: Verify VDR expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to have robust VDR expression. The passage number of cell lines can affect protein expression, so it is advisable to use cells at a low passage number.
-
-
Suboptimal Assay Conditions: The concentration range or incubation time may not be optimal for this specific analog.
-
Solution: Given its lower affinity for VDR compared to calcitriol, higher concentrations of this compound may be required.[3] Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) and vary the incubation time.
-
-
Serum Protein Interference: Vitamin D binding protein (DBP) in fetal bovine serum (FBS) can sequester this compound, reducing its bioavailability.
-
Solution: Consider using charcoal-stripped FBS to remove endogenous steroids and binding proteins. Alternatively, perform assays in serum-free media for short-term experiments, if tolerated by the cells. The concentration of DBP can vary, which may lead to inconsistent results.[7]
-
Issue 2: High Variability Between Replicates or Experiments
Potential Causes and Solutions:
-
Inconsistent Compound Handling: Variations in the preparation of stock solutions and dilutions can lead to inconsistent results.
-
Cell Seeding Density: Inconsistent cell numbers can lead to variability in assay readouts.
-
Solution: Optimize and standardize the cell seeding density for your specific assay. Ensure even cell distribution in the wells.
-
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health.
-
Solution: To minimize edge effects, fill the outer wells with sterile PBS or media without cells. Ensure a humidified environment in the incubator.
-
-
Photostability Issues: Exposure to light during incubation or measurement can degrade the compound.
-
Solution: Protect plates from light by wrapping them in foil during incubation. If using a plate reader, minimize the exposure time to the light source.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Dissociation Constant (Kd) for VDR | 560 nM | In vitro binding assay | [3][5] |
| Effective Concentration (Inhibition of Proliferation) | 1 µM (10-6 M) | Normal Human Keratinocytes | [3] |
| Antiproliferative Activity of 1,25(OH)2-16-ene-5,6-trans-D3 | 10-100 fold > 1,25(OH)2D3 | MCF-7, LNCaP, HL-60 | [6] |
Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the VDR.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., TEKGD: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Radioligand: Use [³H]-1α,25(OH)₂D₃ at a concentration at or below its Kd.
-
VDR Source: Use recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Test Compound: Prepare serial dilutions of this compound.
-
Unlabeled Ligand: Use a high concentration of unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.
-
-
Assay Procedure:
-
In microtiter plates, combine the assay buffer, radioligand, and either the test compound, unlabeled ligand (for non-specific binding), or buffer alone (for total binding).
-
Add the VDR source to initiate the binding reaction.
-
Incubate to allow the binding to reach equilibrium.
-
Separate bound from free radioligand using a method like hydroxylapatite slurry or glass fiber filters.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
VDR-Mediated Reporter Gene Assay
Objective: To measure the ability of this compound to activate VDR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T, MCF-7) and culture in appropriate media, preferably with charcoal-stripped FBS.
-
Co-transfect cells with a VDR expression vector and a reporter vector containing a luciferase gene downstream of a Vitamin D Response Element (VDRE).
-
-
Compound Treatment:
-
After transfection, treat the cells with serial dilutions of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1α,25(OH)₂D₃).
-
-
Luciferase Assay:
-
Incubate the cells for a predetermined time (e.g., 24-48 hours).
-
Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Determine the EC50 value using non-linear regression.
-
Cell Proliferation Assay (e.g., MTS/XTT Assay)
Objective: To assess the effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound.
-
Include a vehicle control and a positive control for proliferation inhibition if available.
-
-
Incubation:
-
Incubate the cells for a period relevant to their doubling time (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., MTS or XTT) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Visualizations
Caption: Simplified signaling pathway of this compound via the Vitamin D Receptor (VDR).
Caption: General experimental workflow for a VDR-mediated reporter gene assay.
References
- 1. This compound ≥90% (HPLC) | 22350-41-0 [sigmaaldrich.com]
- 2. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Vitamin | TargetMol [targetmol.com]
- 6. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of the vitamin D-binding protein on the serum concentration of 1,25-dihydroxyvitamin D3. Significance of the free 1,25-dihydroxyvitamin D3 concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of 5,6-trans-Vitamin D3 during storage
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of 5,6-trans-Vitamin D3 during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
This compound, like other Vitamin D3 isomers, is sensitive to several environmental factors. The primary drivers of degradation are:
-
Light: Exposure to light, particularly UV light, can cause isomerization and breakdown of the molecule.[1][2][3]
-
Heat: High temperatures accelerate the rate of degradation, including thermal isomerization.[1][2][4]
-
Oxygen: The presence of oxygen can lead to oxidation, forming less active or inactive metabolites.[1][2][3]
-
Acidic/Alkaline Conditions: Both low and high pH environments can destabilize the molecule.[1][4][5] Acidic conditions, in particular, can lead to the formation of isomers like isotachysterol.[5]
-
Metal Ions: The presence of certain metal ions (e.g., Fe²⁺, Cu²⁺) in aqueous solutions can catalyze degradation.[1]
Q2: How does this compound degrade? What are the common degradation products?
Degradation primarily occurs through isomerization and oxidation. Vitamin D3 is known to isomerize under various conditions, and its trans-isomer is susceptible to similar pathways. Key transformations include:
-
Thermal Isomerization: Reversible transformation to pre-vitamin D3 isomers when heated.[5]
-
Photoisomerization: In the presence of light or iodine, cis/trans isomerization can occur, leading to the formation of products like tachysterol (B196371) from pre-vitamin D3.[5]
-
Acid-Catalyzed Isomerization: Acidic conditions can promote the formation of isotachysterol.[5]
-
Oxidation: Reaction with atmospheric oxygen can lead to various oxidized byproducts.[2]
Q3: What are the recommended storage conditions for solid (powdered) this compound?
For optimal stability, solid this compound should be stored at -20°C .[6][7][8][9] It is critical to protect the compound from light by using an opaque or amber vial and to minimize oxygen exposure by storing it under an inert atmosphere, such as nitrogen or argon.[6][7] Under these conditions, the solid compound can be stable for several years.[8]
Q4: How should I prepare and store stock solutions of this compound?
For maximum stability in solution, it is recommended to store aliquots at -80°C .[6][7] This minimizes degradation and prevents issues associated with repeated freeze-thaw cycles. Solutions should be prepared in appropriate organic solvents (see solubility table below) and stored in tightly sealed, light-protected (amber) vials. For long-term storage (e.g., 6 months to a year), -80°C is preferable to -20°C.[6][7]
Q5: My experiment requires an aqueous solution. How can I stabilize this compound in water-based media?
Aqueous environments are particularly challenging for Vitamin D3 stability. Metal ions and acidic conditions are major destabilizing factors in water.[1][10] To improve stability:
-
Use Chelating Agents: Add ethylenediaminetetraacetic acid (EDTA) to chelate and sequester destabilizing metal ions. EDTA has shown a significant stabilizing effect.[1][10]
-
Add Antioxidants: Incorporate antioxidants like ascorbic acid or citric acid to mitigate oxidative degradation.[1]
-
Control pH: Maintain a neutral pH, as acidic conditions are particularly detrimental.[1][10]
Q6: I see unexpected peaks in my HPLC chromatogram after storing my sample. What are they?
The appearance of new peaks typically indicates degradation. These peaks are likely isomers such as pre-vitamin D3, tachysterol, isotachysterol, or various oxidation products.[5][11] A stability-indicating HPLC method is essential to separate the parent compound from these degradation products for accurate quantification.[12][13]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Light Protection | Atmosphere | Typical Stability |
| Solid (Powder) | -20°C | Mandatory (Amber Vial) | Inert Gas (Nitrogen) | ≥ 3 years[6][8] |
| In Solvent | -80°C | Mandatory (Amber Vial) | Tightly Sealed | ~1 year[6] |
| In Solvent | -20°C | Mandatory (Amber Vial) | Tightly Sealed | ~1 month[7] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Ethanol | ≥ 30 mg/mL | [6][8] |
| DMF | ≥ 25 mg/mL | [8] |
| Ethyl Acetate | ≥ 20 mg/mL | [6] |
| DMSO | ~3 mg/mL | [8] |
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of active compound concentration in stock solution. | • Exposure to light during handling.• Storage at an incorrect temperature (e.g., 4°C or room temp).• Oxygen exposure in the vial's headspace.• Repeated freeze-thaw cycles. | • Work under yellow light or cover labware with aluminum foil.• Aliquot stock solutions into single-use volumes.• Store aliquots at -80°C for long-term use.[7]• Purge the vial headspace with nitrogen or argon before sealing. |
| Inconsistent results between assays using the same stock solution. | • Degradation between experiments.• The stock solution was not fully dissolved or has precipitated out of solution upon freezing. | • Prepare fresh dilutions from a frozen stock aliquot for each experiment.• Before use, ensure the thawed aliquot is at room temperature and vortex briefly to ensure homogeneity.• Use sonication to aid initial dissolution if necessary.[6] |
| Compound precipitates in the vial upon thawing. | • The concentration exceeds the solvent's solubility limit, especially at lower temperatures.• Solvent evaporation has increased the concentration. | • Confirm the stock concentration is below the solvent's saturation point.• Ensure vials are sealed tightly with high-quality caps (B75204) (e.g., PTFE-lined).• If precipitation occurs, gently warm to room temperature and vortex/sonicate to redissolve before use. |
Visualizations
Caption: Isomerization pathways of Vitamin D3 under different stress conditions.
Caption: Experimental workflow for a typical stability study of this compound.
Caption: Troubleshooting logic for diagnosing degradation issues.
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol describes a general method for quantifying this compound and separating it from its process- and degradation-related impurities.[11][12][13]
1. Objective: To develop and validate a stability-indicating HPLC-UV method for the determination of this compound. The method should effectively separate the main compound from products formed under stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress).[11][12]
2. Materials and Equipment:
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
Analytical column: Gemini C18, 100 x 3.0 mm, or equivalent reversed-phase C18 column.[11][13]
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol (B129727), and water.[11][14]
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 265 nm or 272 nm.[8][13] The optimal wavelength should be determined by analyzing the UV spectrum of the reference standard.
-
Injection Volume: 10-20 µL
-
Run Time: Approximately 5-10 minutes (adjust as needed to ensure elution of all degradation products).[11][12]
4. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the this compound reference standard in methanol in an amber volumetric flask.[1] Sonicate briefly if necessary.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1-50 µg/mL).
5. Forced Degradation Study (Method Validation): To confirm the stability-indicating nature of the method, expose a solution of this compound (e.g., 20 µg/mL) to the following stress conditions as per ICH guidelines[13]:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 24-48 hours.
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions to generate a calibration curve.
-
Inject the stressed samples and the unstressed control sample.
-
Assess the results for peak purity of the main this compound peak in the stressed samples using a DAD detector. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to quickly solve the stability defects of natural vitamin D3? [plantextractwholesale.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Issues in Dietary Supplements: Vitamin D3 - CIRCE Scientific [circescientific.com]
- 5. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Vitamin | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound ≥90% (HPLC) | 22350-41-0 [sigmaaldrich.com]
- 10. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products [ouci.dntb.gov.ua]
- 11. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. mjcu.journals.ekb.eg [mjcu.journals.ekb.eg]
Technical Support Center: Refining and Extraction of 5,6-trans-Vitamin D3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refining and extraction of 5,6-trans-Vitamin D3.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Question: I am observing low yields of this compound after isomerization of Vitamin D3. What are the potential causes and solutions?
Answer:
Low yields of this compound can stem from several factors related to the isomerization process. A primary cause can be incomplete conversion of Vitamin D3. The iodine-catalyzed isomerization is a common method, and its efficiency is influenced by reaction time, temperature, and the amount of iodine used.[1] Additionally, photoisomerization is a key process in the formation of 5,6-trans-cholecalciferol.[2]
Troubleshooting Steps:
-
Optimize Iodine Concentration: Insufficient iodine will lead to an incomplete reaction. Conversely, excessive iodine can promote the formation of side products. Experiment with varying catalytic amounts of iodine to find the optimal concentration for your specific reaction conditions.
-
Control Light Exposure: When using photoisomerization, ensure consistent and appropriate light exposure. The wavelength and intensity of the light source are critical parameters.
-
Monitor Reaction Time: Track the reaction progress over time using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion before significant degradation or side product formation occurs.[1]
-
Maintain Inert Atmosphere: Vitamin D3 and its isomers are sensitive to oxidation.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize degradation and improve yield.[4]
Question: My HPLC analysis shows poor separation between this compound and other Vitamin D3 isomers like pre-vitamin D3, tachysterol, and lumisterol. How can I improve the resolution?
Answer:
Co-elution of Vitamin D3 isomers is a common challenge due to their structural similarity.[2][5] Achieving baseline separation is crucial for accurate quantification. The choice of HPLC column and mobile phase composition are the most critical factors to optimize.
Troubleshooting Steps:
-
Column Selection: While standard C18 columns are often used, specialized stationary phases can offer better selectivity for Vitamin D isomers.[5] Consider using a C18 column with a different bonding chemistry or a phenyl-based column, which can provide alternative selectivity.[6] For complex mixtures, two-dimensional liquid chromatography (2D-LC) can offer significantly higher resolving power.[6]
-
Mobile Phase Optimization:
-
Solvent Composition: Fine-tuning the ratio of organic solvents in the mobile phase is critical. A common mobile phase is a mixture of acetonitrile (B52724) and methanol (B129727) or acetonitrile and water.[3][7] Small adjustments to the solvent ratios can significantly impact retention times and resolution.
-
Isocratic vs. Gradient Elution: If isocratic elution does not provide adequate separation, a shallow gradient may help to resolve closely eluting peaks.
-
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Optimizing the column temperature can also affect selectivity.
-
Injection Volume: Overloading the column can lead to peak broadening and poor resolution. Ensure you are injecting an appropriate sample volume and concentration.
Question: I am having difficulty removing oily matrix components from my sample, leading to interference in my analysis. What are effective sample preparation techniques?
Answer:
Oily matrices, such as those in pharmaceutical formulations or biological samples, can cause significant interference.[6] A robust sample preparation protocol is essential to remove these interfering substances before chromatographic analysis.
Troubleshooting Steps:
-
Saponification: For samples with a high lipid content, saponification can be an effective cleanup step. This process involves hydrolyzing the fats and esters into soaps and alcohols, which can then be more easily separated from the non-saponifiable Vitamin D3.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and concentration.[6][8] A C18 or silica-based SPE cartridge can be used to retain the Vitamin D3 isomers while allowing the more polar matrix components to be washed away. A subsequent elution with a non-polar solvent will then recover the purified analytes.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition the Vitamin D3 isomers from the oily matrix into an immiscible solvent.[8] The choice of extraction solvent is critical for achieving good recovery.
-
Protein Precipitation: For biological samples like plasma or serum, protein precipitation is a necessary first step to remove proteins that can interfere with the analysis.[5][8] Acetonitrile is a commonly used precipitating agent.[5]
Frequently Asked Questions (FAQs)
What is the typical purity of this compound that can be achieved with standard laboratory methods?
With a combination of alumina (B75360) column chromatography and subsequent crystallization, it is possible to obtain snow-white crystalline this compound.[1] Commercially available standards often have a purity of ≥90% as determined by HPLC.[9] For more rigorous applications, purities of ≥98% can be achieved.[10]
How should I store this compound to prevent degradation?
This compound is sensitive to light, temperature, and air.[4] For long-term storage, it is recommended to keep the compound as a solid at -20°C or -86°C under an inert atmosphere.[4][9] If in solution, store at -80°C and use within one year.[11] Always protect from direct sunlight.[11]
What are the key differences between HPLC, UHPLC, and SFC for the analysis of this compound?
-
HPLC (High-Performance Liquid Chromatography) is a widely used and robust technique for the separation and quantification of Vitamin D3 isomers.[3][5][7]
-
UHPLC (Ultra-High-Performance Liquid Chromatography) uses smaller particle size columns and higher pressures to achieve faster analysis times and better resolution compared to traditional HPLC.[5]
-
SFC (Supercritical Fluid Chromatography) utilizes supercritical CO2 as the mobile phase and can offer different selectivity for isomeric separation, sometimes providing better resolution for challenging separations.[2]
Can I use UV detection for the quantification of this compound?
Yes, UV detection is commonly used for the quantification of Vitamin D3 isomers. The UV maximum for Vitamin D3 and its isomers is around 265 nm.[5]
Quantitative Data Summary
Table 1: HPLC and UHPLC Parameters for Vitamin D Isomer Separation
| Parameter | Method 1 (HPLC) | Method 2 (UHPLC) | Method 3 (HPLC) |
| Analyte(s) | Vitamin D2, Vitamin D3 | 25-OH-D2, 25-OH-D3 | Vitamin D3 and isomers |
| Column | YMC-Triart C18 ExRS (5 µm, 150 × 3.0 mm)[5] | Kinetex® 2.6 µm C18, 50 × 4.6 mm[5] | Agilent Zorbax Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm)[7] |
| Mobile Phase | Isocratic: Tetrahydrofuran:Acetonitrile (10:90 v/v)[5] | Gradient with 0.05% Formic Acid[5] | Acetonitrile:Methanol or Acetonitrile:Ethanol mixtures[7] |
| Flow Rate | 0.425 mL/min[5] | Not Specified | 1 mL/min[7] |
| Column Temp. | 30 °C[5] | Not Specified | 25 °C[7] |
| UV Detection | 265 nm[5] | Not Specified | 265 nm[7] |
Experimental Protocols
Protocol 1: Isomerization of Vitamin D3 to this compound and Purification
This protocol is adapted from a modified procedure for the synthesis and purification of this compound.[1]
Materials:
-
Vitamin D3
-
n-Hexane
-
Iodine
-
Alumina (for column chromatography)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Vitamin D3 in n-hexane.
-
Add a small quantity of iodine to the solution.
-
Expose the solution to visible light to catalyze the isomerization.
-
Monitor the reaction progress by taking aliquots and analyzing them by thin-layer chromatography (TLC). The reaction mixture will show several spots, including Vitamin D3 and this compound.[1]
-
Once the desired level of conversion is reached, quench the reaction (e.g., by adding a reducing agent like sodium thiosulfate (B1220275) to remove excess iodine).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using alumina column chromatography. Elute with a suitable solvent system to separate the this compound from other isomers and unreacted starting material.
-
Collect the fractions containing this compound and combine them.
-
Evaporate the solvent to obtain a colorless oil.
-
Crystallize the oil from n-hexane to yield snow-white crystalline this compound.[1]
Protocol 2: Sample Preparation of Oily Formulations for HPLC Analysis
This protocol outlines a general procedure for extracting Vitamin D3 and its isomers from an oily matrix using solid-phase extraction (SPE).
Materials:
-
Oily sample containing this compound
-
C18 SPE cartridge
-
Methanol
-
Water
-
n-Hexane
-
Nitrogen gas supply
Procedure:
-
Accurately weigh a portion of the oily sample and dissolve it in a suitable solvent like n-hexane.
-
Condition a C18 SPE cartridge by washing it with methanol followed by water.
-
Equilibrate the SPE cartridge with the initial mobile phase conditions or a solvent similar to the sample solvent.
-
Load the dissolved sample onto the SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., a mixture of methanol and water) to remove polar interferences.
-
Elute the Vitamin D3 isomers from the cartridge using a non-polar solvent (e.g., n-hexane or a less polar solvent than the wash solvent).
-
Collect the eluate and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase for analysis.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. Synthesis and biological activity of this compound in anephric rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. academic.oup.com [academic.oup.com]
- 4. mybiosource.com [mybiosource.com]
- 5. benchchem.com [benchchem.com]
- 6. Combination of a solid phase extraction and a two-dimensional LC-UV method for the analysis of vitamin D3 and its isomers in olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
- 8. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ≥90% (HPLC) | 22350-41-0 [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | Vitamin | TargetMol [targetmol.com]
Technical Support Center: Analysis of 5,6-trans-Vitamin D3 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of 5,6-trans-Vitamin D3.
Troubleshooting Guide
This guide addresses specific issues related to matrix effects in a question-and-answer format, offering potential causes and solutions.
Question 1: I'm observing significant ion suppression for this compound, leading to low sensitivity and poor reproducibility. What are the likely causes and how can I fix this?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2] For vitamin D metabolites, phospholipids (B1166683) are a major cause of this interference.[3][4]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Sample Cleanup: Co-elution of phospholipids and other matrix components. | Implement Advanced Sample Preparation: - Solid-Phase Extraction (SPE): Use SPE cartridges to selectively extract this compound while removing interfering compounds. Polymeric mixed-mode SPE, combining reversed-phase and ion exchange, can be particularly effective.[5]- Phospholipid Removal Plates/Cartridges: Employ specialized products like HybridSPE® or Ostro™ plates that specifically target and remove phospholipids from the sample.[6][7]- Liquid-Liquid Extraction (LLE): A double LLE procedure can enhance selectivity. An initial extraction with a non-polar solvent like hexane (B92381) can remove hydrophobic interferences, followed by extraction of the analyte with a moderately non-polar solvent.[5] Supported liquid-liquid extraction (SLE) is a faster alternative to traditional LLE and is effective at removing phospholipids.[8] |
| Suboptimal Chromatographic Separation: The analyte is co-eluting with matrix components. | Optimize LC Method: - Column Choice: Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl) to achieve better separation of this compound from matrix interferences.[9]- Gradient Optimization: Adjust the mobile phase gradient to improve the resolution between the analyte and interfering peaks.[1] |
| Inappropriate Ionization Technique: Electrospray ionization (ESI) can be more susceptible to ion suppression than other techniques. | Consider Alternative Ionization: - Atmospheric Pressure Chemical Ionization (APCI): APCI is often less prone to matrix effects than ESI for the analysis of vitamin D metabolites and may offer improved sensitivity.[10] |
| Absence of a Suitable Internal Standard: Variations in matrix effects between samples are not being corrected. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): - A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction and improved reproducibility.[1][11][12][13][14] |
Question 2: My results for this compound are inconsistent and show high variability between replicate injections of the same sample. What could be causing this?
Answer:
High variability is often a symptom of inconsistent matrix effects, where the degree of ion suppression or enhancement fluctuates. This can be due to issues with the sample preparation, chromatography, or the mass spectrometer source.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation: Variability in the efficiency of matrix component removal. | Standardize and Validate Sample Preparation Protocol: - Ensure precise and consistent execution of the chosen sample preparation method (SPE, LLE, etc.).- Automate the sample preparation process if possible to minimize human error. |
| Column Fouling: Accumulation of phospholipids and other matrix components on the analytical column. | Implement Column Protection and Cleaning: - Use a guard column to protect the analytical column from strongly retained matrix components.- Develop a robust column washing procedure to be used between analytical runs or batches. |
| MS Source Contamination: Buildup of non-volatile matrix components in the ion source. | Regular Source Cleaning and Maintenance: - Follow the manufacturer's recommendations for routine cleaning of the ion source components (e.g., capillary, cone). |
| Matrix Effects Varying Across the Analytical Run: Changes in the elution profile of interfering compounds over time. | Employ a Robust Internal Standard: - As mentioned previously, a stable isotope-labeled internal standard is crucial for correcting for such variations.[1][11][12][13][14] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy, precision, and sensitivity of the analysis.[1][2]
Q2: Why are phospholipids a major concern for matrix effects in the analysis of vitamin D metabolites?
A2: Phospholipids are abundant in biological matrices like plasma and serum and have a high tendency to cause ion suppression in ESI-MS.[3][4] They can also accumulate on the analytical column, leading to shifts in retention time and deteriorating chromatographic performance.[7]
Q3: How can I quantitatively assess the extent of matrix effects in my assay for this compound?
A3: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) to the peak area of the analyte in a pure solution at the same concentration. The matrix factor is calculated as:
Matrix Factor = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A4: A SIL-IS is considered the gold standard for correcting matrix effects.[1] It is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C). Because it has the same physicochemical properties, it co-elutes with the analyte and is affected by matrix effects in the same way. By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[11][12][13][14]
Q5: Can derivatization help in addressing matrix effects for this compound?
A5: While derivatization is primarily used to improve the ionization efficiency and sensitivity for vitamin D metabolites, it can also indirectly help with matrix effects.[10] By shifting the analyte to a different region of the chromatogram, it may move it away from co-eluting interferences. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are commonly used for this purpose.[15][16]
Quantitative Data Summary
The following tables summarize quantitative data related to the impact of different sample preparation techniques on phospholipid removal and analyte recovery, which are key to mitigating matrix effects.
Table 1: Phospholipid Removal Efficiency of Different Sample Preparation Techniques
| Sample Preparation Method | Matrix | Phospholipid Removal Efficiency | Reference |
| Protein Precipitation (PPT) with Acetonitrile (B52724) | Plasma | Low (significant phospholipids remain) | [4] |
| HybridSPE®-Phospholipid | Plasma | >95% | [7] |
| Ostro™ Pass-through Sample Preparation Plate | Plasma | High (removes all phospholipid components) | [6] |
| Solid-Phase Extraction (SPE) | Plasma | Method dependent, can be high with optimization | [17] |
| Supported Liquid-Liquid Extraction (SLE) | Serum | Effective at removing phospholipids | [8] |
Table 2: Analyte Recovery with Different Sample Preparation Techniques
| Sample Preparation Method | Analyte Class | Recovery | Reference |
| HybridSPE® On-line Cartridge | Various Compounds | 94-102% | [7] |
| Microlute® PLR 96 well plate | Acidic, basic, and neutral compounds | >90% | [17] |
| Liquid-Liquid Extraction followed by SPE (LLE-SPE) | Vitamin D metabolites | >85% | [15] |
Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Removal Plates (e.g., HybridSPE®-Phospholipid)
-
Add 100 µL of plasma or serum sample to the well of the HybridSPE®-Phospholipid plate.
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile with 1% formic acid).
-
Mix thoroughly by vortexing or aspirating to ensure complete protein precipitation.
-
Apply a vacuum or positive pressure to force the sample through the phospholipid removal sorbent.
-
Collect the filtrate, which contains the analyte with phospholipids removed.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Supported Liquid-Liquid Extraction (SLE)
-
Pre-treat 220 µL of serum by adding an internal standard solution and a protein precipitation solvent.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to the SLE plate and allow it to absorb into the sorbent material.
-
Elute the vitamin D metabolites from the SLE plate using an appropriate organic solvent (e.g., a mixture of MTBE and ethyl acetate).
-
Evaporate the elution solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection onto the LC-MS/MS system.[8]
Visualizations
Caption: Workflow for LC-MS/MS analysis with enhanced sample preparation.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 11. Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The validation of an LC-MS/MS method for the quantification of vitamin D metabolites in human milk and their biological variability in Gambian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
improving the resolution of 5,6-trans-Vitamin D3 from other metabolites
Welcome to the technical support center for the analysis of vitamin D metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic resolution of vitamin D compounds, with a particular focus on separating 5,6-trans-Vitamin D3 from other metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in chromatographically separating this compound from other vitamin D metabolites?
A1: The primary challenges stem from the structural similarity between this compound and other vitamin D isomers and metabolites. Many of these compounds are stereoisomers or isobaric, meaning they have the same mass-to-charge ratio (m/z), making them difficult to distinguish by mass spectrometry alone without adequate chromatographic separation.[1][2][3][4] Standard reversed-phase columns, like C18, often fail to provide the necessary resolution to separate these closely related compounds.[5]
Q2: Which type of HPLC column is best suited for improving the resolution of vitamin D isomers?
A2: For enhanced resolution of vitamin D isomers, moving beyond standard C18 columns is often necessary. Consider the following stationary phases:
-
Pentafluorophenyl (PFP) phases: These have been shown to resolve vitamin D homologs that are not separable on a C18 column.[3]
-
Highly hydrophobic C18 columns: Columns with a high carbon load (e.g., 25%) can provide the hydrophobicity needed to separate structurally similar compounds like vitamin D2 and D3.[5]
-
Cholesterol-based phases: A novel core-shell HPLC column with cholesterol as the functional group has demonstrated baseline separation of vitamin D2/D3, their 25-OH metabolites, and C3-epimers.[6]
-
Chiral stationary phases: These are specifically designed to separate stereoisomers and can be effective for resolving epimers of vitamin D metabolites.[7][8]
Q3: How does the mobile phase composition affect the separation of this compound?
A3: The mobile phase is a critical factor in achieving successful chromatographic separation.[1]
-
Organic Modifiers: The choice and ratio of organic solvents like methanol, acetonitrile, and tetrahydrofuran (B95107) (THF) can significantly alter selectivity. For example, a mobile phase of THF/acetonitrile (10/90) has been used effectively with a highly hydrophobic C18 column.[5]
-
Additives: Mobile phase additives such as formic acid or ammonium (B1175870) formate (B1220265) can impact the ionization of vitamin D metabolites in the mass spectrometer source, with ammonium formate nearly doubling the signal response in some cases.[9]
Q4: Can sample preparation impact the resolution and sensitivity of the analysis?
A4: Yes, effective sample preparation is crucial. The hydrophobic nature of vitamin D metabolites means that high organic mobile phases are often used for elution, which can also elute endogenous interferences like phospholipids.[3] Techniques such as protein precipitation followed by phospholipid removal (e.g., using HybridSPE®-Phospholipid plates) can significantly reduce matrix effects, leading to a higher analyte response and more accurate quantification.[3]
Q5: Are there advanced analytical techniques that can improve the separation of vitamin D metabolites?
A5: Beyond conventional HPLC, several advanced techniques can enhance resolution:
-
Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC): This technique has been used to separate a group of 12 vitamin D analogues, including hydroxylated and esterified forms, in a single 8-minute run.[10]
-
Differential Mobility Spectrometry (DMS) or Field Asymmetric Ion Mobility Spectrometry (FAIMS): When coupled with LC-MS, these techniques can separate isomeric interferences, such as the 3-epi-analog of 25-OH D3, without requiring lengthy chromatographic run times.[7][11]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor resolution between this compound and other isomers. | Inadequate column selectivity. | - Switch from a standard C18 to a PFP, highly hydrophobic C18, or cholesterol-based column.[3][5][6]- Consider using a chiral column if separating epimers.[7] |
| Suboptimal mobile phase composition. | - Experiment with different organic modifiers (methanol, acetonitrile, THF) and their ratios.[5]- Evaluate the effect of mobile phase additives like formic acid versus ammonium formate on resolution and sensitivity.[9] | |
| Low signal intensity or poor sensitivity. | Ion suppression due to matrix effects. | - Implement a robust sample preparation method that includes phospholipid removal.[3]- Ensure efficient protein precipitation.[1] |
| Inefficient ionization. | - Optimize the mobile phase additive; ammonium formate can significantly enhance ionization compared to formic acid.[9]- Investigate different ionization sources, such as APCI, which may offer better efficiency for certain vitamin D compounds.[10] | |
| Co-elution of isobaric metabolites. | Insufficient chromatographic separation for compounds with the same m/z. | - Increase the column length or use a column with smaller particles (UHPLC) to improve efficiency.[5]- Employ advanced separation techniques like UHPSFC or couple your LC-MS with an ion mobility device (DMS/FAIMS).[10][11] |
| Inconsistent retention times. | Fluctuations in temperature or mobile phase composition. | - Use a column oven to maintain a stable temperature.[5]- Ensure the mobile phase is well-mixed and degassed. |
Experimental Protocols
Key Experiment 1: High-Resolution Separation using a Highly Hydrophobic Stationary Phase
This protocol is based on the separation of Vitamin D2 and D3, which can be adapted for this compound and its isomers due to their structural similarities.
| Parameter | UHPLC Conditions | HPLC Conditions |
| Column | YMC-Triart C18 ExRS (1.9 µm, 8 nm), 75 x 2.1 mm | YMC-Triart C18 ExRS (5 µm, 8 nm), 150 x 3.0 mm |
| Mobile Phase | Isocratic: THF/acetonitrile (10/90) | Isocratic: THF/acetonitrile (10/90) |
| Flow Rate | 0.425 mL/min | 0.425 mL/min |
| Temperature | 30 °C | 30 °C |
| Detection | UV at 265 nm | UV at 265 nm |
Data adapted from YMC-Triart C18 ExRS application note.[5]
Key Experiment 2: LC-MS Method with PFP Column for Isobaric Separation
This protocol is designed for the separation of isobaric vitamin D metabolites.
| Parameter | Condition |
| Column | Ascentis® Express F5, 10 cm x 2.1 mm, 2.7 µm |
| Mobile Phase | 5 mM ammonium formate in water:methanol (25:75) |
| Flow Rate | 0.4 mL/min |
| Temperature | 40 °C |
| Detection | ESI(+) |
This method has been shown to achieve baseline resolution of isobaric vitamin D metabolites in under 6 minutes.[3]
Visualizations
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. nacalai.com [nacalai.com]
- 7. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. owlstonemedical.com [owlstonemedical.com]
Technical Support Center: Prevention of Vitamin D3 Photoisomerization in the Laboratory
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photoisomerization of Vitamin D3 during laboratory experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and integrity of your Vitamin D3 samples.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of Vitamin D3.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or low Vitamin D3 concentration in analytical results. | 1. Photoisomerization: Exposure of samples to UV or ambient light.[1][2][3] 2. Thermal Degradation: High temperatures during storage or sample preparation.[4][5] 3. Oxidation: Presence of oxygen or oxidizing agents.[1][3] 4. Acidic Conditions: pH of the solution is below 5.[1][6] | 1. Work under amber or red light. Use amber-colored vials for storage and sample preparation.[1] 2. Store stock solutions and samples at refrigerated (4°C) or frozen (-20°C) temperatures.[3] Avoid repeated freeze-thaw cycles. 3. Degas solvents and solutions. Consider working in an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like ascorbic acid or EDTA.[1][7] 4. Maintain a pH above 5 for aqueous solutions.[1] |
| Appearance of unknown peaks in chromatograms (HPLC, LC-MS). | 1. Formation of Photoisomers: Exposure to light can lead to the formation of previtamin D3, lumisterol (B196343), and tachysterol (B196371).[8][9][10] 2. Formation of Thermal Isomers: High temperatures can produce pyrocholecalciferol (B12401525) and isopyrocholecalciferol.[5][11] 3. Formation of Oxidation Products. | 1. Confirm the identity of the peaks by comparing retention times with known standards of Vitamin D3 isomers. Use a photodiode array (PDA) detector to check UV spectra, as isomers have distinct absorption maxima.[12] 2. Review heating steps in the experimental protocol. If high temperatures are necessary, minimize the duration of exposure. 3. Implement measures to prevent oxidation as described above. |
| Poor recovery of Vitamin D3 during sample extraction. | 1. Adsorption to surfaces: Vitamin D3 is lipophilic and can adsorb to plasticware. 2. Degradation during sample processing: Exposure to light, heat, or incompatible solvents during extraction steps. | 1. Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. 2. Protect samples from light throughout the extraction process. Perform extraction steps on ice or at reduced temperatures. Ensure solvents are of high purity and free of peroxides. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Vitamin D3 photoisomerization?
A1: Vitamin D3 photoisomerization is primarily initiated by exposure to ultraviolet (UV) radiation, particularly in the UVB range (290-315 nm).[8] This energy causes the opening of the B-ring of the Vitamin D3 molecule to form previtamin D3.[13] Previtamin D3 can then undergo further isomerization to form other photoproducts like lumisterol and tachysterol, or it can thermally convert to Vitamin D3.[8][9] Sunlight itself can also cause the photodegradation of Vitamin D3 into other products like 5,6-transvitamin D3, suprasterol I, and suprasterol II.[10]
Q2: What are the best practices for storing Vitamin D3 stock solutions?
A2: To ensure the stability of Vitamin D3 stock solutions, they should be stored in amber glass vials to protect from light, at low temperatures (4°C for short-term and -20°C or lower for long-term storage), and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I use antioxidants to stabilize my Vitamin D3 solutions? Which ones are most effective?
A3: Yes, antioxidants can significantly improve the stability of Vitamin D3 solutions, especially in aqueous media.[1] Ethylenediaminetetraacetic acid (EDTA) has been shown to have a very significant stabilizing effect, likely by chelating metal ions that can catalyze degradation.[1][7] Ascorbic acid and citric acid are also effective stabilizers.[1][7]
Q4: How does pH affect the stability of Vitamin D3 in aqueous solutions?
A4: Vitamin D3 is most stable in aqueous solutions with a pH above 5.[1] Acidic conditions (pH below 5) can significantly increase the rate of degradation.[1][6] Therefore, it is crucial to control the pH of your buffers and solutions when working with Vitamin D3.
Q5: What analytical methods are best for separating and quantifying Vitamin D3 and its isomers?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the separation and quantification of Vitamin D3 and its isomers.[12][14] For enhanced sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[15] Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has also been successfully used.[16]
Quantitative Data on Vitamin D3 Stability
The following tables summarize the stability of Vitamin D3 under various conditions.
Table 1: Effect of Light and Stabilizers on Vitamin D3 Retention in Aqueous Solution
| Condition | Storage Time | Vitamin D3 Retention (%) | Reference |
| Exposed to Light (5,000 Lux) | 2 months | 20% | [2] |
| Protected from Light (Dark) | 2 months | 80% (in cocrystal form) | [2] |
| Distilled Water (Exposed to UV) | 6 hours | ~40% | [1] |
| Distilled Water (Protected from UV) | 6 hours | ~80% | [1] |
| Aqueous Solution with EDTA | - | Significantly Stabilized | [1] |
| Aqueous Solution with Ascorbic Acid | - | Significantly Stabilized | [1] |
| Aqueous Solution with Citric Acid | - | Significantly Stabilized | [1] |
Table 2: Effect of Temperature and pH on Vitamin D3 Stability in Aqueous Solution
| Parameter | Condition | Observation | Reference |
| Temperature | 4°C vs. 25°C vs. 40°C | Degradation increases with higher temperature. | [1][3] |
| pH | pH 1-4 | Rapid degradation. | [1] |
| pH | pH 5-8 | Significantly more stable. | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard Vitamin D3 Solution
Objective: To prepare a stable stock solution of Vitamin D3 for experimental use.
Materials:
-
Crystalline Vitamin D3
-
Ethanol (B145695) (200 proof, peroxide-free)
-
Amber glass volumetric flasks and vials
-
Inert gas (Nitrogen or Argon)
-
Analytical balance
Procedure:
-
Equilibrate the crystalline Vitamin D3 to room temperature in a desiccator before weighing.
-
Accurately weigh the desired amount of Vitamin D3 in a low-light environment, preferably under red or amber light.
-
Dissolve the Vitamin D3 in a small amount of ethanol in an amber volumetric flask.
-
Once dissolved, bring the solution to the final volume with ethanol.
-
Purge the headspace of the flask with an inert gas (nitrogen or argon) before sealing.
-
For storage, dispense the stock solution into smaller amber glass vials, purge with inert gas, and seal tightly.
-
Store the vials at -20°C or below, protected from light.
Protocol 2: Analysis of Vitamin D3 and its Photoisomers by HPLC-UV
Objective: To separate and quantify Vitamin D3 and its major photoisomers.
Instrumentation and Columns:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[12]
Mobile Phase and Conditions:
-
Mobile Phase: Acetonitrile is often used as the mobile phase for isocratic separation.[12] A mixture of methanol (B129727) and water can also be used.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 20°C).[12]
-
Detection Wavelength: 265 nm is the common wavelength for detecting Vitamin D3 and previtamin D3.[12] Other isomers have different absorption maxima (e.g., tachysterol at ~280 nm). A PDA detector is ideal for identifying different isomers.
Sample Preparation:
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protect the sample from light during preparation and while in the autosampler.
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify and quantify the peaks by comparing their retention times and UV spectra with those of known standards.
Visualizations
Caption: Photoisomerization pathway of Vitamin D3.
Caption: Experimental workflow for handling Vitamin D3.
Caption: Troubleshooting decision tree for Vitamin D3 experiments.
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Issues in Dietary Supplements: Vitamin D3 - CIRCE Scientific [circescientific.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photosynthesis of vitamin D in the skin: effect of environmental and life-style variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Safety Assessment of Vitamin D and Its Photo-Isomers in UV-Irradiated Baker’s Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. clinicallab.com [clinicallab.com]
- 16. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage of 5,6-trans-Vitamin D3 for In Vivo Studies
Welcome to the technical support center for the in vivo application of 5,6-trans-Vitamin D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a photoisomer of Vitamin D3, formed upon exposure to light.[1][2] Like other vitamin D compounds, its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[2] Upon binding to the VDR, it can influence the expression of numerous genes involved in calcium and phosphate (B84403) metabolism, bone health, immune function, and cellular growth.[2][3] The dissociation constant (Kd) of this compound for the VDR has been reported to be 560 nM.[2]
Q2: What are the reported in vivo effects of this compound?
A2: In vivo studies have demonstrated that this compound can:
-
Increase tibia ash weight and promote bone mineralization in vitamin D-deficient chicks.[4]
-
Induce intestinal calcium transport and bone calcium mobilization in anephric rats.[4]
Q3: What are common animal models used for in vivo studies with this compound?
A3: Published studies have primarily utilized rat and chick models, often with induced vitamin D deficiency to better observe the compound's effects.[4][5] Anephric rat models (rats with kidneys removed) have also been used to study the compound's activity in the absence of renal vitamin D metabolism.[5]
Q4: What are the recommended administration routes for this compound in vivo?
A4: Common administration routes for vitamin D analogs in rodents include intraperitoneal (i.p.) injection and oral gavage.[2] The choice of administration route should be determined based on the experimental objectives and the formulation of the compound.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Instability. Vitamin D analogs can be sensitive to light, oxygen, and acidic conditions.
-
Solution: Prepare fresh solutions for each experiment and store stock solutions under nitrogen at -20°C or -80°C, protected from light.[6] Consider the use of antioxidants or chelating agents like EDTA in aqueous formulations to improve stability.
-
-
Possible Cause 2: Improper Vehicle Formulation. As a lipophilic compound, this compound requires a suitable vehicle for in vivo administration.
-
Solution: For intraperitoneal or oral administration, consider oil-based vehicles such as corn oil, or solubilizing agents like PEG300 and Tween 80 in a saline or PBS solution.[2] A common formulation involves dissolving the compound in a small amount of DMSO first, then diluting with a mixture of PEG300, Tween 80, and saline/PBS.[2] Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
-
-
Possible Cause 3: Incorrect Dosage. The optimal dose can vary significantly between different animal models and disease states.
-
Solution: Conduct a dose-response study to determine the optimal dosage for your specific experimental model and endpoints. Refer to the quantitative data in the tables below for reported effective doses in other models.
-
Problem 2: No observable biological effect.
-
Possible Cause 1: Insufficient Dosage. The administered dose may be too low to elicit a measurable response.
-
Solution: Increase the dosage in a stepwise manner, carefully monitoring for any signs of toxicity. Review published studies for dose ranges that have been shown to be effective.
-
-
Possible Cause 2: Rapid Metabolism. this compound and its analogs can be rapidly metabolized in vivo.
-
Solution: Consider more frequent administration or a different route of administration that may alter the pharmacokinetic profile.
-
-
Possible Cause 3: Animal Model Considerations. The specific strain, age, or sex of the animal model may influence its response.
-
Solution: Ensure that the chosen animal model is appropriate for the study and that baseline characteristics are consistent across experimental groups.
-
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies involving this compound and a related analog.
Table 1: In Vivo Dosages and Effects of this compound
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Vitamin D-deficient chicks | 1, 3, and 10 µ g/day | Not specified | Increased tibia ash weight and bone mineralization | [4] |
| Anephric rats on a low-calcium, vitamin D-deficient diet | 25 µ g/animal | Not specified | Induced intestinal calcium transport and bone calcium mobilization | [4] |
| Sham-operated and anephric rats | 25 µg | Not specified | Significant elevation in intestinal calcium transport | [5] |
Table 2: In Vivo Toxicity Data for a Related this compound Analog (1,25-(OH)2-16-ene-23-yne Vitamin D3)
| Animal Model | Dosage | Administration Route | Observation | Reference |
| Transgene-negative mice | ≥ 1.0 µg | i.p. (5 times/week for 5 weeks) | Systemic toxic effects due to hypercalcemia | [7] |
| Transgene-negative mice | < 1.0 µg | i.p. (5 times/week for 5 weeks) | No observed toxicity | [7] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of this compound in Rodents
-
Preparation of Dosing Solution:
-
Dissolve the required amount of this compound in a minimal volume of a suitable organic solvent such as DMSO.
-
For a final formulation, a suggested vehicle is a mixture of PEG300, Tween 80, and Saline or PBS. A reference formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[2]
-
Slowly add the DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Prepare the dosing solution fresh on the day of administration and protect it from light.
-
-
Animal Dosing:
-
Administer the solution to the animals via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
The dosing volume should be calculated based on the animal's body weight and the desired final dose.
-
Include a control group that receives the vehicle only.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals regularly for any signs of toxicity, such as changes in weight, behavior, or food and water intake.
-
At the end of the study period, collect relevant tissues and/or blood samples for analysis of the desired endpoints (e.g., serum calcium levels, bone density, gene expression analysis).
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is through its interaction with the Vitamin D Receptor (VDR), leading to changes in gene expression. While the direct downstream signaling of this compound is not fully elucidated, studies on related analogs suggest potential pathways.
Caption: General signaling pathway of this compound via the Vitamin D Receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ≥90% (HPLC) | 22350-41-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Relative activities of some metabolites and analogs of cholecalciferol in stimulation of tibia ash weight in chicks otherwise deprived of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
troubleshooting poor reproducibility in 5,6-trans-Vitamin D3 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with 5,6-trans-Vitamin D3. The information is tailored for researchers, scientists, and drug development professionals to improve experimental reproducibility.
Troubleshooting Guide
Poor reproducibility in experiments involving this compound can arise from various factors, ranging from sample integrity to procedural inconsistencies. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
| Potential Cause | Recommended Solution |
| Degradation of this compound | This compound is sensitive to light and temperature.[1][2][3] Store the powder at -20°C for up to 3 years and solutions at -80°C for up to 1 year, protected from direct sunlight and under a nitrogen atmosphere.[1][2] Prepare fresh working solutions for each experiment. |
| Improper solvent or dissolution | This compound is a fat-soluble compound.[3] For cell culture, dissolve it in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting in the culture medium.[3] The final solvent concentration should be kept low (e.g., <0.1% for DMSO) to avoid solvent-induced cytotoxicity.[3] Sonication is recommended to aid dissolution in solvents like ethanol and DMF.[1] |
| Suboptimal cell culture conditions | Ensure consistent cell passage number, confluency, and serum concentration in your experiments. Variations in these parameters can alter cellular responses to vitamin D analogs. For general cell culture troubleshooting, refer to established guides on maintaining healthy cultures. |
| Incorrect dosage | It is crucial to perform a dose-response curve to determine the optimal working concentration for your specific cell line and endpoint.[1] Published IC50 values for the parent compound, Vitamin D3, in various cancer cell lines can provide a starting point for concentration ranges.[4][5][6][7][8] |
Issue 2: High variability in analytical quantification (e.g., by HPLC).
| Potential Cause | Recommended Solution |
| Sample degradation during preparation | Protect samples from light and heat during preparation for HPLC analysis. Use amber vials and minimize the time samples are left at room temperature. |
| Inadequate chromatographic separation | Isomers of Vitamin D3 can be challenging to separate. Optimize the mobile phase composition and column type. For instance, a mobile phase of acetonitrile (B52724) and ethanol (90:10) has been used successfully for separating Vitamin D3 and its isomers on a C18 column.[9] The detection wavelength for this compound is typically around 276 nm.[9] |
| Matrix effects from complex samples | When analyzing samples from biological matrices (e.g., cell lysates, serum), matrix components can interfere with quantification. Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before HPLC analysis. |
| Instrument variability | Ensure the HPLC system is properly maintained and calibrated. Fluctuations in pump pressure, detector lamp intensity, or column temperature can all contribute to poor reproducibility. Refer to general HPLC troubleshooting guides for addressing these issues.[10][11][12][13] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound is sensitive to light and temperature. The powdered form should be stored at -20°C under an inert atmosphere like nitrogen and can be stable for up to three years.[1] Solutions should be stored at -80°C and are typically stable for up to one year.[1] Always protect the compound from direct sunlight.[1][3]
Q2: What is the best way to dissolve this compound for cell culture experiments?
A2: As a fat-soluble molecule, this compound should first be dissolved in a small volume of an organic solvent such as sterile ethanol or DMSO.[3] This stock solution can then be further diluted to the final working concentration in the cell culture medium. It is recommended to keep the final concentration of the organic solvent in the medium below 0.1% to avoid toxicity to the cells.[3]
Q3: What are the expected cellular effects of this compound treatment?
A3: this compound, like other vitamin D analogs, is known to induce cell differentiation and inhibit the proliferation of cancer cells.[2][14] Its effects are mediated through the Vitamin D Receptor (VDR).[9] In cancer cell lines, treatment can lead to cell cycle arrest and apoptosis.[4][7]
Q4: My HPLC results for this compound are not reproducible. What should I check?
A4: For inconsistent HPLC results, first ensure the stability of your compound by protecting it from light and heat. Optimize your chromatographic conditions, including the mobile phase composition and column, to achieve good separation from other isomers.[9] A C18 column with a mobile phase of acetonitrile and an alcohol is often a good starting point.[9] Also, consider potential matrix effects from your sample and incorporate a sample clean-up step if necessary. Finally, regular maintenance and calibration of your HPLC system are crucial for reproducible results.[10][11][12][13]
Q5: What is the mechanism of action of this compound?
A5: The biological effects of this compound are primarily mediated through its binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[9] Upon binding, the VDR forms a heterodimer with the retinoid-X receptor (RXR).[9] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Responsive Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[9] This can lead to a variety of cellular responses, including the regulation of cell proliferation, differentiation, and apoptosis.[2][4][7][14]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration |
| Ethanol | 30 mg/mL (78 mM) |
| DMF | 10 mg/mL (26.00 mM) |
| Ethyl Acetate | 20 mg/mL (52 mM) |
| DMSO | 1 mg/mL (2.60 mM) |
Data sourced from TargetMol. Sonication is recommended to aid dissolution.[1]
Table 2: VDR Binding Affinity
| Compound | Dissociation Constant (Kd) |
| This compound | 560 nM |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM |
| 25-hydroxytachysterol3 | 22 nM |
Data sourced from TargetMol.[1]
Table 3: Exemplary IC50 Values for Vitamin D3 in Breast Cancer Cell Lines (as a reference)
| Cell Line | 24h (mM) | 48h (mM) | 72h (mM) |
| MCF-7 | 0.35 | 0.20 | 0.15 |
| MDA-MB-231 | 0.25 | 0.15 | 0.10 |
| MDA-MB-468 | 0.30 | 0.20 | 0.15 |
These values are for the parent compound Vitamin D3 and should be used as a starting point for determining the optimal concentration of this compound in your experiments.[4][7]
Experimental Protocols
1. Synthesis and Purification of this compound
This protocol is a modified procedure for the synthesis and purification of this compound from Vitamin D3.
Materials:
-
Vitamin D3
-
n-hexane
-
Iodine
-
Alumina (B75360) for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolve Vitamin D3 in n-hexane.
-
Add a small quantity of iodine to the solution.
-
Expose the reaction mixture to visible light. The reaction progress can be monitored by TLC, which should show the formation of several spots, including this compound.[15]
-
Once the reaction is complete, purify the mixture using alumina column chromatography.[15]
-
Collect the fractions containing this compound.
-
Evaporate the solvent from the collected fractions to obtain a colorless oil.
-
Crystallize the oil from n-hexane to yield snow-white crystalline this compound.[15]
2. Cell Proliferation Assay (MTT/XTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., in ethanol or DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well and allow them to adhere overnight.[16]
-
Prepare serial dilutions of this compound in a complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
At the end of the incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
3. Quantification of this compound by HPLC
This is a general protocol for the quantitative analysis of this compound. Specific parameters may need to be optimized for your instrument and sample matrix.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ethanol (HPLC grade)
-
This compound standard
-
Sample containing this compound
Procedure:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve.
-
Prepare your sample for injection. This may involve extraction, dilution, and/or filtration.
-
Set up the HPLC system with a mobile phase of acetonitrile:ethanol (e.g., 90:10 v/v) at a flow rate of 1 mL/min.[9]
-
Set the UV detector to a wavelength of 276 nm.[9]
-
Inject the standards and the sample onto the column.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound in your sample by comparing its peak area to the calibration curve.
Visualizations
References
- 1. This compound | Vitamin | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Vitamin D3 reduces the viability of cancer cells in vitro and retard the EAC tumors growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D3 reduces the viability of cancer cells in vitro and retard the EAC tumors growth in mice | PLOS One [journals.plos.org]
- 7. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hplc.eu [hplc.eu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. realab.ua [realab.ua]
- 14. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]
- 15. Synthesis and biological activity of this compound in anephric rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1, 25(OH)2 Vitamin D3 Inhibits Cell Proliferation by Promoting Cell Cycle Arrest Without Inducing Apoptosis and Modifies Cell Morphology of Mesenchymal Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 5,6-trans-Vitamin D3 and Calcitriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5,6-trans-Vitamin D3 and calcitriol (B1668218), supported by experimental data. The information is intended to assist researchers in understanding the distinct properties of these two vitamin D3 analogs.
Introduction
Calcitriol (1α,25-dihydroxyvitamin D3) is the hormonally active form of vitamin D3 and a key regulator of calcium and phosphate (B84403) homeostasis, bone metabolism, and cellular differentiation.[1][2] Its biological effects are primarily mediated through high-affinity binding to the vitamin D receptor (VDR), a nuclear transcription factor.[3][4] this compound is a photoisomer of vitamin D3, formed upon exposure to ultraviolet light.[5] While structurally similar to the native cis-isomer, this conformational change impacts its biological activity. This guide compares the performance of this compound and calcitriol across key biological parameters.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the biological activities of this compound and calcitriol.
| Parameter | This compound | Calcitriol (1α,25(OH)₂D₃) | Reference(s) |
| VDR Binding Affinity (Kd) | 560 nM | ~0.1 nM | [6][7] |
| Parameter | This compound | Calcitriol (1α,25(OH)₂D₃) | Reference(s) |
| Gene Transcription Activation (EC50) | Significant inhibition of proliferation at 10⁻⁶ M | EC50 for CYP24A1 induction: 6.4 nM; IC50 for NPPB suppression: 1.9 nM | [6][8] |
| Cell Differentiation | Induces differentiation of various cell types. | Potent inducer of differentiation in numerous cell lines, including myeloid leukemia cells. | [7][9] |
| Parameter | This compound (or its 25-hydroxy metabolite) | Calcitriol | Reference(s) |
| In Vivo Effects on Calcium Metabolism | 5,6-trans-25(OH)D3 enhances intestinal calcium absorption and normalizes serum calcium in hypoparathyroidism.[10] | Increases serum calcium levels by promoting intestinal absorption and renal reabsorption.[2][11] A daily dose of 0.25 µg significantly increased serum calcium from 2.36 to 2.44 mmol/L in postmenopausal women.[11] | [2][10][11] |
| In Vivo Effects on Phosphate Metabolism | 5,6-trans-25(OH)D3 increased urinary phosphate excretion.[10] | Influences phosphate transport in the intestines, bones, and kidneys.[2] | [2][10] |
| In Vivo Effects on Bone Turnover | 5,6-trans-25(OH)D3 increased urinary hydroxyproline (B1673980) excretion, suggesting an effect on bone resorption.[10] | A daily dose of 0.25 µg significantly decreased the bone resorption marker β-CTX in postmenopausal women.[11] Along with parathyroid hormone, it stimulates bone resorption by activating osteoclasts.[2] | [2][10][11] |
Signaling Pathways
The primary genomic signaling pathway for calcitriol involves its binding to the VDR. This compound is also known to interact with the VDR, albeit with lower affinity.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize and compare the biological activities of vitamin D analogs.
Experimental Protocols
Competitive Vitamin D Receptor (VDR) Binding Assay
Objective: To determine the binding affinity (Kd) of this compound and calcitriol to the VDR.
Materials:
-
Recombinant human VDR
-
[³H]-1α,25(OH)₂D₃ (radiolabeled calcitriol)
-
Unlabeled calcitriol
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4)
-
Hydroxylapatite slurry
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.5% Triton X-100, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of unlabeled calcitriol and this compound in binding buffer.
-
In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃ (typically at or below its Kd), and varying concentrations of the unlabeled competitor (or buffer for total binding).
-
For non-specific binding control, add a saturating concentration of unlabeled calcitriol.
-
Incubate the mixture at 4°C for 16-18 hours to reach equilibrium.
-
Add ice-cold hydroxylapatite slurry to each tube and incubate on ice for 15 minutes with intermittent vortexing to capture the VDR-ligand complex.
-
Centrifuge the tubes at 3,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the hydroxylapatite pellet three times with ice-cold wash buffer.
-
Resuspend the final pellet in scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Calculate the dissociation constant (Kd) for each compound using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for VDR Activation
Objective: To measure the potency (EC50) of this compound and calcitriol in activating VDR-mediated gene transcription.
Materials:
-
A suitable human cell line (e.g., HEK293T, MCF-7)
-
VDR expression plasmid
-
Luciferase reporter plasmid containing a promoter with Vitamin D Response Elements (VDREs) (e.g., pCYP24A1-luc)
-
Transfection reagent
-
Cell culture medium and supplements
-
Calcitriol and this compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a Renilla luciferase plasmid can be used for normalization of transfection efficiency.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of calcitriol or this compound. Include a vehicle control (e.g., ethanol (B145695) or DMSO).
-
Incubate the cells for another 24-48 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.
-
Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer. If using a dual-luciferase system, follow the manufacturer's instructions for sequential measurement.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Plot the normalized luciferase activity against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and calcitriol. The presented data indicates that while both compounds interact with the VDR and exhibit biological activity, calcitriol is significantly more potent in VDR binding and subsequent gene transcription activation. This compound demonstrates biological effects, such as influencing cell proliferation and calcium metabolism, but at substantially higher concentrations. The discrepancy between its VDR binding affinity and its biological activity suggests that its mechanism of action may involve metabolic activation to more potent forms or potentially VDR-independent pathways, warranting further investigation. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the distinct biological profiles of these vitamin D3 analogs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 4. Vitamin D - Wikipedia [en.wikipedia.org]
- 5. Metabolism of dihydrotachysterol and 5,6-trans-cholecalciferol in the chick and the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 8. Differential effects of vitamin d receptor agonists on gene expression in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of calcipotriol with selected metabolites and analogues of vitamin D3: effects on cell growth regulation in vitro and calcium metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 5,6-trans-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5,6-trans-Vitamin D3, a significant isomer and potential impurity in Vitamin D3 drug products, is crucial for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of validated analytical methods for the determination of this compound, supported by experimental data and detailed protocols. The focus is on providing a clear comparison between High-Performance Liquid Chromatography (HPLC) with UV detection and Supercritical Fluid Chromatography coupled with Mass Spectrometry (SFC-MS).
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for the validation of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While traditional HPLC-UV methods are robust and widely used for the analysis of Vitamin D3 and its isomers, modern techniques like SFC-MS offer enhanced resolution and sensitivity, particularly for complex matrices.[1]
The following tables summarize the quantitative performance data from validated analytical methods, providing a clear comparison for researchers to select the most suitable technique for their specific needs.
Table 1: Comparison of Validated HPLC-UV Methods for Vitamin D3 Analysis
| Parameter | Method 1[2][3] | Method 2[4] |
| Linearity Range | 80-120% of test concentration | 0.25-1.25 µg/mL |
| Correlation Coefficient (r²) | ≥0.999 | ≥0.999 |
| Limit of Detection (LOD) | 0.0539 µg/mL | 0.0001 µg/mL |
| Limit of Quantification (LOQ) | 0.1633 µg/mL | 0.0005 µg/mL |
| Accuracy (% Recovery) | Not explicitly stated | 95-105% |
| Precision (% RSD) | <2% | <2% |
Table 2: Performance Data for a Validated SFC-MS Method for this compound
| Parameter | SFC-MS Method[1] |
| Application | Quantification of Vitamin D3 impurities, including 5,6-trans-cholecalciferol, in oily drug products. |
| Validation Approach | Total error approach. |
| Concentration Levels for Validation | 0.1, 0.2, 0.5, 1.0, and 2.0% relative to Vitamin D3 concentration. |
| Internal Standard | Ergocalciferol. |
| Ionization Mode | Electrospray Ionization (ESI), positive mode. |
| Mass Spectrometry | Single Ion Recording (SIR). |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the successful validation and implementation of any analytical method. The following sections provide methodologies for the HPLC-UV and SFC-MS techniques discussed.
Protocol 1: HPLC-UV Method for the Determination of Vitamin D3[2][3]
This protocol describes a normal-phase HPLC method for the quantification of Vitamin D3 in tablet dosage forms.
1. Chromatographic Conditions:
-
Column: L3 silica (B1680970) column (5 µm, 4.6 mm × 250 mm).
-
Mobile Phase: n-hexane:ethyl acetate (B1210297) (85:15 v/v).
-
Flow Rate: 2.0 mL/min.
-
Detection Wavelength: 292 nm.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
2. Standard Solution Preparation:
-
Prepare a stock solution of Vitamin D3 reference standard in a suitable solvent.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range of the method.
3. Sample Preparation:
-
Accurately weigh and finely powder a representative number of tablets.
-
Extract the Vitamin D3 from a portion of the powdered tablets using a suitable solvent.
-
Filter the extract and dilute to a concentration within the calibration range.
4. Validation Parameters:
-
Linearity: Analyze a series of standard solutions at different concentrations to establish the linear range.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of Vitamin D3 standard at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components which may be expected to be present.
-
LOD & LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified.
Protocol 2: SFC-MS Method for the Determination of this compound in Oily Formulations[1]
This protocol details a supercritical fluid chromatography-mass spectrometry method for the quantification of this compound as an impurity in oily drug products.
1. Chromatographic and MS Conditions:
-
SFC System: Waters Acquity UPC2 system.[5]
-
Column: Acquity UPC2 BEH column (3.0 × 100 mm; 1.7 µm).[5]
-
Mobile Phase: CO2 and ethanol (B145695) (98:2 v/v).[5]
-
Flow Rate: 2.0 mL/min.[5]
-
Back Pressure: 110 bar.[5]
-
Column Temperature: 41 °C.[5]
-
Injection Volume: 2.0 µL.[5]
-
Mass Spectrometer: Operated in positive ion mode with Single Ion Recording (SIR).
-
Ionization Source: Electrospray Ionization (ESI).
-
Capillary Voltage: +3.5 kV.
-
Desolvation Temperature: 400 °C.
-
Source Temperature: 150 °C.
-
Cone Gas Flow: 75 L/h.
-
Desolvation Gas Flow: 750 L/h.
-
Cone Voltage: 30 V.
-
Make-up Solvent: MeOH/H2O 90/10 (v/v) + 0.5 % FA at a flow rate of 0.15 mL/min.
-
Targeted m/z: 385.40 for 5,6-trans-cholecalciferol.
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of 5,6-trans-cholecalciferol and the internal standard (ergocalciferol) in a suitable solvent.
-
Working Solutions: Prepare mixed working solutions of the impurity and internal standard at various concentration levels corresponding to 0.1%, 0.2%, 0.5%, 1.0%, and 2.0% of the nominal Vitamin D3 concentration.
-
Sample Preparation (Saponification):
-
Pipette 0.25 mL of the oily matrix sample into a centrifuge tube.
-
Add a known concentration of Vitamin D3.
-
Add the appropriate volumes of the mixed impurity working solutions.
-
Add the internal standard.
-
Follow a validated saponification protocol to hydrolyze the oily matrix.
-
Extract the analytes using a suitable organic solvent.
-
Evaporate the solvent and reconstitute the residue in the injection solvent.
-
Visualizing the Validation Workflow
To provide a clear overview of the logical steps involved in validating an analytical method for this compound, the following diagram illustrates a typical experimental workflow.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. daneshyari.com [daneshyari.com]
Unveiling the Potency of Vitamin D3 Isomers: A Comparative Analysis for Researchers
A deep dive into the comparative potency of Vitamin D3 isomers reveals a clear hierarchy in their biological activity, with calcitriol (B1668218) reigning as the most potent form. This guide provides a comprehensive analysis of the key Vitamin D3 isomers—cholecalciferol, calcifediol (B1668214), and calcitriol—supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
The biological potency of Vitamin D3 and its metabolites is a critical factor in both physiological processes and the development of therapeutic agents. The journey from the dietary precursor, cholecalciferol, to the active hormone, calcitriol, involves sequential hydroxylation steps that dramatically alter the molecule's affinity for the Vitamin D Receptor (VDR) and its subsequent downstream effects. Understanding the nuances of each isomer's potency is paramount for researchers in endocrinology, drug discovery, and nutritional science.
Quantitative Comparison of Vitamin D3 Isomer Potency
The potency of Vitamin D3 isomers is primarily determined by their binding affinity to the Vitamin D Receptor (VDR), which dictates their ability to activate gene transcription, and their in vivo efficacy in regulating calcium homeostasis. Calcitriol (1,25-dihydroxyvitamin D3) is the most biologically active metabolite.[1]
| Parameter | Cholecalciferol (Vitamin D3) | Calcifediol (25-hydroxyvitamin D3) | Calcitriol (1,25-dihydroxyvitamin D3) |
| VDR Binding Affinity | Negligible | Low (approx. 1000-fold lower than calcitriol)[1] | High |
| Relative Potency | Least Potent | Intermediate Potency | Most Potent |
| Primary Role | Prohormone | Major circulating form, prohormone | Active hormone |
| In Vivo Effect on Serum Calcium | Indirect and delayed, requires conversion | More direct and rapid than cholecalciferol | Direct and most rapid effect |
Vitamin D Signaling Pathway
The biological effects of Vitamin D3 isomers are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[2] Upon binding its most potent ligand, calcitriol, the VDR undergoes a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This genomic action is the primary mechanism by which Vitamin D regulates calcium and phosphate (B84403) homeostasis, cellular differentiation, and immune function.[2][3]
Experimental Protocols
The assessment of Vitamin D3 isomer potency relies on a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for two key in vitro experiments.
Competitive Radioligand Binding Assay for VDR Affinity
This assay determines the binding affinity of a test compound (e.g., a Vitamin D3 isomer) to the Vitamin D Receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a Vitamin D3 isomer for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from cells expressing VDR.
-
Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃).
-
Test Compounds: Cholecalciferol, calcifediol, and calcitriol.
-
Assay Buffer: Tris-HCl buffer containing EDTA, DTT, and KCl.
-
Separation Method: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled Vitamin D3 isomers (competitors) and the radiolabeled calcitriol in the assay buffer.
-
Incubation: In microcentrifuge tubes, incubate a constant amount of the VDR preparation with a fixed concentration of [³H]-calcitriol and varying concentrations of the unlabeled competitor. Include tubes with only [³H]-calcitriol and VDR (total binding) and tubes with [³H]-calcitriol, VDR, and a large excess of unlabeled calcitriol (non-specific binding).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C).
-
Separation: Separate the VDR-bound radioligand from the free radioligand using hydroxylapatite slurry (which binds the receptor-ligand complex) followed by centrifugation and washing, or by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
VDR-Mediated Transcriptional Activity (Luciferase Reporter Assay)
This cell-based assay measures the ability of a Vitamin D3 isomer to activate the VDR and induce the transcription of a reporter gene.
Objective: To quantify the transcriptional potency (EC50) of a Vitamin D3 isomer.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-7) that can be transiently transfected.
-
Expression Plasmids: An expression vector for human VDR and a reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs. A control plasmid (e.g., expressing Renilla luciferase) is also used for normalization.
-
Transfection Reagent.
-
Vitamin D3 Isomers: Cholecalciferol, calcifediol, and calcitriol.
-
Luciferase Assay Reagents.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the VDR expression plasmid, the VDRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
Treatment: After an initial incubation period (e.g., 24 hours) to allow for plasmid expression, treat the transfected cells with various concentrations of the Vitamin D3 isomers.
-
Incubation: Incubate the cells with the test compounds for a further period (e.g., 18-24 hours) to allow for VDR activation and luciferase expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a specific lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the firefly luciferase activity in the cell lysates using a luminometer. Subsequently, measure the Renilla luciferase activity in the same samples for normalization.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the isomer concentration and fit the data to a dose-response curve to determine the EC50 value, which represents the concentration required to achieve 50% of the maximal transcriptional activation.
Experimental Workflow for Potency Determination
The determination of the potency of Vitamin D3 isomers typically follows a logical workflow, starting from receptor binding and progressing to cellular and in vivo studies.
References
Cross-Reactivity of 5,6-trans-Vitamin D3 in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Vitamin D Metabolism
Vitamin D undergoes a series of metabolic steps to become biologically active. This complex pathway involves various metabolites that can potentially cross-react in immunoassays.
"7-dehydrocholesterol" [fillcolor="#FBBC05", fontcolor="#202124"]; "Vitamin D3 (Cholecalciferol)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "5,6-trans-Vitamin D3" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "25-hydroxyvitamin D3 (Calcifediol)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "1,25-dihydroxyvitamin D3 (Calcitriol)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "24,25-dihydroxyvitamin D3" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Vitamin D2 (Ergocalciferol)" [fillcolor="#FBBC05", fontcolor="#202124"]; "25-hydroxyvitamin D2" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Liver" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Kidney" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Skin" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Diet" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"7-dehydrocholesterol" -> "Vitamin D3 (Cholecalciferol)" [label="UVB Light (in Skin)"]; "Vitamin D3 (Cholecalciferol)" -> "this compound" [label="UVB Light (in Skin)"]; "Vitamin D3 (Cholecalciferol)" -> "Liver"; "Diet" -> "Vitamin D2 (Ergocalciferol)"; "Vitamin D2 (Ergocalciferol)" -> "Liver"; "Liver" -> "25-hydroxyvitamin D3 (Calcifediol)"; "Liver" -> "25-hydroxyvitamin D2"; "25-hydroxyvitamin D3 (Calcifediol)" -> "Kidney"; "25-hydroxyvitamin D2" -> "Kidney"; "Kidney" -> "1,25-dihydroxyvitamin D3 (Calcitriol)" [label="Active Form"]; "Kidney" -> "24,25-dihydroxyvitamin D3" [label="Inactive Form"]; }
Figure 1: Simplified Vitamin D Metabolism Pathway.
Immunoassay Cross-Reactivity Data
The following tables summarize the reported cross-reactivity of major automated immunoassays for key vitamin D metabolites. It is important to note the absence of specific data for this compound in the available manufacturer's documentation and scientific literature. The primary focus of these studies has been on 25-hydroxyvitamin D2 (25(OH)D2), 25-hydroxyvitamin D3 (25(OH)D3), and the C3-epimer of 25-hydroxyvitamin D3 (3-epi-25(OH)D3).
| Manufacturer/Assay | 25(OH)D3 | 25(OH)D2 | 3-epi-25(OH)D3 | Other Metabolites |
| Siemens ADVIA Centaur Vitamin D Total | ~100%[1][2] | ~100%[1][2] | 1.1%[1][2][3] | Vitamin D3: 0.3%, Vitamin D2: 0.5%, 1,25(OH)2D3: 1.0%, 1,25(OH)2D2: 4.0% |
| Abbott Architect 25-OH Vitamin D | 100%[4] | 80.5% - 82.4%[4] | 1.3%[5] | 24,25(OH)2D3: 101.9% - 189.2%, 24,25(OH)2D2: 71.4% - 114.2%[5] |
| Roche Elecsys Vitamin D Total II | 98.0% | 81.0% | High cross-reactivity reported with enriched samples | Discrepant results have been noted, suggesting cross-reactivity with other metabolites[4] |
| DiaSorin LIAISON 25 OH Vitamin D TOTAL | 100%[6] | 100%[6] | No interference reported[6] | Data not consistently available |
Note: Cross-reactivity percentages can vary between studies and assay lots. The data presented here is based on available information and should be considered as a general guide.
Experimental Protocols for Cross-Reactivity Assessment
A standardized protocol for assessing immunoassay cross-reactivity is crucial for comparing the performance of different assays. The general workflow for such an experiment is outlined below.
A [label="Prepare base serum pools with known low levels of endogenous 25-OH Vitamin D", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Spike base serum pools with known concentrations of the test metabolite (e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Measure the total 25-OH Vitamin D concentration in the spiked samples using the immunoassay under evaluation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Measure the total 25-OH Vitamin D concentration in unspiked (control) samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Calculate the apparent increase in 25-OH Vitamin D concentration due to the spiked metabolite", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Calculate the percent cross-reactivity:\n\n[(Measured concentration in spiked sample - Measured concentration in control sample) / Concentration of spiked metabolite] x 100%", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B; B -> C; A -> D; C -> E; D -> E; E -> F; }
Figure 2: General workflow for determining immunoassay cross-reactivity.
Detailed Methodological Considerations:
-
Base Matrix: Use human serum stripped of endogenous vitamin D metabolites to provide a clean background for spiking experiments.
-
Analyte Purity: The purity of the spiked metabolite (e.g., this compound) should be confirmed by a reference method like LC-MS/MS.
-
Concentration Range: A range of concentrations of the test metabolite should be evaluated to assess linearity of the cross-reactivity.
-
Replicates: Multiple replicates should be run for each concentration to ensure statistical validity.
-
Reference Method: A highly specific and sensitive method, such as LC-MS/MS, should be used to confirm the concentration of all relevant metabolites in the samples.
Discussion and Conclusion
The lack of specific cross-reactivity data for this compound in major commercial immunoassays represents a significant knowledge gap. As a photoproduct of vitamin D3, its presence in patient samples, particularly those with significant sun exposure, could potentially interfere with the accuracy of vitamin D measurements. The discrepancies observed between different immunoassays, as highlighted in various studies, are often attributed to varying cross-reactivities with a range of vitamin D metabolites.[7]
For researchers, scientists, and drug development professionals, it is imperative to be aware of the limitations of the immunoassays being used. When precise quantification of specific vitamin D metabolites is critical, the use of a reference method such as LC-MS/MS is recommended.[8] Further studies are warranted to investigate the cross-reactivity of this compound and other less-studied metabolites in commercially available immunoassays to improve the accuracy and reliability of clinical vitamin D assessment. Laboratories should also be encouraged to perform their own validation studies to understand the performance characteristics of their chosen assay.
References
- 1. siemens-healthineers.com [siemens-healthineers.com]
- 2. blockscientific.com [blockscientific.com]
- 3. Vitamin D Total Assay - Siemens Healthineers [siemens-healthineers.com]
- 4. Assessment of Abbott Architect 25-OH vitamin D assay in different levels of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novodx.net [novodx.net]
- 7. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthetic 5,6-trans-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of synthetic 5,6-trans-Vitamin D3 against its native 5,6-cis isomer. It includes a summary of key experimental data, detailed methodologies for structural elucidation, and a visualization of the Vitamin D signaling pathway.
Structural Isomers: 5,6-cis vs. This compound
Vitamin D3 naturally exists in the 5,6-cis configuration. The synthetic 5,6-trans isomer is a photoisomer that can be formed upon exposure of Vitamin D3 to light.[1][2] The key structural difference lies in the geometry around the C5-C6 double bond, which influences the overall shape and biological activity of the molecule. While both isomers can elicit biological responses, the 6-s-cis conformation is suggested to be preferred for rapid non-genomic actions, whereas genomic responses do not show a preference for either the 6-s-cis or 6-s-trans locked analogs.[3][4]
Experimental Data for Structural Confirmation
The definitive structure of synthetic this compound is established through a combination of spectroscopic and crystallographic techniques. This section compares the expected data for the trans isomer with available data for the native cis form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules. Differences in the chemical environment of atomic nuclei in the cis and trans isomers lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.
Table 1: Comparative ¹H and ¹³C NMR Data (Expected for trans vs. Reported for cis)
| Isomer | Technique | Key Resonances and Chemical Shifts (δ, ppm) | Coupling Constants (J, Hz) |
| This compound | ¹H NMR | Expected differences in olefinic protons (H-6, H-7) and adjacent protons due to altered spatial arrangement. | Changes in vicinal coupling constants (³J) involving olefinic protons are anticipated. |
| ¹³C NMR | Shifts in the signals for C-5, C-6, and surrounding carbons are expected due to the change in geometry. | ||
| 5,6-cis-Vitamin D3 (Cholecalciferol) | ¹H NMR (600 MHz, CDCl₃) | H-6: ~6.23; H-7: ~6.03; H-19a: ~5.05; H-19b: ~4.82[5][6] | J(6,7) = ~11.3 Hz |
| ¹³C NMR (100 MHz, CDCl₃) | C-5: ~141.2; C-6: ~122.5; C-7: ~117.5; C-8: ~135.8[7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. While the molecular weight of 5,6-cis and this compound is identical, subtle differences in their fragmentation patterns under techniques like Electron Ionization (EI)-MS may be observed due to the different stereochemistry.
Table 2: Comparative Mass Spectrometry Data
| Isomer | Technique | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | EI-MS | 384.3 | Expected to show a similar fragmentation pattern to the cis isomer, with potential differences in the relative abundance of certain fragments. Key fragments would arise from cleavage of the seco-B ring and side chain. |
| 5,6-cis-Vitamin D3 (Cholecalciferol) | EI-MS | 384.3 | 366 ([M-H₂O]⁺), 271 ([M-side chain]⁺), 136 (A-ring fragment), 118 ([136-H₂O]⁺)[1][8] |
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline form. While crystallographic data for Vitamin D3 hydroxylase and complexes involving Vitamin D are available, specific X-ray crystal structure data for synthetic this compound was not found in the performed searches.[9] Such data, if obtained, would provide precise bond lengths, bond angles, and the overall conformation of the molecule, unequivocally confirming the trans configuration of the C5-C6 double bond.
Experimental Protocols
Synthesis of this compound via Iodine Isomerization
A common method for the synthesis of this compound is the iodine-catalyzed isomerization of 5,6-cis-Vitamin D3 (cholecalciferol).[10]
Protocol:
-
Dissolve 5,6-cis-Vitamin D3 in an inert solvent such as n-hexane.
-
Add a small quantity of iodine to the solution.
-
Expose the reaction mixture to visible light. The progress of the isomerization can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture will contain this compound, unreacted 5,6-cis-Vitamin D3, and other minor photoproducts.
Purification of this compound
The purification of the synthesized this compound from the reaction mixture is typically achieved using column chromatography.[10]
Protocol:
-
Concentrate the reaction mixture under reduced pressure.
-
Load the concentrated mixture onto a chromatography column packed with a suitable stationary phase, such as alumina.
-
Elute the column with a non-polar solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
-
The purified oil can be crystallized from a solvent like n-hexane to obtain snow-white crystalline this compound.[10]
Visualization of Key Pathways
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Vitamin D Signaling Pathway
The biological effects of Vitamin D are mediated through its interaction with the Vitamin D receptor (VDR), which leads to genomic and non-genomic responses.[11][12]
Caption: Overview of the genomic and non-genomic Vitamin D signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of 6-s-cis and 6-s-trans A-ring modified vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystallization and preliminary X-ray diffraction studies of vitamin D3 hydroxylase, a novel cytochrome P450 isolated from Pseudonocardia autotrophica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 12. Vitamin D receptor - Wikipedia [en.wikipedia.org]
A Comparative In Vivo Analysis of 5,6-trans-Vitamin D3 and Native Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of 5,6-trans-Vitamin D3 and native Vitamin D3 (cholecalciferol). The information presented is collated from various experimental studies to assist researchers and drug development professionals in understanding the biological activities and potential therapeutic applications of these two forms of Vitamin D3.
Summary of In Vivo Effects
Native Vitamin D3 is a prohormone that requires sequential hydroxylation in the liver and kidneys to become the biologically active calcitriol (B1668218) (1,25-dihydroxyvitamin D3). This compound is a synthetic isomer of Vitamin D3, which exhibits biological activity without the need for 1α-hydroxylation in the kidney. This property makes it a compound of interest, particularly in conditions where renal function is compromised.
The primary in vivo effects of both compounds are centered on calcium and phosphate (B84403) homeostasis and bone metabolism. However, their potency and metabolic pathways differ significantly.
Data Presentation
The following tables summarize the quantitative data from comparative in vivo studies.
Table 1: Relative Potency on Bone Mineralization in Vitamin D-Deficient Chicks
| Compound | Relative Potency (Compared to Native Vitamin D3) |
| Native Vitamin D3 (Cholecalciferol) | 1.0 |
| This compound | Less potent |
Data synthesized from a study by Boris et al. (1977) which established a linear log dose-response relationship for bone mineralization.
Table 2: Comparative Effects on Calcium Metabolism in Anephric Rats
| Parameter | Native Vitamin D3 | This compound |
| Intestinal Calcium Transport | Ineffective | Effective |
| Serum Calcium Levels | No significant effect | No significant effect at doses effective for intestinal calcium transport |
| Bone Calcium Mobilization | Ineffective | Effective |
Anephric rats lack kidneys and therefore cannot perform the final hydroxylation of native Vitamin D3 to its active form. The effectiveness of this compound in this model highlights its ability to bypass this metabolic step.
Experimental Protocols
In Vivo Bone Mineralization Assay in Vitamin D-Deficient Chicks
Objective: To determine the relative potency of Vitamin D3 analogs in promoting bone mineralization.
Animal Model: Day-old White Leghorn cockerels are fed a vitamin D-deficient diet for a period of 3-4 weeks to induce rickets.
Dosage and Administration:
-
Test Compounds: Native Vitamin D3 and this compound are dissolved in a suitable vehicle such as corn oil.
-
Dosing: A range of doses for each compound is administered orally or via intraperitoneal injection daily for a period of 7-10 days.
-
Control Group: Receives the vehicle only.
Outcome Measurement:
-
At the end of the treatment period, the chicks are euthanized.
-
The tibias are excised, cleaned of soft tissue, and dried to a constant weight.
-
The dried bones are then ashed in a muffle furnace at 600°C for 24 hours.
-
The weight of the resulting ash is measured, and the percentage of bone ash is calculated as an indicator of bone mineralization.
Data Analysis: A log dose-response curve is generated for each compound, and the relative potencies are calculated based on the dose required to achieve a specific level of bone ash.
In Vivo Intestinal Calcium Transport Assay in Anephric Rats
Objective: To assess the ability of Vitamin D3 analogs to stimulate intestinal calcium transport in the absence of renal 1α-hydroxylase activity.
Animal Model: Male Sprague-Dawley rats are subjected to bilateral nephrectomy (anephric model) or a sham operation. They are then maintained on a vitamin D-deficient, low-calcium diet.
Dosage and Administration:
-
Test Compounds: Native Vitamin D3 and this compound are administered as a single dose, typically via intraperitoneal injection, dissolved in a vehicle like propylene (B89431) glycol or ethanol.
-
Timing: The assay is performed 24-48 hours after administration of the test compound.
Outcome Measurement (Everted Gut Sac Method):
-
Rats are anesthetized, and a segment of the duodenum is excised.
-
The duodenal segment is everted, filled with a buffer containing a known concentration of calcium and a non-absorbable marker, and tied at both ends to form a sac.
-
The sac is incubated in an oxygenated buffer solution also containing a known concentration of radiolabeled calcium (e.g., ⁴⁵Ca).
-
After a specific incubation period (e.g., 60-90 minutes), the concentration of radiolabeled calcium inside and outside the sac is measured.
-
The ratio of the final concentration of calcium inside the sac to that outside (serosal/mucosal ratio) is calculated as an index of active calcium transport.
Data Analysis: The serosal/mucosal calcium ratios of the groups treated with the Vitamin D3 analogs are compared to the control (vehicle-treated) group.
Mandatory Visualization
Signaling Pathways
The biological effects of both native Vitamin D3 and this compound are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The key difference lies in the metabolic activation required for native Vitamin D3.
Caption: Simplified signaling pathways of Native Vitamin D3 and this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo comparative study.
5,6-trans-Vitamin D3: An Unvalidated Biomarker in the Shadow of Established Analytes
A comprehensive guide for researchers and drug development professionals on the current standing of 5,6-trans-Vitamin D3 in clinical biomarker validation, presenting available data and comparing its potential to established and emerging markers of Vitamin D status.
Executive Summary
While this compound, a photoisomer of Vitamin D3, exhibits biological activity, it is not a clinically validated or utilized biomarker for assessing Vitamin D status or any specific disease state. The established biomarker for Vitamin D sufficiency is 25-hydroxyvitamin D (25(OH)D), due to its high concentration and long half-life in circulation. This guide provides a comparative overview of this compound and established Vitamin D biomarkers, details the standard analytical methodologies, and illustrates the relevant biological pathways. The available data underscores a significant research gap in the clinical validation of this compound.
Introduction to this compound
This compound is a form of Vitamin D3 that can be produced through the exposure of Vitamin D3 to light.[1] It is also considered a human metabolite.[2] This compound has demonstrated some biological activities, such as inducing cell differentiation and inhibiting the proliferation of cancer cells in laboratory settings.[2] Additionally, it is known to activate calcium-dependent signaling pathways, which are crucial for bone metabolism and immune function. Despite these activities, its affinity for the Vitamin D Receptor (VDR) is significantly lower than that of the active form of Vitamin D, 1,25-dihydroxyvitamin D3.
Comparison of Vitamin D Biomarkers
Currently, there is a lack of clinical studies validating this compound as a reliable biomarker. Therefore, a direct quantitative comparison of its performance against established markers is not possible. The following table summarizes the characteristics of this compound in contrast to the gold standard biomarker, 25-hydroxyvitamin D, and other emerging markers.
| Biomarker | Type | Clinical Utility | Advantages | Disadvantages |
| This compound | Photoisomer/Metabolite | Not clinically validated or in use. Investigated in preclinical studies for biological activity.[3] | - | Lack of clinical data, unknown correlation with disease states, not routinely measured. |
| 25-Hydroxyvitamin D (25(OH)D) | Major circulating metabolite | Gold Standard for assessing Vitamin D status.[4] Used to diagnose deficiency, insufficiency, and toxicity. | Long half-life (2-3 weeks), stable, reflects intake from all sources (diet, sun).[4] | Levels can be influenced by Vitamin D Binding Protein (VDBP) concentrations. |
| 1,25-Dihydroxyvitamin D (Calcitriol) | Active hormonal form | Measured in specific clinical situations like chronic kidney disease and certain disorders of calcium and phosphate (B84403) metabolism. | Reflects the biologically active form of Vitamin D. | Short half-life (~4 hours), tightly regulated by PTH, FGF23, calcium, and phosphate, not a good indicator of overall Vitamin D stores.[4] |
| Vitamin D Metabolite Ratio (VMR) | Ratio (e.g., 24,25(OH)2D3/25(OH)D3) | Emerging biomarker for Vitamin D catabolism and status, particularly in chronic kidney disease.[5] | May provide a more functional assessment of Vitamin D metabolism and be less influenced by VDBP.[5] | Not yet widely adopted in routine clinical practice, requires more standardization. |
Signaling and Metabolic Pathways
The metabolism of Vitamin D is a multi-step process primarily occurring in the skin, liver, and kidneys. This compound is an isomer of cholecalciferol (Vitamin D3). The canonical pathway leads to the production of the active hormone 1,25-dihydroxyvitamin D3, which then binds to the Vitamin D Receptor (VDR) to regulate gene expression.
Vitamin D Metabolic Pathway
Experimental Protocols
General Protocol for Vitamin D Metabolite Analysis by LC-MS/MS
-
Sample Collection and Preparation:
-
Collect whole blood in serum separator tubes.
-
Centrifuge to separate serum and store at -80°C until analysis.
-
Thaw samples and add an internal standard (typically a stable isotope-labeled version of the analyte).
-
-
Protein Precipitation and Extraction:
-
Add a protein precipitating agent (e.g., acetonitrile, methanol) to the serum to release the protein-bound Vitamin D metabolites.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the supernatant and remove interfering substances like lipids and salts.
-
-
Derivatization (Optional):
-
For some less abundant metabolites, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be used to improve ionization efficiency and sensitivity.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the extracted sample into an HPLC or UPLC system. A C18 reversed-phase column is commonly used to separate the different Vitamin D metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) is typically employed.[7]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is used to ionize the analytes.[8] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte and internal standard.
-
-
Data Analysis:
-
Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a similar matrix (e.g., charcoal-stripped serum).[9]
-
References
- 1. The Impact of Vitamin D3 Supplementation on Mechanisms of Cell Calcium Signaling in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ≥90% (HPLC) | 22350-41-0 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Clinical Significance of Analysis of Vitamin D Status in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. pharmtech.com [pharmtech.com]
- 8. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
A Comparative Analysis of 5,6-trans-Vitamin D3 and Other VDR Agonists for Research and Drug Development
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of 5,6-trans-Vitamin D3 and other Vitamin D Receptor (VDR) agonists. This document provides a synthesis of available experimental data on their performance, detailed experimental protocols for key assays, and visual representations of critical biological pathways and workflows.
The Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily, plays a crucial role in a multitude of physiological processes, including calcium and phosphate (B84403) homeostasis, immune modulation, and cell proliferation and differentiation.[1][2] Its activation by agonists, most notably the biologically active form of Vitamin D3, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), has therapeutic implications for a range of diseases.[3] In the quest for more potent and safer VDR agonists, various synthetic analogs have been developed. Among these, this compound and its derivatives have emerged as compounds of interest due to their unique biological activity profiles. This guide focuses on a comparative study of this compound and other VDR agonists, presenting key performance data in a structured format to aid in research and development decisions.
Comparative Performance of VDR Agonists
The efficacy of VDR agonists is primarily evaluated based on their binding affinity to the VDR, their ability to transactivate VDR-responsive genes, and their cellular effects, such as inhibition of proliferation and induction of differentiation. The following tables summarize the available quantitative data for this compound and the benchmark VDR agonist, calcitriol.
| Compound | Dissociation Constant (Kd) for VDR | Source |
| This compound | 560 nM | [4][5] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM | [5] |
| Calcitriol (Reference) | Not directly compared in this study |
Table 1: VDR Binding Affinity. This table shows the dissociation constants (Kd) of this compound and its hydroxylated form for the Vitamin D Receptor. A lower Kd value indicates a higher binding affinity.
| Compound | Cell Lines | Antiproliferative Activity | Calcemic Activity in Mice | Source |
| 1,25(OH)2-16-ene-5,6-trans-D3 | MCF-7 (breast cancer), LNCaP (prostate cancer), HL-60 (myeloid leukemia) | 10-100-fold greater than 1,25(OH)2D3 (calcitriol) | At least 40-fold less calcemic than 1,25(OH)2D3 | [6][7] |
| This compound | Cultured human keratinocytes | Significant inhibition of proliferation at 10⁻⁶ M | Not specified in this study | [5][8] |
| Calcitriol (Reference) | Various cancer cell lines | Potent inhibitor of proliferation and inducer of differentiation | High calcemic activity is a major side effect | [6][7] |
Table 2: Antiproliferative and Calcemic Activity. This table compares the antiproliferative and calcemic effects of a this compound analog and the parent compound to calcitriol.
Note on VDR Transactivation: Direct comparative data for the VDR transactivation activity (EC50 values) of this compound against other VDR agonists were not available in the reviewed literature. Further experimental investigation using reporter gene assays is recommended for a comprehensive comparison.
VDR Signaling Pathway
The biological effects of VDR agonists are mediated through the VDR signaling pathway. Upon binding to its ligand, the VDR undergoes a conformational change, leading to the recruitment of co-regulators and the regulation of target gene expression. This pathway is central to the therapeutic effects of these compounds.
Caption: VDR Signaling Pathway.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
VDR Competitive Binding Assay
This assay determines the binding affinity of a test compound to the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a test compound for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from cells overexpressing VDR.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated calcitriol).
-
Test Compounds: this compound and other VDR agonists of interest.
-
Unlabeled Ligand: A high concentration of unlabeled calcitriol to determine non-specific binding.
-
Assay Buffer: Typically contains Tris-HCl, EDTA, DTT, KCl, and glycerol.
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters to separate bound from free radioligand.
-
Scintillation Cocktail and Counter.
Procedure:
-
Reaction Setup: Incubate a fixed concentration of recombinant VDR and [³H]-calcitriol with varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separation: Separate the VDR-bound radioligand from the free radioligand using either HAP slurry followed by centrifugation and washing, or by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined using non-linear regression analysis. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
Caption: VDR Competitive Binding Assay Workflow.
VDR-Mediated Reporter Gene Assay
This cell-based assay measures the functional ability of a compound to activate the VDR and induce the transcription of a reporter gene.[9][10]
Objective: To determine the half-maximal effective concentration (EC50) of a VDR agonist for transcriptional activation.
Materials:
-
Reporter Cell Line: A suitable human cell line (e.g., HEK293, MCF-7) co-transfected with:
-
An expression vector for the human VDR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs).
-
-
Cell Culture Medium and Reagents.
-
Test Compounds: this compound and other VDR agonists.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the reporter cells in a multi-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized activity against the log concentration of the agonist and determine the EC50 value using non-linear regression.
Caption: VDR Reporter Gene Assay Workflow.
Cell Differentiation Assay (Example: HL-60 Cells)
This assay assesses the ability of VDR agonists to induce the differentiation of leukemia cells into more mature cell types, such as monocytes or macrophages.[11][12]
Objective: To evaluate the prodifferentiation activity of VDR agonists.
Materials:
-
Cell Line: Human promyelocytic leukemia cell line (HL-60).
-
Cell Culture Medium and Reagents.
-
Test Compounds: this compound and other VDR agonists.
-
Differentiation Markers:
-
Nitroblue Tetrazolium (NBT) Reduction Assay: To measure superoxide (B77818) production, a characteristic of mature phagocytes.
-
Flow Cytometry: To detect the expression of cell surface markers of differentiation (e.g., CD11b, CD14).
-
Wright-Giemsa Staining: For morphological assessment of differentiation.
-
Procedure (NBT Reduction Assay):
-
Cell Treatment: Culture HL-60 cells in the presence of various concentrations of the VDR agonists for a period of 3-5 days.
-
NBT Incubation: Harvest the cells and incubate them with NBT solution and a stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA).
-
Microscopic Examination: Prepare cytospin slides and examine the cells under a microscope. Differentiated cells will contain dark blue formazan (B1609692) deposits.
-
Quantification: Count the percentage of NBT-positive cells in at least 200 cells per sample.
Procedure (Flow Cytometry):
-
Cell Treatment: Treat HL-60 cells with VDR agonists as described above.
-
Antibody Staining: Harvest the cells and stain them with fluorescently labeled antibodies against differentiation markers (e.g., anti-CD11b, anti-CD14).
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
This guide provides a foundational comparison of this compound and other VDR agonists. The presented data highlights the potential of this compound analogs as potent antiproliferative agents with reduced calcemic side effects. The detailed experimental protocols and pathway diagrams are intended to support further investigation and development in this promising area of research.
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. Very important pharmacogene summary for VDR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Vitamin | TargetMol [targetmol.com]
- 5. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Enhancement of 1α,25-dihydroxyvitamin D3-induced differentiation of human leukaemia HL-60 cells into monocytes by parthenolide via inhibition of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
head-to-head comparison of different 5,6-trans-Vitamin D3 synthesis methods
For researchers and professionals in drug development, the efficient synthesis of vitamin D analogs is a critical endeavor. Among these, 5,6-trans-Vitamin D3 stands out as a significant photoisomer of Vitamin D3. Its synthesis has been approached through various methodologies, each with distinct advantages and drawbacks. This guide provides a head-to-head comparison of the primary synthetic methods for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is primarily achieved through two main routes: iodine-catalyzed isomerization and direct photochemical isomerization. A third, less direct method, involves the use of a sulfur dioxide adduct as a protective strategy. Below is a summary of the key performance indicators for each method.
| Method | Starting Material | Key Reagents/Conditions | Yield | Purity | Key Advantages | Key Disadvantages |
| Iodine-Catalyzed Isomerization | Vitamin D3 | Iodine, n-hexane, visible light | Good (not specified) | Crystalline | Simple, inexpensive reagents, avoids harsh conditions. | Requires chromatographic purification, potential for side reactions. |
| Photochemical Isomerization | Vitamin D3 | UV light (prolonged exposure) | Variable | Mixture of isomers | Mimics natural formation, can be controlled in modern reactors. | Often produces a mixture of photoproducts requiring separation, potential for degradation. |
| Sulfur Dioxide (SO2) Adduct Method | Vitamin D3 | SO2, thermal or chemical cleavage | Potentially high | High | Protects the diene system, can offer stereochemical control. | Requires additional steps for adduct formation and cleavage. |
Detailed Experimental Protocols
Iodine-Catalyzed Isomerization of Vitamin D3
This method offers a straightforward approach to the synthesis of this compound.
Reaction:
A solution of Vitamin D3 in n-hexane is treated with a catalytic amount of iodine and exposed to visible light. The iodine facilitates the isomerization of the 5,6-cis double bond to the more stable trans configuration.
Purification:
The resulting reaction mixture contains unreacted Vitamin D3, this compound, and other minor byproducts. Purification is achieved through column chromatography on alumina, followed by crystallization from n-hexane to yield pure, snow-white crystalline this compound.[1] This purification method is noted as an improvement over older techniques that required the use of expensive esterification reagents.[1]
Photochemical Isomerization of Vitamin D3
This method mimics the natural process of photoisomerization that occurs upon prolonged exposure of Vitamin D3 to ultraviolet (UV) light.
Reaction:
Exposure of Vitamin D3 to UV radiation can lead to the formation of a mixture of photoisomers, including this compound, as well as other products like suprasterol. In the context of the natural synthesis of Vitamin D3 in the skin from 7-dehydrocholesterol (B119134) (7-DHC), this compound is considered an inactive terminal compound formed upon excessive sun exposure.
Modern photochemical synthesis often employs microreactors and specific UV wavelengths to control the reaction and improve the yield of the desired product. However, for the specific synthesis of this compound, the conditions would need to be optimized to favor its formation over other isomers.
Synthesis via Sulfur Dioxide (SO2) Cycloaddition
This synthetic strategy involves the protection of the s-cis diene system of Vitamin D3 through a reversible cycloaddition reaction with sulfur dioxide.
Adduct Formation:
Vitamin D3 reacts with SO2 to form a crystalline adduct. This protects the conjugated double bonds from undesired reactions.
Cleavage and Isomerization:
The SO2 adduct can be cleaved under specific conditions to regenerate the diene system. By controlling the conditions of this cleavage (e.g., thermal or chemical), it may be possible to favor the formation of the thermodynamically more stable 5,6-trans isomer. This approach is particularly useful in the synthesis of modified Vitamin D analogs where the diene system needs to be protected during other transformations.
Conclusion
The choice of synthesis method for this compound depends on the specific requirements of the research or development project. The iodine-catalyzed isomerization offers a simple and cost-effective route, particularly when high purity is required and chromatographic separation is feasible. Photochemical isomerization is a more direct method that mimics the natural formation of this isomer, but it often results in a mixture of products that necessitates careful purification. The sulfur dioxide adduct method provides a more controlled, albeit multi-step, approach that can be advantageous when synthesizing complex Vitamin D analogs. Further research into optimizing the yields and simplifying the purification processes for each of these methods will continue to be of high interest to the scientific community.
References
A Comparative Guide to 5,6-trans-Vitamin D3 and Calcitriol in Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5,6-trans-Vitamin D3 and the biologically active form of Vitamin D3, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), in the regulation of calcium homeostasis. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Introduction
Vitamin D3 is a crucial regulator of calcium and phosphate (B84403) metabolism, essential for maintaining skeletal health and various physiological functions. Its most active metabolite, calcitriol, is synthesized through hydroxylation steps in the liver and kidneys. This compound is a photoisomer of Vitamin D3, and its role in calcium homeostasis presents a topic of interest for research and drug development due to its distinct chemical structure and potential for alternative activation pathways. This guide compares the performance of this compound with calcitriol, focusing on their effects on intestinal calcium transport, bone metabolism, and interaction with the Vitamin D Receptor (VDR).
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound and its derivatives with the established activity of calcitriol.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Dissociation Constant (Kd) for VDR | Reference |
| This compound | 560 nM | [1] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM | [1] |
| Calcitriol (1,25-dihydroxyvitamin D3) | 0.1 - 1 nM | [2] |
| 25-hydroxytachysterol3 | 22 nM | [1] |
Table 2: In Vivo Effects on Calcium Homeostasis in Anephric Rats
| Compound | Dose | Effect on Intestinal Calcium Transport | Effect on Serum Calcium Levels |
| This compound | 25 µg | Significant elevation | No significant effect |
| 25-hydroxycholecalciferol | Not specified | No stimulation | Not specified |
| Calcitriol (1,25-dihydroxyvitamin D3) | Not specified | Stimulation | Not specified |
Signaling Pathways and Experimental Workflows
Vitamin D Receptor (VDR) Signaling Pathway
The canonical signaling pathway for Vitamin D compounds involves binding to the Vitamin D Receptor (VDR), a nuclear receptor that heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, initiating the transcription of target genes involved in calcium homeostasis. Evidence suggests that this compound can activate this pathway, potentially after being metabolized to its hydroxylated forms. However, studies in anephric rats indicate a direct effect on intestinal calcium transport, suggesting a possible activation mechanism that bypasses the need for 1-alpha-hydroxylation in the kidneys.
Caption: VDR signaling pathway for Vitamin D compounds.
Experimental Workflow: VDR Competitive Binding Assay
This workflow outlines the process of determining the binding affinity of a test compound, such as this compound, to the Vitamin D Receptor.
Caption: Workflow for VDR competitive binding assay.
Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the binding affinity (Kd) of this compound to the VDR in comparison to calcitriol.
Materials:
-
Recombinant human VDR
-
[³H]-1α,25(OH)₂D₃ (Radiolabeled calcitriol)
-
This compound (Test compound)
-
Unlabeled 1α,25(OH)₂D₃ (Competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.1 M KCl, pH 7.4)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled calcitriol and this compound in the binding buffer.
-
In microcentrifuge tubes, add a fixed amount of recombinant VDR and [³H]-1α,25(OH)₂D₃.
-
Add varying concentrations of either unlabeled calcitriol (for standard curve) or this compound.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from free radioligand, add ice-cold dextran-coated charcoal suspension to each tube.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing VDR-bound radioligand) to scintillation vials.
-
Add scintillation cocktail to each vial and measure radioactivity using a scintillation counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound radioligand against the concentration of unlabeled calcitriol. From this, determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Kd for this compound using the Cheng-Prusoff equation.
In Vivo Intestinal Calcium Transport Assay (Everted Gut Sac Technique)
Objective: To compare the effects of this compound and calcitriol on active calcium transport in the rat intestine.
Materials:
-
Male Sprague-Dawley rats (vitamin D-deficient diet)
-
This compound
-
Calcitriol
-
Krebs-Ringer bicarbonate buffer (pH 7.4) containing 0.5 mM CaCl₂, 11 mM glucose, and ⁴⁵CaCl₂
-
Surgical instruments
-
Syringes and needles
-
Shaking water bath at 37°C
-
Scintillation counter
Procedure:
-
Administer this compound, calcitriol, or vehicle control to vitamin D-deficient rats for a specified period (e.g., 7 days).
-
Euthanize the rats and excise the duodenum.
-
Gently flush the duodenal segment with ice-cold saline.
-
Evert the segment over a glass rod and tie off one end.
-
Fill the everted sac with a known volume of Krebs-Ringer buffer.
-
Tie off the other end to form a sealed sac.
-
Incubate the sac in a flask containing Krebs-Ringer buffer with ⁴⁵CaCl₂ in a shaking water bath at 37°C for 1-2 hours.
-
After incubation, remove the sac, blot it dry, and collect the serosal fluid (inside the sac).
-
Measure the volume of the serosal fluid.
-
Take aliquots of the initial mucosal buffer and the final serosal fluid for scintillation counting to determine the concentration of ⁴⁵Ca.
-
Data Analysis: Calculate the amount of ⁴⁵Ca transported into the serosal fluid per unit of time and per gram of tissue. Compare the transport rates between the different treatment groups.
Bone Resorption Assay (Pit Assay)
Objective: To assess the effect of this compound on osteoclast-mediated bone resorption.
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages)
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)
-
Dentin or bone slices
-
This compound
-
Calcitriol (positive control)
-
Culture medium (e.g., α-MEM with 10% FBS)
-
Toluidine blue stain
-
Light microscope with image analysis software
Procedure:
-
Culture osteoclast precursor cells in the presence of M-CSF for 3 days.
-
Seed the cells onto dentin or bone slices in a 96-well plate.
-
Induce osteoclast differentiation by adding RANKL and M-CSF to the culture medium.
-
Treat the cells with varying concentrations of this compound, calcitriol, or vehicle control.
-
Culture for an additional 7-10 days, replacing the medium and treatments every 2-3 days.
-
At the end of the culture period, remove the cells from the slices (e.g., using sonication or bleach).
-
Stain the slices with toluidine blue to visualize the resorption pits.
-
Capture images of the pits using a light microscope.
-
Data Analysis: Quantify the total area of resorption pits per slice using image analysis software. Compare the resorbed area between the different treatment groups.
Conclusion
The presented data indicates that this compound exhibits biological activity related to calcium homeostasis, although with a lower affinity for the Vitamin D Receptor compared to calcitriol. A key finding is its ability to stimulate intestinal calcium transport in anephric rats, suggesting a potential therapeutic advantage in conditions where renal 1-alpha-hydroxylation is impaired. Further research, particularly direct dose-response comparisons with calcitriol for effects on serum calcium and more detailed investigations into its molecular mechanism of VDR activation, is warranted to fully elucidate the therapeutic potential of this compound. The provided experimental protocols offer a framework for conducting such comparative studies.
References
Comparative Transcriptomics of Vitamin D3 Isomers: A Guide for Researchers
An Objective Analysis of the Gene Regulatory Effects of Calcitriol (B1668218), Calcifediol (B1668214), and a Novel Hydroxylated Isomer
For researchers and professionals in drug development, understanding the nuanced biological activities of Vitamin D3 isomers is crucial for harnessing their therapeutic potential. While the most biologically active form, 1α,25-dihydroxyvitamin D3 (calcitriol), is well-studied, other isomers and synthetic analogs present unique profiles of gene regulation. This guide provides a comparative analysis of the transcriptomic effects of key Vitamin D3 isomers, supported by experimental data, to inform research and development efforts in areas such as oncology, immunology, and dermatology.
Introduction to Vitamin D3 Isomers and their Genomic Action
Vitamin D3 is a prohormone that undergoes sequential hydroxylation to become biologically active. The two primary metabolites are 25-hydroxyvitamin D3 (calcifediol), the major circulating form, and 1α,25-dihydroxyvitamin D3 (calcitriol), the hormonally active form.[1] Calcitriol exerts its genomic effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[2][3] This VDR-ligand complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling pathway is central to the diverse physiological roles of vitamin D, including calcium homeostasis, immune modulation, and control of cell proliferation and differentiation.[2][4]
Recent research has also highlighted the biological activities of other Vitamin D3 derivatives, such as 20,23(OH)2D3, a product of the alternative CYP11A1-mediated pathway, which may act through different or overlapping mechanisms.[5] Understanding the distinct transcriptomic signatures of these isomers is key to developing targeted therapies with improved efficacy and reduced side effects.
Comparative Analysis of Gene Expression Profiles
Transcriptomic studies reveal both unique and overlapping gene regulation by different Vitamin D3 isomers. The extent and nature of the transcriptional response are dependent on the specific isomer, its concentration, the cell type, and the duration of treatment.
Calcitriol (1,25(OH)2D3) vs. Calcifediol (25(OH)D3) in Immune Cells
A study on human peripheral blood mononuclear cells (PBMCs) provides a direct comparison of the transcriptomic effects of calcitriol and its precursor, calcifediol.[6] While calcitriol is a high-affinity VDR ligand, calcifediol, which has a 100- to 1000-fold lower affinity, can also regulate gene expression, particularly at supraphysiological concentrations.[6]
| Treatment Condition | Number of Significantly Regulated Genes | Percentage Down-regulated |
| 10 nM 1,25(OH)2D3 | 625 | Not specified |
| 250 nM 25(OH)D3 | 0 | N/A |
| 1000 nM 25(OH)D3 | 398 | 67.1% |
| 10000 nM 25(OH)D3 | 477 | 75.3% |
| Table 1: Comparative gene regulation by 1,25(OH)2D3 and 25(OH)D3 in human PBMCs. Data extracted from a study by Hanel et al. (2021)[6]. |
The study found that at physiological concentrations (250 nM), 25(OH)D3 had no significant effect on the PBMC transcriptome.[6] However, at higher concentrations (1000 nM and 10000 nM), it regulated a substantial number of genes, comparable to the effect of 10 nM 1,25(OH)2D3.[6] Notably, the vast majority of genes regulated by 1000 nM 25(OH)D3 (85.9%) were also responsive to 1,25(OH)2D3, suggesting a similar mechanism of action, likely through the VDR.[6] However, the study also identified genes specifically targeted by high-concentration 25(OH)D3, such as MYLIP and ABCG1.[6]
Calcitriol (1,25(OH)2D3) vs. 20,23(OH)2D3 in Keratinocytes
A comparative microarray analysis in human epidermal keratinocytes revealed marked differences in the gene expression profiles induced by the classical VDR ligand, 1,25(OH)2D3, and the alternative isomer, 20,23(OH)2D3.[5] This suggests that 20,23(OH)2D3 may act through alternative receptors, with the study identifying the Aryl Hydrocarbon Receptor (AhR) as a potential candidate.[5]
| Treatment Isomer | Time Point | Number of Regulated Genes (≥1.5-fold change) | Number of Regulated Genes (≥2-fold change) | Number of Regulated Genes (≥4-fold change) |
| 1,25(OH)2D3 | 6 h | 148 | 38 | 3 |
| 20,23(OH)2D3 | 6 h | 37 | 21 | 0 |
| 1,25(OH)2D3 | 24 h | 410 | 119 | 12 |
| 20,23(OH)2D3 | 24 h | 4079 | 1611 | 199 |
| Table 2: Comparative gene regulation by 1,25(OH)2D3 and 20,23(OH)2D3 in human epidermal keratinocytes. Data extracted from a study by Slominski et al. (2015)[5]. |
The results show a striking difference in the kinetics and magnitude of the transcriptomic response. While 1,25(OH)2D3 induced a more rapid response at 6 hours, 20,23(OH)2D3 elicited a much larger and more potent response at 24 hours, regulating nearly ten times as many genes.[5] Despite these differences, bioinformatics analysis revealed functional similarities, with both isomers affecting pathways related to cancer and organismal injury.[5] This suggests that while their primary mechanisms of transcriptional regulation may differ, they can converge on similar biological functions.[5]
Key Signaling Pathways and Experimental Workflows
Visualizing the underlying molecular pathways and experimental designs is essential for understanding and replicating transcriptomic studies.
Caption: Classical Vitamin D signaling pathway.
Caption: Experimental workflow for comparative transcriptomics.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following summarizes the methodologies employed in the key comparative studies cited in this guide.
Protocol 1: Comparative RNA-Seq of 1,25(OH)2D3 and 25(OH)D3 in PBMCs
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy adult donors.[6]
-
Cell Culture and Treatment: PBMCs were cultured and treated for 24 hours with either 10 nM 1,25(OH)2D3, or 250 nM, 1000 nM, or 10000 nM 25(OH)D3.[6] A solvent control was also included.
-
RNA Isolation and Sequencing: Total RNA was isolated, and library preparation was performed for RNA sequencing.
-
Data Analysis: Raw sequencing reads were processed, aligned to the human reference genome, and quantified. Differential gene expression was determined using established bioinformatics pipelines, with a threshold of a >2-fold change in expression and a false discovery rate of <0.05 considered significant.[6]
Protocol 2: Comparative Microarray of 1,25(OH)2D3 and 20,23(OH)2D3 in Keratinocytes
-
Cell Source: Human epidermal keratinocytes were used for this study.[5]
-
Cell Culture and Treatment: Keratinocytes were treated with either 1,25(OH)2D3 or 20,23(OH)2D3 for 6 or 24 hours.[5]
-
RNA Isolation and Microarray: mRNA was isolated from the treated cells and analyzed using Illumina's HumanWG-6 chip/arrays.[5]
-
Data Analysis: Microarray data was processed and analyzed to identify differentially expressed genes. A fold change of ≥ ±1.5 was used as the initial cutoff for identifying regulated genes, with further analysis at higher fold-change thresholds.[5] Subsequent bioinformatics analyses were performed to identify affected biological functions and pathways.[5]
Conclusion
The comparative transcriptomic analysis of Vitamin D3 isomers reveals a complex and nuanced landscape of gene regulation. While calcitriol (1,25(OH)2D3) remains the most potent classical activator of the VDR signaling pathway, its precursor, calcifediol (25(OH)D3), can elicit significant transcriptomic changes at higher concentrations, largely overlapping with those of calcitriol.[6] Furthermore, alternative isomers like 20,23(OH)2D3 demonstrate distinct and powerful gene regulatory activities, potentially through non-classical receptors such as AhR.[5]
For researchers and drug development professionals, these findings underscore the importance of looking beyond calcitriol to explore the full therapeutic potential of the Vitamin D metabolome. The differential gene expression profiles of these isomers offer opportunities for developing novel therapeutics with enhanced cell-type specificity and improved safety profiles. The experimental frameworks detailed in this guide provide a foundation for further research into the comparative biology of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Differential and Overlapping Effects of 20,23(OH)2D3 and 1,25(OH)2D3 on Gene Expression in Human Epidermal Keratinocytes: Identification of AhR as an Alternative Receptor for 20,23(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome-Wide Profile of 25-Hydroxyvitamin D3 in Primary Immune Cells from Human Peripheral Blood | MDPI [mdpi.com]
Confirming the Endogenous Presence of 5,6-trans-Vitamin D3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification and quantification of vitamin D metabolites are crucial for understanding their physiological roles and therapeutic potential. This guide provides a comparative overview of analytical methods for confirming the endogenous presence of 5,6-trans-Vitamin D3, a biologically active photoisomer of Vitamin D3. We present supporting experimental data, detailed methodologies, and visualizations of relevant pathways to aid in the selection of appropriate analytical strategies.
Introduction to this compound
This compound, also known as 5,6-trans-cholecalciferol, is a human metabolite and a significant photoisomer of Vitamin D3.[1] It is formed upon exposure of the skin to ultraviolet B (UVB) radiation. While it is a recognized biologically active form of cholecalciferol, its endogenous presence and specific physiological functions are areas of ongoing research.[1] This guide focuses on the methods available to confirm its presence in biological samples and compares their performance.
Comparison of Analytical Methods
The accurate measurement of Vitamin D and its isomers is challenging due to their structural similarity. The two primary methods employed are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Feature | Immunoassays | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-based detection of specific epitopes. | Separation based on physico-chemical properties followed by mass-based detection. |
| Specificity for Isomers | Prone to cross-reactivity with other Vitamin D metabolites, leading to potential over- or under-estimation. | High specificity, capable of separating and distinctly quantifying structurally similar isomers like this compound.[2][3] |
| Sensitivity | Varies depending on the assay kit. | Generally offers high sensitivity, enabling the detection of low-abundance metabolites. |
| Accuracy | Can be less accurate due to interferences from other metabolites and matrix effects. | Considered the "gold standard" for accuracy in Vitamin D metabolite quantification.[3] |
| Throughput | High-throughput capabilities. | Can be adapted for high-throughput analysis.[2] |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and operational expenses. |
| Expertise Required | Relatively simple to perform. | Requires specialized expertise for method development, validation, and data analysis. |
Experimental Protocols
The method of choice for the definitive confirmation and quantification of endogenous this compound is LC-MS/MS due to its superior specificity and accuracy. Below is a generalized protocol for the analysis of Vitamin D metabolites in human plasma, which can be adapted and validated for the specific quantification of this compound.
LC-MS/MS Method for Vitamin D Metabolite Analysis
1. Sample Preparation:
-
Protein Precipitation: To 200 µL of human plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Chromatographic Separation (Example Conditions):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with appropriate particle size and dimensions for optimal separation of Vitamin D isomers.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 70% to 95% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.
Note: For a validated method, it is crucial to determine the specific MRM transitions, collision energies, and other MS parameters for this compound using a certified reference standard.
Signaling Pathways
Vitamin D3 and its metabolites primarily exert their biological effects through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[4] However, the lower binding affinity of this compound to the VDR compared to other metabolites like 1,25-dihydroxyvitamin D3 suggests that it may have different or less potent genomic effects.[1] It is also hypothesized that some Vitamin D isomers may have non-genomic actions, which are rapid and not dependent on gene transcription.[5][6][7][8][9]
Vitamin D3 Metabolic Pathway
Caption: Simplified metabolic pathway of Vitamin D3, including the formation of photoisomers.
Canonical Vitamin D Receptor (VDR) Signaling Pathway
Caption: The canonical genomic signaling pathway of Vitamin D metabolites via the Vitamin D Receptor (VDR).
Conclusion
The confirmation of endogenous this compound requires highly specific and sensitive analytical methods. While immunoassays can provide a general indication of total Vitamin D levels, LC-MS/MS is the definitive technique for the accurate identification and quantification of this specific photoisomer. Further research utilizing validated LC-MS/MS methods is necessary to fully elucidate the endogenous concentrations and physiological significance of this compound. The provided protocols and pathway diagrams serve as a foundation for researchers to design and execute studies aimed at advancing our understanding of this and other Vitamin D metabolites.
References
- 1. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Non-Genomic Actions of Vitamin D [mdpi.com]
- 6. Nongenomic Activities of Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nongenomic Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article - Journal Bone Fragility [journalbonefragility.com]
Safety Operating Guide
Proper Disposal Procedures for 5,6-trans-Vitamin D3: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of 5,6-trans-Vitamin D3, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to its high toxicity, this compound is classified as a hazardous substance and requires special handling as a regulated chemical waste.
Immediate Safety and Hazard Information
This compound is a potent compound that poses significant health risks.[1][2] It is crucial to consult the Safety Data Sheet (SDS) before handling.[1][3] Key hazards include acute toxicity if swallowed, in contact with skin, or inhaled, and the potential for damage to fertility or an unborn child.[1][4] It can also cause organ damage through prolonged or repeated exposure.[1]
Hazard Classification Data Summary
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal) | Category 3 | H301/H311: Toxic if swallowed or in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Category 2 | H330: Fatal if inhaled.[1] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure.[1] |
| UN Number | 2811 | Toxic Solid, Organic, N.O.S.[1] |
Step-by-Step Disposal Protocol
Disposal of this compound and materials contaminated with it must be handled through a designated hazardous chemical waste stream.[3][5] Do not dispose of this substance down the drain or in regular solid waste.[6][7]
Methodology for Waste Handling and Disposal
-
Hazard Assessment: Before beginning any work that will generate waste, perform a risk assessment.[8] This includes identifying this compound as a hazardous substance based on its SDS.[3][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste. This includes:
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder, contaminated lab supplies (e.g., pipette tips, weigh boats, gloves), and spill cleanup materials in a dedicated, leak-proof, and sealable container.[1][10] This container must be clearly labeled as hazardous waste.[10] It is recommended to double-bag materials contaminated with acutely toxic chemicals in robust plastic bags before placing them in the final waste container.[8]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and sealed container intended for hazardous liquid waste.[8] Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS or a certified hazardous waste disposal service to schedule a pickup.[10]
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Emergency Procedures for Spills
In the event of a spill, evacuate the immediate area to prevent exposure.[9] Avoid breathing dust or vapors.[9] Wearing full PPE, cover the spill with an absorbent, non-combustible material. Carefully sweep or scoop the material into a suitable container for hazardous waste disposal.[1][9] Ventilate the area and thoroughly clean the spill site.[1] Report the incident to your laboratory supervisor and EHS department.
Caption: Workflow for the safe disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound ≥90% (HPLC) | 22350-41-0 [sigmaaldrich.com]
- 3. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. This compound ≥90% (HPLC) | 22350-41-0 [sigmaaldrich.com]
- 5. gmpsop.com [gmpsop.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. athensservices-2bin.recyclist.co [athensservices-2bin.recyclist.co]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. fishersci.com [fishersci.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Safety and Handling Guide for 5,6-trans-Vitamin D3
For researchers, scientists, and drug development professionals handling 5,6-trans-Vitamin D3, a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Chemical and Physical Properties
This compound, also known as 5,6-trans-Cholecalciferol, is a photoisomer of Vitamin D3.[1] It is a white to pale yellow solid with the chemical formula C27H44O and a molecular weight of 384.64 g/mol .[2] It is important to note that this compound is classified as highly toxic.[2][3]
Hazard Identification and Safety Precautions
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2][3] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[3] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below.
| PPE Category | Recommendation | Citation |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [3][4] |
| Hand Protection | Wear compatible chemical-resistant gloves to prevent skin exposure. | [3][4] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially if exposure limits are exceeded or if irritation or other symptoms are experienced. A self-contained breathing apparatus should be used in case of fire. | [3][4] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Use with adequate ventilation. Mechanical exhaust is required.[3][4]
-
Safe Handling Practices: Wash hands and skin thoroughly after handling.[3][5] Avoid contact with eyes, skin, and clothing.[4] Do not eat, drink, or smoke when using this product.[5] Minimize dust generation and accumulation.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep the container tightly closed.[3][4] The recommended storage temperature is -20°C.
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[6]
-
Use proper personal protective equipment as indicated in the PPE section.[4]
-
Sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal.[4] Avoid generating dusty conditions.[4]
Disposal:
-
Dispose of waste according to applicable laws and regulations.[3]
-
Waste materials should be collected in closed and suitable containers for disposal.[3]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. daltonresearchmolecules.com [daltonresearchmolecules.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
